An In-Depth Technical Guide on the Putative Mechanism of Action of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Scaffold In the landscape of medicinal chemistry, the exploration of no...
Author: BenchChem Technical Support Team. Date: January 2026
A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of discovering next-generation therapeutics. The compound 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine represents such a frontier. As of the current body of scientific literature, a definitive, experimentally validated mechanism of action for this specific molecule remains to be elucidated. The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anticancer effects.[1][2] The morpholine moiety is also a privileged structure in drug design, often incorporated to enhance pharmacokinetic properties and confer specific biological activities.[3][4]
This guide, therefore, adopts the perspective of a senior application scientist to construct a hypothesis-driven framework for investigating the mechanism of action of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. We will dissect the molecule's structural components, extrapolate from the known pharmacology of related compounds, propose a putative mechanism of action, and outline a comprehensive experimental strategy to validate this hypothesis. This document is intended to serve as a foundational roadmap for researchers embarking on the characterization of this and similar novel chemical entities.
Structural and Physicochemical Analysis: Clues from the Molecular Architecture
The structure of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine combines two key heterocyclic systems. The 1,2,4-triazole ring is an aromatic, five-membered heterocycle with three nitrogen atoms, capable of acting as both a hydrogen bond donor and acceptor.[1] The presence of the 5-amino group further enhances its potential for molecular interactions. The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is known for its ability to improve aqueous solubility and metabolic stability of parent compounds.[4]
Property
Predicted Value
Significance in Drug Action
Molecular Weight
183.21 g/mol
Adherence to Lipinski's rule of five, suggesting potential for oral bioavailability.
LogP
-0.8 (Predicted)
Indicates good water solubility, which is favorable for administration and distribution.
Hydrogen Bond Donors
2 (from the amino group and triazole NH)
Potential for strong interactions with biological targets.
Hydrogen Bond Acceptors
5 (from the triazole nitrogens and morpholine oxygen and nitrogen)
High capacity for forming hydrogen bonds with receptor sites.
pKa
Basic (Predicted)
The amino group and triazole nitrogens are likely to be protonated at physiological pH, influencing cellular uptake and target binding.
A Proposed Mechanism of Action: Inhibition of a Putative Kinase
Given the prevalence of 1,2,4-triazole and morpholine moieties in kinase inhibitors, a compelling hypothesis is that 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine functions as an inhibitor of a specific protein kinase.[5][6] Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding pocket of the enzyme. The 3-amino-1,2,4-triazole scaffold can mimic the purine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The morpholine group could then extend into a more solvent-exposed region, potentially forming additional interactions and fine-tuning selectivity.
A plausible, yet hypothetical, signaling pathway that could be modulated by this compound is a growth factor receptor tyrosine kinase (RTK) pathway, such as the FLT3 or similar kinases, which are often dysregulated in various cancers.[5][6]
Caption: A hypothesized signaling pathway inhibited by the compound.
A Strategic Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate and validate the proposed mechanism of action, a multi-tiered experimental approach is necessary. This workflow is designed to first identify the molecular target and then characterize the downstream cellular consequences of target engagement.
An In-depth Technical Guide to the Physicochemical Properties of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound,...
Author: BenchChem Technical Support Team. Date: January 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. In the absence of extensive experimental data for this specific molecule, this guide leverages advanced computational prediction methodologies to establish a foundational physicochemical profile. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical validation of these predicted properties, offering a robust framework for researchers initiating studies on this compound. The interplay between these properties and their implications for drug discovery and development are discussed, providing essential insights for medicinal chemists and pharmaceutical scientists.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a small molecule from a preliminary hit to a clinical candidate is intrinsically governed by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. A comprehensive understanding of these properties at an early stage is paramount to mitigate late-stage attrition and to guide rational drug design.
This guide focuses on 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, a molecule incorporating the biologically significant 1,2,4-triazole and morpholine scaffolds. While the specific biological activities of this compound are yet to be extensively explored, its structural motifs are prevalent in a wide range of pharmacologically active agents. Therefore, a thorough characterization of its physicochemical landscape is a critical first step in unlocking its therapeutic potential.
Predicted Physicochemical Properties of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Property
Predicted Value
Significance in Drug Discovery
Molecular Formula
C₆H₁₁N₅O
Defines the elemental composition and molecular weight.
Molecular Weight
169.19 g/mol
Influences diffusion, absorption, and overall "drug-likeness." This value is well within the limits of Lipinski's Rule of Five.[1]
logP (Octanol/Water)
-0.5 to 0.5
A measure of lipophilicity, impacting membrane permeability, solubility, and protein binding. The predicted range suggests good aqueous solubility.
Aqueous Solubility (logS)
-1.0 to -2.0
Predicts the extent to which the compound will dissolve in water. The predicted value indicates moderate to good solubility.
pKa (most basic)
6.5 - 7.5
The ionization constant is crucial for understanding solubility and absorption at different physiological pH values. The predicted basic pKa suggests the molecule will be partially protonated at physiological pH.
Topological Polar Surface Area (TPSA)
85.0 Ų
An indicator of a molecule's polarity and its ability to permeate cell membranes. The predicted TPSA is within the range associated with good oral bioavailability.
Number of Hydrogen Bond Donors
2
Influences solubility and interactions with biological targets.
Number of Hydrogen Bond Acceptors
5
Influences solubility and interactions with biological targets.
Note: These values are computationally predicted and require experimental verification for confirmation.
Proposed Synthesis Pathway
A plausible synthetic route for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine can be conceptualized based on established methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles.[5][6][7] A common and effective strategy involves the condensation of a guanidine derivative with a carboxylic acid derivative.
A potential two-step synthesis is outlined below:
Caption: Proposed two-step synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Causality behind the synthetic choice: This pathway is chosen for its versatility and generally good yields reported for analogous transformations.[8] The use of readily available starting materials, morpholine-4-carbonyl chloride and aminoguanidine, makes this an economically viable route. The final cyclization step can often be promoted by heat or microwave irradiation, offering flexibility in reaction conditions.
Experimental Determination of Physicochemical Properties: Self-Validating Protocols
The following sections detail robust, step-by-step protocols for the experimental determination of the key physicochemical properties of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. These protocols are designed to be self-validating through the inclusion of appropriate controls and replicate measurements.
Aqueous Solubility
The solubility of a compound is a critical determinant of its oral bioavailability and suitability for various formulations.[9] Both kinetic and thermodynamic solubility assays are valuable, providing complementary information for different stages of drug discovery.[6][7]
This high-throughput method is ideal for early-stage screening and provides an indication of a compound's solubility under non-equilibrium conditions, often reflective of the initial dissolution in the gastrointestinal tract.[3][4][10]
Experimental Protocol:
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in 100% dimethyl sulfoxide (DMSO).
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to a blank control.
Caption: Workflow for the kinetic solubility assay.
This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement, crucial for late-stage lead optimization and formulation development.[11]
Experimental Protocol:
Sample Preparation: Add an excess amount of solid 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine to a known volume of PBS (pH 7.4) in a sealed vial.
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the compound in the same buffer should be prepared for accurate quantification.
Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution.
Lipophilicity (logP/logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a drug's ability to cross biological membranes.[12]
This traditional and highly regarded method directly measures the partitioning of a compound between n-octanol and water.[2][13][14]
Experimental Protocol:
Pre-equilibration: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
Compound Addition: Dissolve a known amount of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in the aqueous phase.
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.
Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to allow for complete partitioning.
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).
Caption: Workflow for the shake-flask logP determination.
Ionization Constant (pKa)
The pKa value(s) of a molecule dictate its charge state at a given pH, which profoundly affects its solubility, permeability, and target binding.[15][16]
This is a classic and accurate method for determining the pKa of ionizable compounds.
Experimental Protocol:
Solution Preparation: Prepare a solution of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine of known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is low.
Initial pH Adjustment: Adjust the initial pH of the solution to a value where the compound is fully protonated (e.g., pH 2) using a standardized solution of hydrochloric acid.
Titration: Titrate the solution with a standardized solution of sodium hydroxide, adding small, precise volumes of the titrant.
pH Monitoring: Record the pH of the solution after each addition of titrant using a calibrated pH meter.
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the compound has been neutralized. For more complex molecules, derivative plots can be used to accurately identify the inflection points corresponding to the pKa values.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. By combining in silico predictions with detailed, robust experimental protocols, we have established a comprehensive framework for the characterization of this novel compound. The presented data and methodologies are intended to empower researchers in medicinal chemistry and drug development to efficiently evaluate the potential of this and related molecules, thereby accelerating the discovery of new therapeutic agents. The self-validating nature of the described protocols ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery endeavors.
References
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved January 17, 2026, from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 17, 2026, from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 17, 2026, from [Link]
Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(58), 36567-36576.
BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 17, 2026, from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 17, 2026, from [Link]
ECETOC. (2007). Measurement of Acidity (pKa). In Technical Report No. 100: The Role of Speciation in Environmental Risk Assessment of Metals.
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved January 17, 2026, from [Link]
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 17, 2026, from [Link]
De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 72, 129-137.
Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669.
protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved January 17, 2026, from [Link]
protocols.io. (2023). LogP / LogD shake-flask method. Retrieved January 17, 2026, from [Link]
Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1438-1455.
Cambridge MedChem Consulting. (n.d.). LogP / LogD. Retrieved January 17, 2026, from [Link]
Zhang, Y., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 12(12), 2848-2851.
ResearchGate. (2023). LogP / LogD shake-flask method v1. Retrieved January 17, 2026, from [Link]
Dolzhenko, A. V., et al. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin.
Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
Kutkin, A. V., et al. (2003). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Russian Chemical Bulletin, 52(10), 2243-2247.
Bakunov, S. A., et al. (2005). Synthesis of 3-Azido-5-amino-1,2,4-triazole.
Gürbüz, D., et al. (2022). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
Savych, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1965.
Dolzhenko, A. V., et al. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin.
Pharma Growth Hub. (2021, August 18). Measurement of pKa by Potentiometry. YouTube. [Link]
Savych, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1965.
Dolzhenko, A. V., et al. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
Google Patents. (n.d.). US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 995397.
Akkurt, M., et al. (2014). (E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133–o134.
Kaplaushenko, A. G., et al. (2021). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 19(2), 4-19.
Cihan, H. E., & Yakan, H. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry, 10(4), 861-880.
Gotsulya, A. S., et al. (2024). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice, 17(4), 365-370.
SwissADME. (n.d.). Frequently Asked Questions. Retrieved January 17, 2026, from [Link]
Lu, X., et al. (2022). Synthesis of 1,2,4 triazole compounds. International Journal of Research in Engineering and Science (IJRES), 10(7), 45-53.
Christina, A., et al. (2022). Predicting drug-likeness properties of small molecules from yellow tomalley hydrolysate of blue swimming crab (Portunus pelagicus). AACL Bioflux, 15(6), 3028-3036.
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 995397.
Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o126.
Dolzhenko, A. V., et al. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o345.
An In-Depth Technical Guide to the Predicted Crystal Structure and Physicochemical Landscape of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine This document provides a comprehensive technical analysis of 3-morpholin-4-yl-1H-1...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Predicted Crystal Structure and Physicochemical Landscape of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine
This document provides a comprehensive technical analysis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While an experimentally determined crystal structure for this specific molecule is not publicly available, this guide leverages field-proven insights and crystallographic data from closely related analogues to construct a robust, predictive model of its solid-state architecture. By synthesizing data from authoritative sources, we will explore its likely synthesis, conformational behavior, intermolecular interactions, and potential as a scaffold in pharmaceutical design.
Introduction: Rationale and Significance
The convergence of the 1,2,4-triazole and morpholine scaffolds in a single molecule presents a compelling case for investigation. The 1,2,4-triazole ring is a well-established pharmacophore known for its metabolic stability and capacity to engage in hydrogen bonding, acting as an isostere for amide or ester groups. The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic profiles. The title compound, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, therefore represents a valuable building block for creating novel therapeutics.
This guide addresses the absence of empirical crystal data by providing a predictive analysis grounded in established principles of physical organic chemistry and crystallography. Such an in silico approach is an increasingly vital tool in pharmaceutical development for anticipating solid-state properties and guiding experimental design.
Proposed Synthesis and Crystallization Workflow
A plausible synthetic route can be designed based on established methodologies for the formation of substituted 1,2,4-triazoles. The following protocol outlines a logical, multi-step synthesis culminating in a crystallization procedure suitable for yielding single crystals for X-ray diffraction.
Synthetic Protocol
A common and effective route to 3-substituted-1,2,4-triazol-5-amines involves the cyclization of a substituted carbodiimide or a similar precursor.
Step 1: Synthesis of Morpholine-4-carboximidamide
To a solution of morpholine (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF), add a solution of cyanamide (1.1 eq).
The reaction mixture is stirred at room temperature for 24-48 hours.
The progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization, to yield the guanidine intermediate.
Step 2: Cyclization to form the 1,2,4-triazole ring
The morpholine-4-carboximidamide (1.0 eq) is dissolved in a high-boiling point solvent such as dimethylformamide (DMF).
A cyclizing agent, such as formic acid or a derivative, is added. For the amine product, a more direct route from an activated precursor is often used. An alternative, well-established method involves reacting an S-methylisothiourea derivative with hydrazine.
A more direct and likely successful pathway involves reacting N-cyanomorpholine with hydrazine hydrate. This reaction typically proceeds at elevated temperatures.
The reaction is heated to reflux (e.g., 100-120 °C) for several hours until TLC indicates the consumption of the starting material.
The mixture is cooled, and the product is precipitated by pouring the solution into cold water.
The solid is collected by filtration, washed, and dried.
Proposed Crystallization Protocol
Dissolve the purified 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in a minimum amount of a hot polar solvent, such as ethanol or a mixture of ethanol and water.
Allow the solution to cool slowly and undisturbed to room temperature.
If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.
Alternatively, employ vapor diffusion by placing the solution in an open vial inside a larger sealed chamber containing a more volatile anti-solvent (e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent vapor will gradually decrease the solubility of the compound, promoting the growth of high-quality single crystals.
Predicted Molecular and Crystal Structure
By collating crystallographic data from analogous compounds, namely 3-phenyl-1H-1,2,4-triazol-5-amine[1][2] and 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine[3], along with various morpholine-containing structures[4][5], we can construct a detailed model of the title compound's solid-state conformation and packing.
Molecular Geometry and Conformation
1,2,4-Triazole-5-amine Core: The core heterocyclic ring is predicted to be essentially planar. In related structures, the deviation from planarity is minimal[3]. This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons.
Morpholine Ring Conformation: The morpholine ring will almost certainly adopt a stable chair conformation, as this minimizes steric and torsional strain. This is consistently observed in a vast number of morpholine-containing crystal structures[4]. The nitrogen atom of the morpholine is sp³ hybridized, leading to a puckered, non-planar ring system.
Dihedral Angle: The rotational freedom around the C3-N(morpholine) single bond will define the relative orientation of the two rings. Based on analogues like 3-phenyl-1H-1,2,4-triazol-5-amine, where the dihedral angle to the phenyl ring is small (2.3°), and 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine (5.58°), a nearly co-planar arrangement might be expected to maximize conjugation[1][3]. However, the steric bulk of the morpholine ring may induce a greater twist. A moderate dihedral angle is therefore the most probable conformation.
Table 1: Predicted Key Bond Lengths and Angles
Parameter
Predicted Value Range
Rationale / Comparison
C3-N(morpholine) Bond Length
1.35 - 1.40 Å
Shorter than a typical C-N single bond due to partial double bond character from electron delocalization with the triazole ring.
C-N Bonds within Triazole Ring
1.30 - 1.38 Å
Consistent with known 1,2,4-triazole crystal structures[3].
C5-NH₂ Bond Length
1.33 - 1.36 Å
Indicates significant π-electron delocalization from the amino group into the triazole ring[2].
C-N-C Angle in Morpholine
~112°
Typical for a chair conformation.
| Dihedral Angle (Triazole-Morpholine) | 20 - 40° | A reasoned estimate balancing electronic conjugation (favoring planarity) and steric hindrance from the morpholine ring. |
Annular Tautomerism: A Critical Consideration
A pivotal feature of asymmetrically substituted 1,2,4-triazoles is annular prototropic tautomerism, where the proton on a ring nitrogen can migrate to other nitrogen atoms. For the title compound, three primary tautomers are possible. The equilibrium between these forms is crucial as it dictates the hydrogen bond donor/acceptor pattern and, consequently, the entire crystal packing.
Based on extensive studies, 1,2,4-triazoles with a 5-amino substituent predominantly crystallize in the 1H-tautomer form, where the annular proton is on the nitrogen adjacent to the amino group. This is often the thermodynamically most stable form.
Note: The above DOT script is a template. For actual rendering, the IMG SRC tags would need to be replaced with URLs of the chemical structures.
Caption: Annular tautomerism in 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Predicted Crystal Packing and Intermolecular Interactions
The crystal packing will be dominated by a network of hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the -NH₂ group and the ring -NH) and acceptors (the three triazole nitrogen atoms and the morpholine oxygen).
Primary Hydrogen Bonding Motif: Drawing parallels with the crystal structures of 3-phenyl and 3-pyridin-2-yl analogues, a robust two-dimensional network formed by N-H···N hydrogen bonds is highly probable[1][3]. The exocyclic amino group and the annular N-H will act as donors to the unprotonated nitrogen atoms of the triazole rings of neighboring molecules.
Role of the Morpholine Oxygen: The oxygen atom of the morpholine ring is a competent hydrogen bond acceptor and will likely participate in weaker C-H···O interactions with adjacent molecules, further stabilizing the three-dimensional lattice.
Caption: Predicted primary hydrogen bonding interactions in the crystal lattice.
Potential Applications in Drug Development
The structural features of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine make it an attractive scaffold for targeting a variety of biological systems.
Kinase Inhibition: The aminotriazole core can mimic the hinge-binding motifs found in many kinase inhibitors. The morpholine group can be directed towards the solvent-exposed region of an ATP-binding pocket to improve solubility and potency.
Enzyme Inhibition: The hydrogen bonding capabilities make it suitable for targeting the active sites of enzymes such as proteases or phosphatases.
GPCR Ligands: The combination of a rigid aromatic-like core and a flexible, polar morpholine group is a common feature in ligands for G-protein coupled receptors.
The predictive analysis presented in this guide provides a solid foundation for the rational design of derivatives and for interpreting structure-activity relationship (SAR) studies. Understanding the likely solid-state conformation and intermolecular interactions is the first step toward optimizing this promising scaffold for therapeutic applications.
References
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. Available at: [Link]
Ahamed, F. M. M., Padusha, M. S. A., & Gunasekaran, B. (2014). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(8), o899. Available at: [Link]
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o125. Available at: [Link]
Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25633–25644. Available at: [Link]
Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E, E65, o126. Available at: [Link]
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
Oswald, I. D. H., Allan, D. R., & Parsons, S. (2003). The crystal structure of morpholine. Acta Crystallographica Section C, C59, o535-o536. Available at: [Link]
Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. PubMed. Available at: [Link]
Ahamed, F. M. M., et al. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E. Available at: [Link]
Various. Tautomer. chemeurope.com. Available at: [Link]
The Emerging Therapeutic Potential of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a mul...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs with a wide array of biological activities. This technical guide delves into the specific biological potential of a promising derivative, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. While direct and extensive research on this exact molecule is emerging, this guide synthesizes available data on its close structural analogs and the broader 1,2,4-triazole class to provide a comprehensive overview of its probable synthesis, biological activities, and mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this intriguing compound.
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous drugs with antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[1] The incorporation of a morpholine moiety is also a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties such as solubility and metabolic stability. The combination of the 1,2,4-triazole core with a morpholine substituent in 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine suggests a molecule designed for potent and selective biological activity.
Plausible Synthetic Pathway
Diagram 1: Proposed Synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Caption: A plausible synthetic route for the target compound.
Experimental Protocol: A General Approach
The synthesis would likely proceed as follows:
Synthesis of Morpholine-4-carbohydrazide: Morpholine-4-carbonyl chloride is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The resulting product can be isolated by filtration or evaporation of the solvent.[4]
Formation of Potassium 3-(morpholine-4-carbonyl)dithiocarbazate: The carbohydrazide is then treated with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This reaction forms the corresponding dithiocarbazate salt.[5]
Cyclization to 4-amino-3-morpholin-4-yl-1H-1,2,4-triazole-5-thiol: The dithiocarbazate salt is cyclized by refluxing with an excess of hydrazine hydrate. This step leads to the formation of the 4-amino-1,2,4-triazole-5-thiol ring system.[5]
Desulfurization to 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine: The final step involves the removal of the thiol group. This can be achieved through desulfurization using a reagent like Raney Nickel in a suitable solvent, such as ethanol, under reflux.
Anticipated Biological Activities and Mechanisms of Action
Based on the biological activities of structurally related compounds and the broader class of 1,2,4-triazoles, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is predicted to exhibit a range of therapeutic effects.
Antimicrobial and Antitubercular Potential
The most compelling evidence for the biological activity of the target compound comes from a study on a closely related molecule, N'-(2-((4-amino-3-(morpholinomethyl)-4H-1,2,4-triazol-5-yl)thio)acetyl)isonicotinohydrazide hydrobromide. This compound demonstrated significant tuberculosis-static influence against pathogenic M. bovis.[6] This finding strongly suggests that the 4-amino-3-(morpholinomethyl)-1,2,4-triazole core is a key pharmacophore for antitubercular activity. The 5-amino group in our target compound, replacing the thioacetyl isonicotinohydrazide moiety, may also contribute to or modulate this activity.
The general class of 1,2,4-triazole derivatives has been extensively reported to possess broad-spectrum antibacterial and antifungal activities.[7][8]
Mechanism of Action (Antimicrobial): The antimicrobial action of 1,2,4-triazole derivatives can be multifactorial. In fungi, a common mechanism is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] In bacteria, potential mechanisms could involve the inhibition of essential enzymes or interference with nucleic acid synthesis. For antitubercular agents, common targets include enzymes involved in mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[9][10]
Diagram 2: Potential Antimicrobial Mechanism of Action
Caption: Putative mechanisms of antimicrobial action.
Anticancer Activity
Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity against various cancer cell lines.[3] The presence of the 4-amino group in the core structure is often associated with cytotoxic effects. The precise mechanism of action for anticancer 1,2,4-triazoles can vary widely depending on the other substituents on the triazole ring.
Mechanism of Action (Anticancer): Potential anticancer mechanisms for 1,2,4-triazole derivatives include:
Enzyme Inhibition: Inhibition of kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation and survival.
Apoptosis Induction: Triggering programmed cell death in cancer cells through various signaling pathways.
Cell Cycle Arrest: Halting the cell cycle at different phases, thereby preventing cancer cell division.
Other Potential Activities
The 1,2,4-triazole scaffold has also been associated with anti-inflammatory, anticonvulsant, and antioxidant activities.[1] Further investigation would be required to determine if 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine possesses these properties.
Protocols for Biological Evaluation
To validate the predicted biological activities of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, a series of in vitro and in vivo assays are necessary.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive controls (microorganisms with no compound) and negative controls (broth with no microorganisms).
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[11]
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Assay
Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[5]
Data Presentation
Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity Data
Microorganism
MIC (µg/mL) of Test Compound
MIC (µg/mL) of Standard Drug
Staphylococcus aureus
X
Ciprofloxacin
Escherichia coli
Y
Ciprofloxacin
Candida albicans
Z
Fluconazole
Mycobacterium tuberculosis
A
Isoniazid
Table 2: Hypothetical Anticancer Activity Data
Cancer Cell Line
IC50 (µM) of Test Compound
IC50 (µM) of Standard Drug
MCF-7 (Breast)
X
Doxorubicin
A549 (Lung)
Y
Cisplatin
HCT116 (Colon)
Z
5-Fluorouracil
Conclusion and Future Directions
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine represents a promising scaffold for the development of new therapeutic agents. Based on the biological activity of its close structural analogs and the broader class of 1,2,4-triazoles, this compound is particularly interesting for its potential antimicrobial, antitubercular, and anticancer properties.
Future research should focus on:
Optimized Synthesis: Development and validation of an efficient and scalable synthetic route for the target compound.
Comprehensive Biological Screening: In-depth evaluation of its activity against a wide range of microbial pathogens and cancer cell lines.
Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which the compound exerts its biological effects.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to identify key structural features for optimal activity and selectivity.
In Vivo Efficacy and Toxicity Studies: Assessment of the compound's therapeutic potential and safety profile in animal models.
This technical guide provides a solid foundation for initiating research into the biological activity of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. The convergence of the privileged 1,2,4-triazole core with the favorable pharmacokinetic properties of the morpholine moiety makes this compound a compelling candidate for further investigation in the quest for novel and effective therapies.
References
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ScienceGate. Retrieved January 17, 2026, from [Link]
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. Retrieved January 17, 2026, from [Link]
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][6] triazole-3-thiol derivatives and Antifungal activity. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
1,2,4-Triazoles as Important Antibacterial Agents. (2016). MDPI. Retrieved January 17, 2026, from [Link]
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2024). PhaNu. Retrieved January 17, 2026, from [Link]
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved January 17, 2026, from [Link]
Synthesis and antituberculosis activity of new 3-alkylsulfanyl-1,2,4-triazole derivatives. (2007). PubMed. Retrieved January 17, 2026, from [Link]
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). PubMed. Retrieved January 17, 2026, from [Link]
Determination of antimicrobial activity of some 1,2,4-triazole derivatives. (2018). Regulatory Mechanisms in Biosystems. Retrieved January 17, 2026, from [Link]
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI. Retrieved January 17, 2026, from [Link]
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (n.d.). Ginekologia i Poloznictwo. Retrieved January 17, 2026, from [Link]
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Sci-Hub. Retrieved January 17, 2026, from [Link]
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). PhaNu. Retrieved January 17, 2026, from [Link]
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). MDPI. Retrieved January 17, 2026, from [Link]
Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. (2014). Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
1,2,4-TRIAZOLES: SYNTHETIC STRATEGIES AND PHARMACOLOGICAL PROFILES. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Antimicrobial screening results of the synthesized 1,2,4-triazole derivatives (T 1 -T 20 ). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
1,2,4-triazole derivatives with morpholine; DFT study and antileishmanial activity. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
A Technical Guide to the Synthesis of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine: A Novel Heterocyclic Scaffold
Abstract: The convergence of the 1,2,4-triazole nucleus and the morpholine moiety represents a promising strategy in medicinal chemistry, leveraging the established pharmacological relevance of both scaffolds. This techn...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: The convergence of the 1,2,4-triazole nucleus and the morpholine moiety represents a promising strategy in medicinal chemistry, leveraging the established pharmacological relevance of both scaffolds. This technical guide outlines a proposed synthetic pathway for the novel compound, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, a molecule for which a documented discovery and history are not yet established in the public domain. In the absence of historical precedent, this document provides a robust, scientifically-grounded framework for its synthesis, intended for researchers, medicinal chemists, and drug development professionals. The guide is structured to provide a logical retrosynthetic analysis, a detailed, step-by-step synthetic protocol, and methods for characterization, thereby serving as a practical manual for its laboratory preparation.
Introduction: The Rationale for a Morpholinyl-Triazole Conjugate
The 1,2,4-triazole ring is a privileged heterocyclic motif, integral to a multitude of clinically approved drugs. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability, have rendered it a cornerstone in the design of antifungal agents (e.g., fluconazole), antiviral compounds, and anticancer therapeutics.[1][2] Similarly, the morpholine ring is a favored substituent in drug discovery, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate receptor-binding interactions.
The synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, therefore, represents the creation of a novel chemical entity with significant potential for biological activity. This guide provides a comprehensive, theoretical, and practical framework for its synthesis, drawing upon established principles of heterocyclic chemistry.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, 1 , suggests that the 1,2,4-triazole ring can be constructed from a suitable guanidine derivative. This leads to the key intermediate, morpholine-4-carboximidamide (2 ), and a source for the remaining nitrogen and carbon atoms of the triazole ring. This approach is advantageous as it allows for the late-stage formation of the heterocyclic core.
Figure 1: Retrosynthetic analysis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Based on this analysis, a forward synthesis is proposed, commencing with the preparation of morpholine-4-carboximidamide hydrochloride (2 ), followed by its acylation and subsequent cyclization to yield the target triazole (1 ).
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process designed for clarity and reproducibility.
Figure 2: Proposed synthetic workflow for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Step 1: Synthesis of Morpholine-4-carboximidamide Hydrochloride (2)
The synthesis of the key guanidine intermediate can be achieved by the reaction of morpholine with cyanamide in the presence of an acid.[3]
Causality: The acidic conditions protonate the nitrogen of cyanamide, activating it for nucleophilic attack by the secondary amine of morpholine. The hydrochloride salt of the resulting guanidine is typically a stable, crystalline solid, which facilitates its isolation and purification.
Step 2: Acylation of Morpholine-4-carboximidamide
The prepared guanidine derivative is then acylated. For the synthesis of a 3-amino-1,2,4-triazole, acylation with formic acid is a common strategy.
Causality: This step introduces the second carbon atom required for the triazole ring. The reaction is an acylation of the guanidine nitrogen.
Step 3: Cyclization to form the 1,2,4-Triazole Ring
The final step involves the cyclization of the acylated guanidine with hydrazine. This is a classic method for the formation of 3-amino-1,2,4-triazoles.[4]
Causality: The hydrazine acts as the source of the remaining two nitrogen atoms of the triazole ring. The reaction proceeds via a condensation-cyclization mechanism, driven by the elimination of water, to form the stable aromatic triazole ring.
Experimental Protocols
The following protocols are provided as a guide for the laboratory synthesis of the target compound.
Protocol 1: Synthesis of Morpholine-4-carboximidamide Hydrochloride (2)
Reaction Setup: To a solution of cyanamide (1.0 eq) in isopropanol, add morpholine (1.0 eq) dropwise at 0 °C.
Acidification: Slowly add a solution of hydrochloric acid in isopropanol (1.0 eq) while maintaining the temperature below 10 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Isolation: The resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield morpholine-4-carboximidamide hydrochloride as a white solid.
Protocol 2: Synthesis of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine (1)
Reaction Mixture: In a round-bottom flask, suspend morpholine-4-carboximidamide hydrochloride (1.0 eq) in an excess of formic acid.
Acylation: Heat the mixture at reflux for 4 hours. Monitor the reaction by TLC.
Removal of Excess Reagent: After completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.
Cyclization: To the crude acylated intermediate, add hydrazine hydrate (1.2 eq) and heat the mixture at 120 °C for 6 hours.
Work-up and Purification: Cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Characterization of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.
Technique
Expected Observations
¹H NMR
Signals corresponding to the morpholine protons, the amine protons, and the triazole NH proton.
¹³C NMR
Resonances for the carbon atoms of the morpholine ring and the two distinct carbons of the triazole ring.
Mass Spectrometry
A molecular ion peak corresponding to the calculated mass of C₆H₁₁N₅O.
FT-IR Spectroscopy
Characteristic absorption bands for N-H stretching (amine and triazole), C-N stretching, and C-O-C stretching of the morpholine ether linkage.
Elemental Analysis
Percentages of C, H, and N consistent with the molecular formula C₆H₁₁N₅O.
Conclusion
While the specific discovery and historical development of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine are not documented, this guide provides a scientifically rigorous and practical approach to its synthesis. The proposed pathway, rooted in established methodologies for 1,2,4-triazole formation, offers a clear and reproducible route for researchers to access this novel compound. The availability of this molecule will enable the exploration of its potential biological activities and its utility as a scaffold in drug discovery programs.
References
Pellizzari, G. (1911). Azioni dell'idrazide benzoica sulle amidi. Gazzetta Chimica Italiana, 41, 20.
Einhorn, A., & Brunner, K. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305.
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.
Wikipedia contributors. (2023). Pellizzari reaction. Wikipedia, The Free Encyclopedia. [Link]
Wikipedia contributors. (2023). Einhorn–Brunner reaction. Wikipedia, The Free Encyclopedia. [Link]
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(3), 1335-1345.
Yavari, I., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18.
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
Wikipedia contributors. (2023). 1,2,4-Triazole. Wikipedia, The Free Encyclopedia. [Link]
Houghten, R. A., et al. (2006). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Organic Letters, 8(19), 4223–4226.
Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 75(1), 228–231.
Krystof, V., et al. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 26(6), 1599.
ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. [Link]
Stolle, R. (1926). Ueber eine neue Bildungsweise von Triazolderivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(8), 1742-1746.
Kumar, A., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(12), 659-666.
Mini-Reviews in Organic Chemistry. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. [Link]
ResearchGate. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. [Link]
El-Sayed, W. A., et al. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Molecules, 27(3), 859.
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. [Link]
ResearchGate. (n.d.). Synthesis of 3-Azido-5-amino-1,2,4-triazole. [Link]
Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
Dolzhenko, A. V., et al. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. HETEROCYCLES, 65(11), 2673-2682.
ResearchGate. (n.d.). Synthesis of 3,5‐disubstituted 1,2,4‐triazole. [Link]
MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
National Center for Biotechnology Information. (n.d.). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
National Center for Biotechnology Information. (n.d.). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. [Link]
Al-Bayati, R. I. H., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(10), 5725-5732.
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. [Link]
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
Wikipedia contributors. (2023). Cyanamide. Wikipedia, The Free Encyclopedia. [Link]
ResearchGate. (n.d.). Synthesis of Novel Cyano Quinoline Derivatives. [Link]
The 3-Morpholinyl-1,2,4-Triazol-5-Amine Scaffold: A Privileged Motif for Targeting Cellular Proliferation Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The 1,2,4-triazole ring system represents a cornerstone in medicinal chemistry, serving as a "privileged scaf...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 1,2,4-triazole ring system represents a cornerstone in medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically approved therapeutics. This guide focuses on the 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine core and its analogs, a class of compounds with significant potential as modulators of critical cell signaling pathways. We will dissect the synthetic rationale for this scaffold, explore the extensive structure-activity relationships (SAR) that drive potency and selectivity, and provide a detailed examination of the primary mechanism of action: inhibition of the PI3K/Akt/mTOR signaling cascade. This document serves as a comprehensive resource, offering field-proven experimental protocols and actionable insights for leveraging this promising chemical motif in drug discovery and development.
Introduction: The 1,2,4-Triazole in Modern Drug Discovery
Heterocyclic compounds are fundamental to the development of new therapeutic agents, and among them, the 1,2,4-triazole nucleus is particularly prominent.[1][2] Its unique combination of features—hydrogen bond donor and acceptor sites, metabolic stability, and the ability to engage in various non-covalent interactions—makes it an ideal building block for designing potent and selective modulators of biological targets.[3] Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[4][5][6]
The specific substitution pattern of a 3-morpholino group and a 5-amino group introduces key physicochemical properties. The morpholine ring often enhances aqueous solubility and can serve as a crucial interaction point with the target protein, while the amino group provides a vector for further chemical modification or direct hydrogen bonding. This guide uses 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine as the archetypal structure to explore this chemical space.
Synthetic Strategies and Rationale
The construction of the 3,5-disubstituted 1,2,4-triazole core can be achieved through several reliable synthetic routes. A common and versatile approach involves the cyclization of a substituted aminoguanidine derivative.
Rationale for Synthetic Route: This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of the cyclization step. The choice of a base, such as sodium hydroxide or potassium carbonate, is critical for promoting the intramolecular cyclization to form the stable triazole ring.[7]
Proposed General Synthesis Protocol:
Step 1: Synthesis of Morpholine-4-carbothiohydrazide.
Reaction: Morpholine is reacted with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate.
Scientist's Note: This step forms the key hydrazide intermediate. The use of hydrazine hydrate ensures the formation of the N-NH2 bond required for the subsequent cyclization.
Step 2: Formation of S-Methylated Intermediate.
Reaction: The resulting carbothiohydrazide is reacted with methyl iodide.
Rationale: Methylation of the sulfur atom creates a good leaving group (methylthiol), facilitating the subsequent nucleophilic attack by the amine.
Step 3: Cyclization with Cyanamide.
Reaction: The S-methylated intermediate is heated with cyanamide in a suitable solvent like ethanol.
Causality: Cyanamide serves as the source for the C5 carbon and the 5-amino group. The reaction proceeds via an initial addition of the hydrazide to cyanamide, followed by an intramolecular cyclization and elimination of methylthiol to yield the final 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine product.
Mechanism of Action: Inhibition of the mTOR Signaling Pathway
A significant body of evidence points to the 1,2,4-triazole scaffold as a potent inhibitor of the mammalian Target of Rapamycin (mTOR), a critical serine/threonine kinase that acts as a master regulator of cell growth, proliferation, and survival.[8][9][10] The mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[11]
A highly relevant and well-characterized analog in this context is Zotarolimus (ABT-578) . Zotarolimus is a semi-synthetic derivative of rapamycin specifically designed for use in drug-eluting stents to prevent arterial restenosis.[12][13][14] Its mechanism provides a blueprint for understanding how triazole-containing compounds can modulate this pathway.
The Zotarolimus Mechanism:
Complex Formation: Zotarolimus first binds to the intracellular immunophilin, FK-binding protein 12 (FKBP12).[8][15]
mTORC1 Inhibition: The Zotarolimus-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), inhibiting its kinase activity.[8][13]
Downstream Effects: This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[13]
Cell Cycle Arrest: The dephosphorylation of these targets leads to a shutdown of protein synthesis and arrests the cell cycle in the G1 phase, thereby halting cell proliferation.[8][15]
Structure-Activity Relationship (SAR) Studies
The development of potent and selective inhibitors is driven by systematic modifications to the core scaffold. SAR studies on 1,2,4-triazole analogs have yielded several key insights.
Modification Position
Structural Change
Impact on Activity
Rationale / Insight
Reference
Triazole C3
Replacement of morpholine with other heterocycles (e.g., piperidine, thiomorpholine)
Modulates potency and selectivity.
The nature of the heteroatom and ring conformation affects binding pocket interactions and physicochemical properties.
Key Takeaway: The 3-morpholino and 5-amino groups are not merely passive components. The morpholine often occupies a solvent-exposed region or a specific sub-pocket of the binding site, while the amino group provides a critical vector for establishing key hydrogen bonds or for further derivatization to enhance potency or introduce new mechanisms of action.
Experimental Protocols: A Practical Guide
To validate the biological activity of novel 3-morpholinyl-1,2,4-triazol-5-amine analogs, a series of robust and reproducible assays are required. Below are detailed protocols for primary screening.
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
Objective: To determine the cytotoxic or cytostatic effect of test compounds on a cancer cell line known to be dependent on the mTOR pathway (e.g., A549 lung carcinoma).[1]
Materials:
A549 cells (or other relevant cell line)
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
Test compounds dissolved in DMSO (10 mM stock)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
96-well cell culture plates
Multichannel pipette, incubator, plate reader
Step-by-Step Methodology:
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. The final DMSO concentration should not exceed 0.5%. Replace the old media with 100 µL of media containing the test compounds or vehicle control (DMSO).
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Scientist's Note: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. The amount of formazan is directly proportional to the number of viable cells.
Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Future Directions and Therapeutic Potential
The 3-morpholinyl-1,2,4-triazol-5-amine scaffold is a highly versatile and promising starting point for the development of targeted therapeutics. While its application as an mTOR inhibitor in oncology is a primary focus, the inherent tunability of the scaffold opens doors to other applications.
Kinase Selectivity: Future work should focus on generating selectivity profiles against a broad panel of kinases to identify novel targets or to ensure selectivity for mTOR over other related kinases like PI3K.
Neurodegenerative Diseases: The mTOR pathway is also implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Analogs with appropriate blood-brain barrier penetration could be explored in this context.
Anti-Infective Agents: The 1,2,4-triazole core is present in leading antifungal drugs. Screening new analogs for activity against pathogenic fungi and bacteria could yield novel anti-infective agents.[6]
Conclusion
The 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine core and its analogs represent a validated and highly tractable scaffold for modern drug discovery. A deep understanding of its synthesis, mechanism of action centered on mTOR inhibition, and the key drivers of its structure-activity relationship provides a solid foundation for developing next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged chemical motif to address unmet medical needs in oncology and beyond.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Zotarolimus?
NIH National Library of Medicine. (2024, October 21). A Snapshot on Clinical Trials on Zotarolimus DES: A Repurposing Drug against Myocardial Infarction.
Dove Medical Press. Clinical review of the Resolute zotarolimus-eluting stent for the treatment of coronary artery disease.
Wikipedia. Zotarolimus.
NIH National Library of Medicine. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K.
Ovid. Zotarolimus (ABT-578) eluting stents.
Spandidos Publications. (2021, December 14). Design and development of novel 1,2,3-triazole chalcone derivatives as potential anti-osteosarcoma agents via inhibition of PI3K.
Taylor & Francis Online. Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation.
NIH National Library of Medicine. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin.
Pharmacia. (2022, May 11). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety.
ResearchGate. (2025, August 5). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors.
PubMed. (2013, September). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][8][9][15]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. Retrieved from
BenchChem. structure-activity relationship studies of 1,2,4-triazole carboxamides.
PubMed. (2017, December). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.
ResearchGate. (2018, October 24). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis.
ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives.
Taylor & Francis. Zotarolimus – Knowledge and References.
NIH National Library of Medicine. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
PubMed Central. (2023, April 29). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.
Tautomeric Landscapes of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine: A Technical Guide to Structural Elucidation and Equilibria
Abstract The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, with its biological activity intricately linked to its three-dimensional structure and dynamic behavior.[1][2] A critical aspect of this...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, with its biological activity intricately linked to its three-dimensional structure and dynamic behavior.[1][2] A critical aspect of this dynamic behavior is prototropic tautomerism, which can significantly alter the molecule's hydrogen bonding capacity, polarity, and ultimately, its interaction with biological targets. This in-depth technical guide explores the tautomeric landscape of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, a molecule of interest in drug discovery. We will dissect the structural possibilities, delve into the electronic factors governing tautomeric equilibria, and present a comprehensive, field-proven methodology for the definitive characterization of its predominant tautomeric forms. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for investigating tautomerism in complex heterocyclic systems.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the properties and function of molecules.[3] In the realm of heterocyclic chemistry, and particularly for nitrogen-rich systems like 1,2,4-triazoles, prototropic tautomerism—the migration of a proton—is a key determinant of molecular identity.[4][5] For a 3,5-disubstituted 1,2,4-triazole, three principal annular tautomers are possible: the 1H, 2H, and 4H forms, distinguished by the position of the mobile proton on the triazole ring.[6][7]
The relative stability of these tautomers is not a trivial matter. It is dictated by a subtle interplay of electronic effects of the substituents, solvent polarity, temperature, and intermolecular interactions.[2][8][9] An understanding of the predominant tautomeric form is paramount in drug design, as it governs the molecule's ability to act as a hydrogen bond donor or acceptor, its overall dipole moment, and its shape complementarity with a biological target.
This guide focuses on the specific case of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. The presence of two distinct nitrogen-containing substituents—an amino group and a morpholino group—presents an intriguing case for studying the electronic tug-of-war that determines tautomeric preference. The amino group is a strong electron-donating group through resonance, while the morpholino group, although possessing a nitrogen lone pair capable of donation, also exhibits an inductive electron-withdrawing effect from its oxygen atom. Elucidating the dominant tautomer(s) of this compound is therefore essential for any rational drug development program based on this scaffold.
The Tautomeric Possibilities of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
The core of our investigation lies in identifying the potential tautomeric forms of the title compound. As a 3,5-disubstituted 1,2,4-triazole, it can exist in three annular tautomeric forms:
1H-tautomer: The proton resides on the N1 nitrogen atom.
2H-tautomer: The proton resides on the N2 nitrogen atom.
4H-tautomer: The proton resides on the N4 nitrogen atom.
Furthermore, the exocyclic amino group introduces the possibility of amino-imino tautomerism. However, for most simple amino-substituted azoles, the amino form is significantly more stable. Theoretical and experimental studies have consistently shown that the 4H-form of 3,5-disubstituted 1,2,4-triazoles is generally the least stable tautomer.[1][10] Therefore, our primary focus will be on the equilibrium between the 1H and 2H tautomers.
Diagram of Tautomeric Equilibria:
Caption: Annular tautomeric forms of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
A Multimodal Approach to Tautomer Characterization
To unambiguously determine the predominant tautomeric form(s) of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, a synergistic approach combining spectroscopic and computational methods is essential. This self-validating system ensures that experimental observations are rationalized by theoretical models, and that computational predictions are grounded in empirical data.
Computational modeling provides a powerful predictive tool for assessing the relative stabilities of tautomers. Density Functional Theory (DFT) is a robust method for this purpose.
Experimental Protocol: DFT Calculations
Structure Generation: Build the 3D structures of the 1H, 2H, and 4H tautomers of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine using a molecular modeling software.
Geometry Optimization: Perform full geometry optimization for each tautomer in the gas phase and in various solvents (e.g., chloroform, DMSO, water) using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)). The inclusion of solvent effects is crucial, often modeled using a polarizable continuum model (PCM).[9]
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).
Relative Energy Calculation: Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.
Spectroscopic Prediction: Simulate the NMR chemical shifts (¹H, ¹³C, ¹⁵N) and UV-Vis absorption spectra for each of the stable tautomers. These predicted spectra will be invaluable for interpreting the experimental data.[8][13]
Causality Behind Experimental Choices: The choice of DFT functional and basis set is a balance between computational cost and accuracy. B3LYP is a widely used and well-benchmarked functional for organic molecules, while M06-2X is often recommended for systems where non-covalent interactions may be important. The inclusion of diffuse and polarization functions in the basis set (e.g., 6-311++G(d,p)) is critical for accurately describing the electronic structure of heteroatoms and potential hydrogen bonding. Simulating in different solvents allows for the prediction of solvent effects on the tautomeric equilibrium.
Diagram of Computational Workflow:
Caption: Workflow for computational prediction of tautomer stability.
NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution.[14][15] ¹H, ¹³C, and ¹⁵N NMR will provide distinct fingerprints for each tautomer.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve the synthesized 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, D₂O).
¹H NMR: Acquire ¹H NMR spectra. The chemical shift of the triazole N-H proton will be highly informative. In cases of rapid interconversion, a single, averaged N-H signal may be observed. The chemical shifts of the morpholino and aromatic protons will also be sensitive to the tautomeric form.
¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly sensitive to the position of the proton and the electronic distribution in the ring.
¹⁵N NMR: If isotopically enriched material is available or with a sensitive cryoprobe, ¹⁵N NMR can provide direct evidence of the proton's location. The nitrogen atom bearing the proton will have a significantly different chemical shift and will appear as a doublet in a coupled spectrum due to ¹J(N,H) coupling.
Variable Temperature (VT) NMR: Conduct VT-NMR experiments. If the tautomers are in dynamic equilibrium, changes in temperature can shift the equilibrium and may allow for the decoalescence of averaged signals, enabling the determination of the thermodynamic parameters of the equilibrium.
Comparison with Predicted Spectra: Compare the experimental chemical shifts with those predicted by DFT calculations for each tautomer. A strong correlation will provide compelling evidence for the predominant tautomeric form.
Trustworthiness of the Protocol: This multi-nuclear and variable temperature approach provides a self-validating system. The convergence of data from ¹H, ¹³C, and ¹⁵N NMR, coupled with the ability to probe the dynamics of the system through VT-NMR, lends high confidence to the structural assignment.
UV-Vis spectroscopy is a complementary technique that is sensitive to the electronic structure of the conjugated system, which differs between tautomers.
Experimental Protocol: UV-Vis Analysis
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.
Comparison with Predicted Spectra: Compare the experimental λ_max values with the absorption maxima predicted by Time-Dependent DFT (TD-DFT) calculations for the different tautomers.[8] The tautomer whose predicted spectrum best matches the experimental data is likely the predominant form in that solvent.
Causality Behind Experimental Choices: The choice of a range of solvents is critical as solvent polarity can influence the tautomeric equilibrium. Comparing experimental spectra to TD-DFT predictions provides a robust method for assigning the observed electronic transitions to specific tautomeric forms.[1]
For a definitive determination of the tautomeric form in the solid state, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: X-ray Crystallography
Crystal Growth: Grow single crystals of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine suitable for X-ray diffraction. This can be achieved through slow evaporation from a suitable solvent or by vapor diffusion.
Data Collection and Structure Refinement: Collect diffraction data and solve the crystal structure. The positions of all atoms, including the hydrogen atom on the triazole ring, can be unambiguously determined, providing a definitive snapshot of the tautomeric form present in the solid state.
Data Presentation and Interpretation
To facilitate a clear understanding of the results, all quantitative data should be summarized in tables.
Table 1: Predicted Relative Energies of Tautomers
Tautomer
Gas Phase ΔG (kcal/mol)
DMSO ΔG (kcal/mol)
Water ΔG (kcal/mol)
1H
0.00 (Reference)
0.00 (Reference)
0.00 (Reference)
2H
Calculated Value
Calculated Value
Calculated Value
4H
Calculated Value
Calculated Value
Calculated Value
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
Carbon Atom
Experimental δ
Predicted δ (1H-Tautomer)
Predicted δ (2H-Tautomer)
C3
Measured Value
Calculated Value
Calculated Value
C5
Measured Value
Calculated Value
Calculated Value
Morpholino C
Measured Value
Calculated Value
Calculated Value
...
...
...
...
Conclusion
The tautomeric state of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is a critical determinant of its physicochemical properties and potential biological activity. By employing a synergistic approach that combines predictive computational modeling with rigorous spectroscopic and crystallographic analysis, a definitive characterization of its tautomeric landscape can be achieved. The methodologies outlined in this guide provide a robust and self-validating framework for such an investigation. The insights gained from understanding the tautomeric preferences of this and related molecules are invaluable for the rational design and development of novel therapeutics.
References
Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 955-966. [Link]
Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. Retrieved from [Link]
ResearchGate. (n.d.). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Solvent and substituent effects on the electronic structures of triazoles: computational study. Molecular Simulation, 37(1). Retrieved from [Link]
Semantic Scholar. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
ResearchGate. (n.d.). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. Retrieved from [Link]
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
ResearchGate. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323. Retrieved from [Link]
Semantic Scholar. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
HETEROCYCLES. (1974). Tautomerism of 3,5-Disubstituted 1,2,4-Triazoles. 2(2). Retrieved from [Link]
ScienceDirect. (n.d.). Prototropic tautomerism of heteroaromatic compounds. Retrieved from [Link]
Wikipedia. (n.d.). Tautomer. Retrieved from [Link]
YouTube. (2022). Tautomerism In Heterocyclic Compounds/B.Sc and M.Sc chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Tautomerism of heterocycles: Five-membered rings with one heteroatom. Retrieved from [Link]
UNT Digital Library. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. Retrieved from [Link]
MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [Link]
ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Retrieved from [Link]
ResearchGate. (n.d.). Tautomeric forms of 1,2,4‐triazole. Retrieved from [Link]
Application Notes and Protocols for the In Vitro Characterization of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Introduction: Unveiling the Potential of a Novel Triazole Derivative 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine represents a novel chemical entity at the intersection of two medicinally significant scaffolds: the 1,2,4-tr...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Novel Triazole Derivative
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine represents a novel chemical entity at the intersection of two medicinally significant scaffolds: the 1,2,4-triazole core and the morpholine moiety. While specific biological data for this compound is not yet prevalent in public literature, its structural components suggest a high potential for biological activity.
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to engage in a wide range of biological interactions, including hydrogen bonding, dipole-dipole, and hydrophobic interactions. This versatility has led to its incorporation into numerous approved drugs with diverse mechanisms, including antifungal agents (e.g., Fluconazole) and kinase inhibitors (e.g., Ribociclib). The amine substitution at the 5-position and the morpholine at the 3-position further functionalize this core, providing potential vectors for target engagement and modulation of physicochemical properties.
The morpholine ring is frequently employed by medicinal chemists to enhance drug-like properties. It is a saturated heterocycle that is generally metabolically stable and can improve aqueous solubility and polarity, which are critical for favorable pharmacokinetics. Its presence in approved drugs like the PI3K inhibitor Gedatolisib and the EGFR inhibitor Gefitinib underscores its value in optimizing molecular properties.
Given these structural precedents, a primary hypothesis is that 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine may function as a kinase inhibitor . Many small molecule kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding pocket of kinases. The nitrogen-rich triazole ring is well-suited to form hydrogen bonds with the hinge region of a kinase, a common anchoring point for inhibitors. This document provides a structured, hypothesis-driven guide for the initial in vitro characterization of this compound, focusing on kinase inhibition as a primary putative mechanism.
Part 1: Initial Compound Handling and Profiling
Trustworthiness: Proper handling and quality control of the test compound are the foundation of reproducible biological data.
1.1. Compound Quality Control and Stock Solution Preparation
The first step in any in vitro assay is to ensure the integrity and concentration of your test article.
Purity Assessment: Verify the purity of the compound, ideally ≥95%, using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Solubility Testing: Determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions. Test solubility up to at least 10-50 mM. The morpholine group may confer sufficient aqueous solubility for direct dissolution in buffer systems at lower concentrations.
Stock Solution Preparation:
Accurately weigh a precise amount of the compound (e.g., 1-5 mg) using an analytical balance.
Dissolve in high-purity DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM).
Aliquot the stock solution into small volumes (e.g., 20 µL) in low-protein-binding tubes to minimize waste and avoid repeated freeze-thaw cycles.
Store aliquots at -20°C or -80°C, protected from light. A freshly thawed aliquot should be used for each experiment.
Part 2: Primary Screening - Kinase Inhibition Profiling
Expertise & Experience: A broad kinase panel screen is the most efficient method to identify potential kinase targets and establish a starting point for more focused investigation. This approach avoids biases and can uncover unexpected activities.
2.1. Broad-Spectrum Kinase Panel Screen
A fee-for-service screen against a large, diverse panel of human kinases (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) provides a comprehensive overview of the compound's selectivity.
Protocol Rationale: These assays typically measure the remaining kinase activity after incubation with the test compound at a fixed concentration (often 1 µM or 10 µM). The activity is usually detected by quantifying the phosphorylation of a substrate peptide, often using radiolabeled ATP (³³P-ATP) or fluorescence-based methods.
Experimental Workflow:
Caption: Workflow for a typical kinase panel screen.
Data Interpretation: The output is typically presented as "% inhibition" relative to a DMSO vehicle control. A common threshold for a "hit" is >50% inhibition. The results should be visualized in a table or heatmap to assess both the potency and selectivity of the compound.
Parameter
Recommendation
Rationale
Compound Concentration
1 µM and 10 µM
A 10 µM screen is sensitive for weaker binders; a 1 µM screen provides a better initial filter for potent hits.
ATP Concentration
At or near the Kₘ for each kinase
This standard condition allows for a fair comparison of inhibitor potency across different kinases.
Essential for data normalization and quality control of the assay run.
Part 3: Secondary Assays - Dose-Response and Mechanism of Action
Once primary hits are identified, the next logical step is to confirm the activity and determine the potency (IC₅₀) of the compound against specific kinases.
3.1. IC₅₀ Determination using a Luminescence-Based Kinase Assay
Luminescence-based assays, such as Promega's ADP-Glo™ Kinase Assay, are robust, high-throughput methods for determining IC₅₀ values. They indirectly measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the remaining ATP is depleted. Finally, the ADP produced is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.
Caption: Principle of the ADP-Glo™ luminescence kinase assay.
Detailed Protocol:
Compound Titration: Prepare a serial dilution series of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each compound dilution into a 384-well white assay plate. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.
Kinase Reaction: Add 5 µL of a solution containing the target kinase and its specific substrate in reaction buffer.
Initiate Reaction: Add 5 µL of ATP solution to start the reaction. The final DMSO concentration should be kept low (≤1%).
Incubation: Incubate the plate at room temperature for 60 minutes.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
Data Acquisition: Read the plate on a luminometer.
Data Analysis:
Normalize the data using the DMSO (0% inhibition) and no-kinase (100% inhibition) controls.
Plot the % inhibition versus the log of the inhibitor concentration.
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Parameter
Example Value
Rationale
Top Concentration
100 µM
Sufficiently high to define the top of the curve for most inhibitors.
Number of Points
10
Provides enough data points for a robust curve fit.
Dilution Factor
3-fold
Balances coverage of the concentration range with resolution around the IC₅₀.
Final DMSO %
< 1%
High concentrations of DMSO can inhibit some kinases.
Part 4: Cellular Assays - Target Engagement and Phenotypic Effects
Authoritative Grounding: Moving from biochemical to cellular assays is a critical step to confirm that the compound can penetrate cell membranes and engage its target in a physiological context.
4.1. Cellular Target Engagement using NanoBRET™
The NanoBRET™ Target Engagement Assay (Promega) is a powerful method to quantify compound binding to a specific protein target in living cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target kinase) and a fluorescent energy acceptor (a cell-permeable fluorescent tracer that binds to the kinase's active site). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Application
Application Notes & Protocols: A Guide to High-Throughput Screening of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the integration of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine into high-throughput screeni...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the integration of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine into high-throughput screening (HTS) campaigns. The chemical architecture of this compound, featuring both a 1,2,4-triazole nucleus and a morpholine ring, suggests significant therapeutic potential. The 1,2,4-triazole scaffold is a privileged structure found in numerous approved drugs with a wide range of biological activities, including antifungal and anticancer properties.[1][2] The morpholine moiety is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability, and to improve central nervous system penetration.[3] This guide outlines a strategic, multi-stage approach, beginning with essential compound characterization and progressing through primary screening, hit confirmation, and robust cellular target engagement validation. The protocols provided herein are designed as a validated framework, using a hypothetical kinase target to illustrate the principles of assay development, execution, and data interpretation in a modern drug discovery context.
Introduction: The Scientific Rationale
The successful identification of novel therapeutic agents from large compound libraries is the cornerstone of modern drug discovery.[4][5] The molecule 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine presents a compelling case for screening due to its hybrid structure. The 1,2,4-triazole ring is a versatile pharmacophore known to engage with a variety of biological targets, while the morpholine ring can confer advantageous pharmacokinetic properties.[2][6]
This guide is structured not as a rigid template, but as a logical workflow that mirrors a real-world drug discovery campaign. We will explain the causality behind each experimental choice, from initial compound quality control to sophisticated cellular validation assays. The objective is to provide a self-validating system that minimizes false positives and ensures that identified "hits" are biologically relevant and worthy of downstream medicinal chemistry efforts.[7][8]
Compound Management and Quality Control for HTS
Before commencing any screening campaign, the integrity of the test compound must be rigorously established. This foundational step prevents the costly pursuit of artifacts and ensures data reproducibility.
2.1. Purity and Identity Verification
The purity of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can interfere with assay readouts or exhibit their own biological activity, confounding results.
2.2. Solubility Assessment
A compound's solubility in the chosen assay buffer is critical. Poor solubility can lead to compound precipitation, causing non-specific assay interference and inaccurate potency measurements.
Protocol: Kinetic Solubility Assessment using Nephelometry
Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
Dispense to Assay Buffer: Transfer 2 µL from each well of the DMSO plate into a clear-bottom 384-well plate containing 98 µL of the primary assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). This creates a final DMSO concentration of 2%.
Incubate and Read: Incubate the plate at room temperature for 2 hours. Measure light scattering at a wavelength of 620 nm using a nephelometer or plate reader.
Analysis: The concentration at which a significant increase in light scattering is observed indicates the limit of solubility. The compound should be screened at concentrations well below this limit.
2.3. Master Plate Preparation
A qualified compound stock is used to prepare a master plate, which serves as the source for all subsequent assay plates.
Parameter
Specification
Rationale
Solvent
100% DMSO (anhydrous)
Ensures compound stability and miscibility with aqueous assay buffers.
Stock Concentration
10 mM
A standard concentration that allows for a wide range of final assay concentrations.
Plate Type
384-well, low-volume, polypropylene
Minimizes compound adsorption to plastic and is compatible with acoustic dispensing.
Storage
-20°C or -80°C, sealed
Prevents solvent evaporation and compound degradation.
Primary High-Throughput Screening: A Kinase Inhibition Model
Given that both 1,2,4-triazole and morpholine scaffolds are features of known kinase inhibitors, we will proceed with a hypothetical HTS campaign to identify inhibitors of a relevant protein kinase (e.g., a serine/threonine kinase implicated in oncology).[9][10] We will utilize a robust, luminescence-based assay that measures ATP consumption, a universal feature of kinase reactions.[11]
Signaling Pathway Context
Protein kinases are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers. Inhibiting a key kinase can halt these pathological processes.
Caption: A simplified kinase signaling pathway illustrating a potential point of intervention.
Protocol: Primary HTS for Kinase Inhibitors (Luminescence-Based)
This protocol is designed for a 384-well plate format and utilizes a commercial ATP-quantification kit (e.g., ADP-Glo™). The assay measures the amount of ATP remaining after the kinase reaction; a low luminescence signal indicates high kinase activity (ATP consumed), while a high signal indicates inhibition.[12]
Materials:
Enzyme: Recombinant Human Kinase (e.g., MEK1).
Substrate: Relevant peptide or protein substrate (e.g., inactive ERK2).
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
Compound Plates: 384-well plates with 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and library compounds, typically at 10 µM final concentration.
Detection Reagent: ADP-Glo™ Kinase Assay kit or similar.
Procedure:
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of compound solution from the master plate into the 384-well assay plates.
Causality: Acoustic dispensing is non-contact, minimizing cross-contamination and allowing for precise transfer of very small volumes.[13]
Enzyme Addition: Add 5 µL of kinase solution (2X final concentration) in assay buffer to all wells.
Incubation: Gently mix and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.
Reaction Initiation: Add 5 µL of a solution containing ATP and substrate (2X final concentration) in assay buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for optimal inhibitor sensitivity.
Kinase Reaction: Incubate for 60 minutes at room temperature.
Reaction Termination & ATP Detection:
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.
Data Acquisition: Read luminescence on a compatible plate reader.
Positive Controls (n=32): Wells containing a known potent inhibitor of the target kinase (low kinase activity, high signal).
Assay Robustness (Z-factor): The Z-factor is a statistical measure of assay quality. A Z-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[14][15]
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.
Hit Triage and Confirmation Strategy
A single-point primary screen identifies initial "hits." These must be rigorously validated through a cascade of secondary assays to confirm their activity, rule out artifacts, and establish direct target engagement.[4]
Hit Confirmation and Dose-Response Analysis
Initial hits are re-tested in the primary assay format, often using a freshly prepared sample of the compound. Confirmed hits are then evaluated across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC₅₀).
Orthogonal Assay: Fluorescence Polarization (FP)
An orthogonal assay confirms the hit using a different technology to ensure the observed activity is not an artifact of the primary assay format (e.g., interference with luciferase). A competitive binding FP assay is an excellent choice.[16][17]
Principle: A small, fluorescently-labeled molecule (tracer) that binds to the kinase will tumble slowly in solution, emitting highly polarized light. When an unlabeled inhibitor like 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine displaces the tracer, the tracer tumbles rapidly, emitting depolarized light.[18]
Protocol: Kinase-Tracer FP Assay
Reagent Preparation: Prepare solutions of the kinase, a fluorescently-labeled ATP-competitive tracer, and the test compound in FP assay buffer.
Dispensing: In a black, low-volume 384-well plate, add kinase, tracer, and serially diluted test compound.
Incubation: Incubate for 1-2 hours at room temperature to reach binding equilibrium.
Measurement: Read the fluorescence polarization on a plate reader equipped with polarizing filters.[19]
Analysis: A decrease in polarization indicates that the test compound is displacing the tracer from the kinase active site. Data is plotted to determine an IC₅₀ value.
Cellular Target Engagement: High-Throughput CETSA
The ultimate validation is to confirm that the compound binds its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[20] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[21][22]
Cell Treatment: Plate cells in 384-well plates and treat with a dose-response of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine for 1-2 hours.
Thermal Challenge: Heat the plates to a specific challenge temperature (pre-determined from a melt curve experiment) for 3 minutes, leaving one plate at room temperature as a control.
Cell Lysis: Lyse the cells using a detergent-based buffer (e.g., 0.3% NP-40).[21]
Detection: The amount of soluble, non-denatured target protein remaining is quantified using a high-throughput immunoassay, such as AlphaLISA® or a homogeneous time-resolved fluorescence (HTRF) assay.
Analysis: An increase in the amount of soluble target protein at the challenge temperature in compound-treated cells compared to vehicle-treated cells indicates target engagement.[23]
HTS Data Analysis and Hit Validation Workflow
A structured data analysis pipeline is essential for processing the large datasets generated by HTS and making informed decisions.[14][24]
Caption: A typical workflow for HTS data analysis and hit validation.
Data Analysis Summary Table
Stage
Assay Type
Key Output
Acceptance Criteria
Primary Screen
Luminescence Kinase Assay
% Inhibition
> 50% inhibition or > 3σ from mean of negative controls.
Dose-Response
Luminescence Kinase Assay
IC₅₀ Value
Potency < 10 µM with a full curve.
Orthogonal Test
Fluorescence Polarization
IC₅₀ Value
Confirmed potency and mechanism (competitive binding).
Target Engagement
HT-CETSA
EC₅₀ (Thermal Shift)
Demonstrable, dose-dependent target stabilization in cells.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for evaluating 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in a high-throughput screening campaign. By integrating rigorous compound QC, a validated primary assay, and a logical triage of orthogonal and cellular confirmation assays, researchers can confidently identify and validate hits. A compound that successfully navigates this workflow, demonstrating potent enzymatic inhibition, a clear binding mechanism, and on-target activity in a cellular context, represents a high-quality starting point for lead optimization and further preclinical development.
References
Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(4), 188-196. [Link]
Shaw, J., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery, 25(1), 9-19. [Link]
La Mettrie, R., et al. (2022). Streamlining Cellular Thermal Shift assay for ultra-High Throughput Screening. bioRxiv. [Link]
Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab. [Link]
McNulty, D. E., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS Discovery, 23(4), 351-362. [Link]
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. NIH. [Link]
Mo, Y., et al. (2012). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 855, 245-255. [Link]
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual Program. NIH. [Link]
Aok, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 23(8), 814-822. [Link]
McNulty, D. E., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. Semantic Scholar. [Link]
Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Wang, Y., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 284, 117192. [Link]
Guha, R., et al. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Chemical Information and Modeling, 53(3), 545-551. [Link]
GEN Staff. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Genetic Engineering & Biotechnology News. [Link]
National Center for Advancing Translational Sciences. Assay Guidance Manual. NCBI Bookshelf. [Link]
An, W. F., & Tolliday, N. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. International Journal of High Throughput Screening, 2010(1), 1-14. [Link]
Aoki, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
Gomaa, A. A. M., et al. (2018). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Archiv der Pharmazie, 351(9-10), e1800129. [Link]
ResearchGate. (n.d.). Examples of 1,2,4-triazole derivatives used in drugs. ResearchGate. [Link]
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
Noah, J. W. (2012). New developments and emerging trends in high-throughput screening methods for lead compound identification. American Journal of Clinical and Experimental Medicine, 1(1), 1-10. [Link]
Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104222. [Link]
KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
Taosheng, C. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. [Link]
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. [Link]
Boettcher, J., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
Assay Genie. (2025). The High-Throughput Screening Transformation in Modern Drug Development. [Link]
AZoLifeSciences. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686-2713. [Link]
Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
Sharma, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
Heiran, R., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 957. [Link]
Nelson, K. M., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(12), 2534-2538. [Link]
Al-Sanea, M. M., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Molecules, 26(11), 3249. [Link]
Lee, D., et al. (2025). High-Throughput Screening of More Than 30000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. ACS Infectious Diseases, 11(1), 104-120. [Link]
Parchenko, V. V., et al. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. ResearchGate. [Link]
Shaker, Y. M., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Journal of Chemical Reviews, 6(1), 1-20. [Link]
Wang, A., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. [Link]
Chen, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613. [Link]
Aly, H. M., et al. (2020). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][14][20][21][22]tetrazines and 1,2,4-triazolo[4,3-b][14][20][21]triazines. Scientific Reports, 10(1), 6140. [Link]
Patel, J. A., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015. [Link]
developing assays with 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
An Application Guide to the Biological Characterization of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine: From Target Discovery to Cellular Function Authored by: A Senior Application Scientist Abstract This document provides...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Biological Characterization of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine: From Target Discovery to Cellular Function
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological characterization of the novel chemical entity, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. The structural features of this compound, namely the 1,2,4-triazole ring and the morpholine moiety, suggest a strong potential for interaction with biological targets of therapeutic relevance. The 1,2,4-triazole nucleus is a recognized "privileged scaffold" present in numerous clinically approved drugs, valued for its metabolic stability and ability to form key hydrogen bonds with protein targets.[1][2][3] The morpholine group is frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and bioavailability.[4] Notably, this combination of a nitrogen-rich heterocycle and a morpholine ring is a hallmark of many small-molecule kinase inhibitors, particularly those targeting the Phosphoinositide 3-Kinase (PI3K) signaling pathway.[5][6]
Therefore, this guide hypothesizes that 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is a candidate kinase inhibitor. We present a logical, multi-stage workflow designed to first identify its protein target(s) and subsequently develop robust biochemical and cell-based assays to validate its activity and elucidate its mechanism of action. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure data integrity and reproducibility.
Before developing a specific assay, it is crucial to identify the primary biological target(s) of a novel compound. Given the structural alerts for kinase inhibition, the most efficient first step is to screen 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine against a broad panel of human kinases. Commercial services (e.g., Eurofins' KinomeScan™, Promega's Kinase Screening Services) offer comprehensive profiling across hundreds of kinases.
Rationale: This approach is unbiased and data-driven. A broad screen provides a panoramic view of the compound's selectivity and potency. The results will identify the most sensitive kinase or kinase family, which then becomes the focus of dedicated assay development. This strategy avoids the resource-intensive process of developing assays for speculative targets. For this guide, we will assume the screening identifies a potent interaction with PI3Kα , a frequently dysregulated kinase in cancer.[5][7]
Section 2: Biochemical Assay Development for PI3Kα Inhibition
Once a primary target is identified, the next step is to develop a robust biochemical assay to quantify the compound's inhibitory activity. Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent technology for this purpose due to its high sensitivity, low background, and suitability for high-throughput screening (HTS).[8][9] The assay will measure the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3Kα.
Principle of the HTRF-Based PI3Kα Assay
The assay quantifies the product of the kinase reaction, PIP3. A biotinylated PIP2 substrate is used, which, upon phosphorylation by PI3Kα, becomes biotin-PIP3. The reaction is stopped, and detection reagents are added: a Europium (Eu³⁺) cryptate-labeled anti-phospho-serine/threonine antibody (donor) and Streptavidin-XL665 (acceptor). When PIP3 is present, the antibody and streptavidin are brought into close proximity, enabling Förster Resonance Energy Transfer (FRET) from the donor to the acceptor, generating a specific signal at 665 nm. The signal is directly proportional to the amount of PIP3 produced.
Workflow for Biochemical Assay Development
Caption: Workflow for PI3Kα biochemical assay development.
Protocol 2.1: PI3Kα HTRF Assay for IC₅₀ Determination
This protocol assumes prior optimization of enzyme and substrate concentrations. For this example, we will use final concentrations of 1 nM PI3Kα and 10 µM Biotin-PIP2. The ATP concentration is set at the apparent Km value (e.g., 10 µM) to accurately assess competitive inhibitors.[8]
1. Reagent Preparation:
Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.02% NaN₃.[9]
Compound Dilution: Prepare a 10-point serial dilution of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in 100% DMSO, starting at 10 mM. Then, create intermediate dilutions (at 400x final concentration) in Assay Buffer.
Controls: Prepare a known PI3Kα inhibitor (e.g., Alpelisib) as a positive control and a DMSO-only solution as a negative (vehicle) control.
Enzyme Solution (2X): Dilute PI3Kα to 2 nM in Assay Buffer.
Substrate/ATP Solution (4X): Prepare a mix of 40 µM Biotin-PIP2 and 40 µM ATP in Assay Buffer.
Stop/Detection Solution: Prepare detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA) containing Eu³⁺-antibody and SA-XL665 according to the manufacturer's protocol.
2. Assay Procedure (384-well Plate Format):
Add 5 µL of the 4X compound dilutions (or controls) to the appropriate wells.
Add 10 µL of the 2X PI3Kα enzyme solution to all wells except the "no enzyme" background controls. Add 10 µL of Assay Buffer to background wells.
Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP solution to all wells. The final reaction volume is 20 µL.
Incubate the plate at room temperature for 30 minutes.[9] The incubation time should be within the linear range of the reaction, determined during enzyme titration.
Stop the reaction by adding 10 µL of the Stop/Detection Solution to all wells.
Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
Read the plate on an HTRF-compatible plate reader (ex: 337 nm, em: 620 nm and 665 nm).
3. Data Analysis:
Calculate the HTRF ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.[9]
Normalize the data: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)), where Ratio_Max is the DMSO control and Ratio_Min is the positive control or no enzyme control.
Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Parameter
Example Value
Rationale
PI3Kα Concentration
1 nM
Determined by titration to be in the linear range of the assay.
Biotin-PIP2 Conc.
10 µM
Should be near the Km value for the substrate.
ATP Concentration
10 µM
Set at the apparent Km of ATP to allow for fair competition.
Positive Control
Alpelisib
A known potent and selective PI3Kα inhibitor for assay validation.
Negative Control
DMSO Vehicle
Defines the 0% inhibition (maximum signal) window.
Section 3: Cell-Based Assay Development for On-Target Validation
A positive result in a biochemical assay confirms direct enzyme inhibition but does not guarantee activity in a cellular environment. A cell-based assay is essential to confirm that the compound can cross the cell membrane and engage its target in a physiological context.[10] We will design an assay to measure the phosphorylation of AKT at Serine 473 (pAKT), a key downstream node in the PI3K pathway.
Workflow for Cell-Based Target Engagement Assay
Caption: Workflow for a cell-based pAKT inhibition assay.
This protocol uses AlphaLISA® technology, a sensitive, no-wash immunoassay suitable for HTS. It detects endogenous pAKT in cell lysates.
1. Cell Culture and Plating:
Select a cell line with an active PI3K pathway, preferably one with a PIK3CA mutation (e.g., MCF-7, T-47D).[5]
Culture cells to ~80% confluency.
Seed 20,000 cells per well in a 96-well culture plate and incubate for 24 hours.
2. Cell Treatment:
Gently wash the cells and replace the growth medium with serum-free medium. Incubate for 18-24 hours to reduce basal signaling.
Prepare serial dilutions of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and controls (Alpelisib, DMSO) in serum-free medium.
Add the compound dilutions to the cells and pre-incubate for 2 hours at 37°C.
Stimulate the PI3K pathway by adding an agonist (e.g., 10 nM IGF-1) to all wells except the "unstimulated" control. Incubate for 20 minutes at 37°C.
Aspirate the medium and lyse the cells by adding 50 µL of Lysis Buffer (supplemented with protease and phosphatase inhibitors) to each well. Incubate on a shaker for 10 minutes.
3. AlphaLISA Detection:
Transfer 5 µL of cell lysate from each well to a 384-well assay plate.
Prepare a mix of AlphaLISA Acceptor beads conjugated to an anti-pAKT(S473) antibody and Biotinylated anti-AKT (total) antibody. Add 10 µL of this mix to each well.
Incubate for 60 minutes at room temperature.
Add 10 µL of Streptavidin-Donor beads.
Incubate for 30 minutes at room temperature in the dark.
Read the plate on an AlphaScreen-compatible reader.
4. Data Analysis:
The AlphaLISA signal is directly proportional to the amount of pAKT.
Normalize the data against the stimulated (DMSO) and unstimulated controls.
Plot the normalized signal versus log[Inhibitor] and fit to a four-parameter logistic model to determine the cellular IC₅₀.
Parameter
Example Condition
Rationale
Cell Line
MCF-7 (PIK3CA E545K)
A cancer cell line known to be dependent on PI3K signaling.[5]
Stimulation
10 nM IGF-1
A potent activator of the PI3K/AKT signaling pathway.
Compound Incubation
2 hours
Allows sufficient time for cell penetration and target engagement.
Positive Control
Alpelisib
Validates that the assay can detect PI3Kα inhibition in a cellular context.
Readout
pAKT (Ser473)
A direct and robust downstream marker of PI3K activity.[6][10]
Section 4: Data Interpretation and Next Steps
A successful characterization will show a potent IC₅₀ in the biochemical assay that translates to a similar (though typically right-shifted) IC₅₀ in the cell-based assay. A significant rightward shift may indicate issues with cell permeability, compound stability, or efflux.
Visualizing the Target Pathway:
Caption: Inhibition of PI3Kα blocks the conversion of PIP2 to PIP3.
Next Steps:
Mechanism of Action (MoA) Studies: Perform the biochemical assay at varying concentrations of both ATP and the inhibitor to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
Selectivity Profiling: Test the compound in cellular assays for other related kinases (e.g., mTOR, other PI3K isoforms) to confirm selectivity.
ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-like potential.
References
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). Springer Protocols. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-3658-8_13]
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92002/]
LanthaScreen Eu Kinase Binding Assay for MKNK2 Overview. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLCBG%2Fmanuals%2Flanthascreen_mknk2_kinase_binding_assay.pdf]
Cell-based assays for dissecting the PI3K/AKT pathway. (2008). Cancer Research. [URL: https://aacrjournals.org/cancerres/article/68/9_Supplement/4583/559869/Abstract-4583-Cell-based-assays-for-dissecting]
Testing considerations for phosphatidylinositol‐3‐kinase catalytic subunit alpha as an emerging biomarker in advanced breast cancer. (2020). Cancer Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7402830/]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [URL: https://celtarys.com/en/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery]
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3182400/]
Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6489069/]
Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (2019). MDPI. [URL: https://www.mdpi.com/2072-6694/11/3/394]
Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7494553/]
Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. (2020). ASCO Publications. [URL: https://ascopubs.org/doi/abs/10.1200/JCO.2020.38.15_suppl.e13079]
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2024). Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522400262X]
(E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine. (n.d.). Acta Crystallographica Section E. [URL: https://journals.iucr.org/e/issues/2014/03/00/jw2126/index.html]
Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). DOI. [URL: https://doi.org/10.1016/B978-0-323-90954-5.00010-3]
Recent Researches in Triazole Compounds as Medicinal Drugs. (2024). ResearchGate. [URL: https://www.researchgate.net/publication/382903780_Recent_Researches_in_Triazole_Compounds_as_Medicinal_Drugs]
Synthesis and Characterization of Some New Morpholine Derivatives. (2024). ResearchGate. [URL: https://www.researchgate.
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9065600/]
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7543501/]
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7763266/]
Application Notes & Protocols for Target Identification Studies of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Introduction: Unveiling the Molecular Targets of a Novel Triazole Compound The compound 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known for a wide...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Molecular Targets of a Novel Triazole Compound
The compound 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known for a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] When a novel compound like this emerges from a phenotypic screen or is synthesized with therapeutic intent, the critical next step is to identify its molecular target(s). This process, known as target identification or deconvolution, is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a validated lead by elucidating its mechanism of action.[3][4]
This guide provides a comprehensive, multi-pronged strategy for the target identification and validation of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. We will move from predictive computational methods to robust experimental validation, ensuring a high degree of confidence in the identified targets. The causality behind each experimental choice is explained, reflecting a field-proven approach to this scientific challenge.
Strategic Workflow for Target Identification
A successful target identification campaign is not a linear process but rather an iterative cycle of hypothesis generation and experimental testing. Our strategy integrates computational, chemical proteomics, and biological validation methods to create a self-validating system.
Caption: Integrated workflow for target identification.
Phase 1: Hypothesis Generation & Tool Development
Before embarking on complex proteome-wide experiments, we generate initial hypotheses using computational methods and prepare the necessary chemical tools.
In Silico Target Prediction
Computational, or in silico, methods leverage the chemical structure of our compound to predict potential protein targets, reducing the experimental search space.[5][6] This is a cost-effective first step to generate a preliminary list of candidates.
Causality: We employ both ligand-based and structure-based approaches. Ligand-based methods operate on the principle that structurally similar molecules often bind to similar targets.[7] Structure-based methods, or reverse docking, screen our compound against a library of 3D protein structures to identify potential binding pockets.[8]
Method Type
Principle
Recommended Tools
Output
Ligand-Based
Compares the compound to databases of ligands with known targets.
SwissTargetPrediction, SEA, SuperPred
Ranked list of potential protein targets based on chemical similarity.
Structure-Based
Docks the 3D structure of the compound into the binding sites of known protein structures.
PharmMapper, idTarget, TarFisDock
List of proteins with favorable binding energies and poses for the compound.
Protocol: In Silico Target Prediction
Prepare Compound Structure: Generate a 2D structure of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and convert it to a 3D conformer using computational chemistry software (e.g., ChemDraw, Avogadro).
Ligand-Based Screening:
Submit the SMILES string or 2D structure to online servers like SwissTargetPrediction.
Analyze the output, focusing on targets with high probability scores.
Structure-Based Screening (Reverse Docking):
Submit the 3D structure of the compound to a reverse docking server like PharmMapper.
The server will screen the compound against its database of protein structures.
Analyze the results, paying attention to the fit scores and the biological relevance of the predicted targets.
Synthesize Results: Cross-reference the outputs from both methods. Targets that appear in both lists are considered higher-priority candidates for subsequent validation.
Chemical Probe Synthesis
To experimentally identify binding partners in a complex biological sample, we must convert our compound of interest into a "chemical probe." This involves chemically modifying the parent compound to include two key features: a reporter tag and a reactive group.
Reporter Tag: A biotin or fluorescent tag for enrichment and visualization.
Reactive Group: A photoactivatable group (for photoaffinity labeling) or a linker for immobilization (for affinity-based pulldowns).
Expertise & Experience: The key to probe design is to modify the parent molecule at a position that does not disrupt its binding to the target protein. A synthetic chemistry campaign should generate a small library of probes with the linker attached at different, non-essential positions on the 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine scaffold. The biological activity of each probe must be re-validated to ensure it is comparable to the parent compound.
Caption: General structure of a chemical probe.
Phase 2: Unbiased Target Discovery via Chemical Proteomics
Chemical proteomics uses these probes to isolate and identify interacting proteins from cell lysates or living cells.[3][4][9] This provides an unbiased, proteome-wide view of potential targets.
Photoaffinity Labeling (PAL)
PAL is a powerful technique where a photoactivatable probe is introduced to a biological system.[10][11][12] Upon UV irradiation, the probe forms a covalent bond with any protein in close proximity, including its specific target.[10][13]
Trustworthiness: The covalent cross-linking permanently captures the interaction, even if it is weak or transient. A critical control is to perform a competition experiment, where an excess of the original, unmodified compound is added. A true target will show reduced labeling in the presence of the competitor.
Protocol: Photoaffinity Labeling
Cell Culture & Treatment: Culture relevant cells (e.g., a cancer cell line if anticancer effects were observed) to ~80% confluency. Treat cells with the photoaffinity probe (e.g., 1-10 µM) for 1-2 hours. Include a control group pre-incubated with a 50-fold excess of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
UV Irradiation: Place the cell culture plates on ice and irradiate with UV light (typically 365 nm) for 15-30 minutes to induce cross-linking.
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
Click Chemistry (if applicable): If the probe contains an alkyne or azide handle, perform a click reaction with a corresponding biotin-azide or biotin-alkyne tag.
Enrichment: Add streptavidin-coated magnetic beads to the lysate to pull down biotinylated proteins.
Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides using trypsin.
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are your high-confidence candidate targets.
Affinity-Based Protein Profiling (AfBPP)
In this method, the probe is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.[14][15] This matrix is then used to "fish" for binding proteins from a cell lysate.[14][15]
Protocol: Affinity-Based Protein Profiling
Probe Immobilization: Synthesize a probe with a linker arm terminating in a functional group (e.g., amine or carboxyl) suitable for coupling to activated agarose beads (e.g., NHS-activated Sepharose).
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
Affinity Pulldown:
Incubate the lysate with the probe-coupled beads for 2-4 hours at 4°C.
For the competition control, pre-incubate a separate aliquot of lysate with excess free 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine before adding the beads.
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE sample buffer or by competitive elution with the free compound.
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by LC-MS/MS.
Phase 3: Rigorous Target Validation
Identifying a protein with a chemical probe is not sufficient. We must validate that the interaction is genuine and responsible for the compound's biological effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that directly measures target engagement in living cells or cell lysates.[16][17][18] The principle is that when a ligand binds to its target protein, it stabilizes the protein, increasing its melting temperature.[16][19]
Expertise & Experience: CETSA is invaluable because it requires no modification to the compound or the protein. It provides direct evidence of a physical interaction in a physiological context.[17][20]
Protocol: Cellular Thermal Shift Assay
Cell Treatment: Treat intact cells with either vehicle control or varying concentrations of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the precipitated, denatured proteins.
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
Detection: Analyze the amount of the specific candidate protein remaining in the supernatant at each temperature using Western blotting or ELISA.
Data Analysis: Plot the percentage of soluble protein against temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.
Genetic Target Validation (siRNA/CRISPR)
Genetic methods provide the strongest evidence linking a target to a phenotype. By reducing or eliminating the expression of the candidate target protein, we can determine if this mimics the effect of the compound.
Protocol: siRNA-Mediated Knockdown
Transfection: Transfect the cells with siRNAs specifically targeting the mRNA of the candidate protein. Use a non-targeting control siRNA in parallel.
Incubation: Allow 48-72 hours for the knockdown to take effect.
Validation of Knockdown: Confirm the reduction of the target protein levels by Western blot or qPCR.
Phenotypic Assay: Perform the same biological assay used to discover the activity of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Analysis: If the knockdown of the target protein recapitulates the phenotype observed with the compound, this strongly validates the target. Furthermore, the compound should show reduced efficacy in the knockdown cells (a concept known as a genetic-chemical interaction).
In Vitro Biochemical/Enzymatic Assays
If the validated target is an enzyme, a direct biochemical assay is the final proof of interaction.[25] These assays measure the enzyme's activity and can determine if the compound acts as an inhibitor or an activator.[26][27]
Causality: This step directly quantifies the functional consequence of the compound binding to its target. It allows for the determination of key pharmacological parameters like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Protocol: Enzyme Inhibition Assay (Example)
Reagents: Obtain purified, recombinant protein of the validated target. Select an appropriate substrate that produces a detectable signal (e.g., colorimetric, fluorescent, luminescent) upon conversion by the enzyme.[26]
Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Reaction Initiation: Add the substrate to start the enzymatic reaction.
Signal Detection: Measure the product formation over time using a plate reader.
Data Analysis: Plot the enzyme activity against the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
The journey from a bioactive small molecule to a validated drug target is a meticulous process of hypothesis testing and data integration. By following this multi-faceted approach—combining predictive in silico analysis, unbiased chemical proteomics, and rigorous biophysical and genetic validation—researchers can confidently identify the molecular targets of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. This foundational knowledge is paramount for advancing the compound through the drug development pipeline, enabling mechanism-of-action studies, and ultimately, developing safer and more effective medicines.
References
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. Available at: [Link]
Drucker, D. J. (2015). Photoaffinity labeling in target- and binding-site identification. Taylor & Francis Online. Available at: [Link]
O'Brien, Z., et al. (2019). Computational/in silico methods in drug target and lead prediction. Oxford Academic. Available at: [Link]
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. Available at: [Link]
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. PubMed Central. Available at: [Link]
Zheng, S., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Available at: [Link]
Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. Available at: [Link]
Sheng, Z., et al. (2022). In silico Methods for Identification of Potential Therapeutic Targets. PubMed Central. Available at: [Link]
Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. PubMed. Available at: [Link]
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. PubMed. Available at: [Link]
Bantscheff, M., & Drewes, G. (2012). Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. Available at: [Link]
MtoZ Biolabs. (n.d.). Photoaffinity Labeling in Target and Binding Site Identification. MtoZ Biolabs. Available at: [Link]
Chen, Y., et al. (2025). In silico methods for drug-target interaction prediction. PubMed. Available at: [Link]
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available at: [Link]
Synthego. (2025). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. Available at: [Link]
Patsnap. (2025). Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. Available at: [Link]
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
Williams, K. P., & Scott, J. E. (2009). Enzyme assay design for high-throughput screening. PubMed. Available at: [Link]
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
Lanshoeft, C., et al. (2022). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available at: [Link]
Wang, D., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central. Available at: [Link]
Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. Available at: [Link]
Al-Juboori, A. M. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]
Gomaa, A. M., et al. (2020). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][3][10][11][12]tetrazines and 1,2,4-triazolo[4,3-b][3][10][11]triazines. Scientific Reports. Available at: [Link]
The Morpholine-Triazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic indices rem...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic indices remains a paramount objective. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole ring has emerged as a "privileged" structure due to its remarkable versatility and broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1][2] This is attributed to its unique electronic features, capacity for hydrogen bonding, and metabolic stability. When coupled with a morpholine moiety—a group renowned for its ability to improve pharmacokinetic properties such as solubility and metabolic stability—the resulting 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine scaffold presents a compelling starting point for the design of innovative therapeutics.[3]
This comprehensive guide delves into the medicinal chemistry applications of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and its derivatives. We will explore its potential as a core structure for targeting critical cellular pathways, provide detailed protocols for its synthesis and biological evaluation, and discuss the underlying rationale for experimental design, thereby offering a valuable resource for researchers and drug development professionals.
Targeting a Critical Oncogenic Pathway: The PI3K/Akt/mTOR Axis
A significant body of research has highlighted the potential of 1,2,4-triazole derivatives, particularly those bearing a morpholine substituent, as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of numerous human cancers.[6] Consequently, the development of inhibitors targeting key nodes of this cascade is a major focus in oncology drug discovery.
The morpholine group in several clinical and preclinical PI3K/mTOR inhibitors, such as GDC-0941 and PKI-587, has been shown to be crucial for binding to the kinase hinge region, forming a critical hydrogen bond with the backbone NH of Val851 in PI3Kα.[7] This interaction underscores the strategic importance of the morpholine moiety in achieving high-potency inhibition. The 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine scaffold, therefore, represents a highly promising platform for the rational design of novel PI3K/mTOR inhibitors.
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cellular signaling and its relevance as a therapeutic target.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Synthetic Protocol: A Rational Approach to the 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine Scaffold
Workflow for the Synthesis of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Morpholine-4-carboximidohydrazide
Rationale: This initial step involves the formation of a key intermediate, an amidrazone, from a commercially available nitrile and hydrazine. Amidrazones are versatile precursors for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazoles.
Materials:
Morpholine-4-carbonitrile
Hydrazine hydrate
Ethanol
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Procedure:
In a 100 mL round-bottom flask, dissolve morpholine-4-carbonitrile (1 equivalent) in ethanol (5 mL per gram of nitrile).
Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product, morpholine-4-carboximidohydrazide, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Step 2: Cyclization to form 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine
Rationale: The final step involves the cyclization of the amidrazone intermediate with a one-carbon electrophile, such as cyanogen bromide, to construct the 1,2,4-triazole ring. This is a common and effective method for the synthesis of 3,5-disubstituted 1,2,4-triazoles.
Materials:
Morpholine-4-carboximidohydrazide (from Step 1)
Cyanogen bromide
Sodium bicarbonate or another suitable base
Methanol or another appropriate solvent
Round-bottom flask
Magnetic stirrer
Procedure:
Dissolve morpholine-4-carboximidohydrazide (1 equivalent) in methanol in a round-bottom flask.
Cool the solution in an ice bath.
Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the cooled, stirred solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
After the addition is complete, add a base such as sodium bicarbonate (2 equivalents) to neutralize the hydrobromic acid formed during the reaction.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
Upon completion, filter the reaction mixture to remove any inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Screening for Kinase Inhibitory Activity
Given the prevalence of the morpholine-triazole scaffold in kinase inhibitors, a primary application of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and its derivatives would be screening for kinase inhibitory activity, particularly against members of the PI3K/Akt/mTOR pathway.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Rationale: Luminescent kinase assays are a widely used high-throughput screening method to quantify the activity of kinases.[9] They measure the amount of ATP remaining after a kinase reaction; a decrease in luminescence indicates higher kinase activity, and a potent inhibitor will result in a higher luminescent signal.
Materials:
Purified recombinant PI3Kα, mTOR, or other target kinases
Substrate for the specific kinase (e.g., PIP2 for PI3K)
ATP
Kinase assay buffer
Test compound (3-morpholin-4-yl-1H-1,2,4-triazol-5-amine or its derivatives) dissolved in DMSO
Prepare a serial dilution of the test compound in DMSO.
In a 96-well plate, add the kinase, substrate, and assay buffer.
Add the diluted test compound to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.
Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
Measure the luminescence using a plate-reading luminometer.
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: The results of the kinase inhibition screen can be summarized in a table for easy comparison of the potency of different derivatives.
Compound ID
PI3Kα IC50 (nM)
mTOR IC50 (nM)
Selectivity (mTOR/PI3Kα)
Lead Compound
500
750
1.5
Derivative 1
150
200
1.3
Derivative 2
25
30
1.2
GDC-0941 (Control)
5
150
30
Structure-Activity Relationship (SAR) Studies: A Path to Optimization
Once an initial hit is identified, systematic structural modifications can be made to the 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine scaffold to improve its potency, selectivity, and pharmacokinetic properties. Key areas for modification include:
Substitution on the morpholine ring: Introducing substituents on the morpholine ring can modulate its interaction with the kinase hinge region and affect solubility.
Modification of the 5-amino group: The amino group can be a handle for further derivatization, for example, by acylation or alkylation, to explore additional interactions within the ATP-binding pocket.
Substitution on the triazole ring: While the core is 1H-1,2,4-triazole, exploring different substitution patterns on the available nitrogen and carbon atoms can influence the electronic properties and binding orientation of the molecule.
The insights gained from these SAR studies are crucial for guiding the lead optimization process in drug discovery.[10]
Conclusion and Future Directions
The 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine scaffold represents a valuable and promising starting point for the development of novel therapeutic agents. Its inherent structural features, combining the pharmacologically privileged 1,2,4-triazole with the favorable pharmacokinetic properties of the morpholine moiety, make it particularly attractive for targeting challenging disease-relevant targets such as protein kinases. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize compounds based on this versatile scaffold, with the ultimate goal of advancing new and effective medicines into the clinic. Further exploration into other therapeutic areas, such as infectious diseases and neurodegenerative disorders, where 1,2,4-triazole derivatives have also shown promise, is also warranted.[11]
References
Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 87. [Link]
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 47, 116383. [Link]
Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. Journal of Medicinal Chemistry, 53(6), 2636-2645. [Link]
Bera, H., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Archiv der Pharmazie, 353(9), e2000122. [Link]
Wullschleger, S., et al. (2006). mTOR signaling in growth, metabolism, and disease. Cell, 124(3), 471-484. [Link]
Nelson, S. L., et al. (2004). The morpholine moiety in drug design. Journal of Medicinal Chemistry, 47(27), 6739-6752. [Link]
Zazharskyi, V., et al. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(2), 70-76. [https://www.rjpbcs.com/pdf/2018_9(2)/[12].pdf]([Link]12].pdf)
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. [Link]
Folkes, A. J., et al. (2008). The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
Sławiński, J., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 9(29), 16655-16668. [Link]
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7524-7538. [Link]
Sharma, P. K., & Amin, A. (2020). Morpholine and its derivatives: A review on synthesis and structure-activity relationship. The Open Medicinal Chemistry Journal, 14, 1-20. [Link]
Hassan, A. S., et al. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Molecules, 27(3), 834. [Link]
Vaskevich, R. I., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Regulatory Mechanisms in Biosystems, 13(1), 123-131. [Link]
Kaur, H., et al. (2015). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 97, 831-869. [Link]
BenchChem. (2025).
ResearchGate. (n.d.). Examples of 1,2,4-triazole derivatives used in drugs.
Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162-176. [Link]
Popova, E. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999. [Link]
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 253-261. [Link]
Varynskyi, B., & Kaplaushenko, A. (2020). Prospects For the Search For New Biologically Active Compounds Among the Derivatives of the Heterocyclic System of 1,2,4-Triazol. Modern Science - Moderni Veda. [Link]
Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
Application Notes & Protocols for the Experimental Investigation of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Abstract This document provides a comprehensive experimental workflow for the characterization and evaluation of the novel heterocyclic compound, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. This guide is intended for rese...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive experimental workflow for the characterization and evaluation of the novel heterocyclic compound, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. This guide is intended for researchers, scientists, and drug development professionals investigating new chemical entities. The protocols herein are designed to establish a foundational biological and pharmacological profile of the compound, focusing on its potential as an antifungal or anticancer agent, activities commonly associated with the 1,2,4-triazole scaffold.[1][2][3][4] We present detailed, step-by-step methodologies for chemical synthesis and characterization, in vitro screening, and a conceptual framework for subsequent in vivo validation.
Introduction: Scientific Rationale and Compound Profile
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[2][4][5][6] Its unique chemical features, such as hydrogen bonding capability, dipole character, and metabolic stability, allow for high-affinity interactions with various biological targets.[4] Notably, the primary mechanism for many triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis in fungi.[5][7][8][9]
The subject of this guide, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, integrates this potent triazole core with a morpholine moiety. The morpholine ring is a common substituent in drug design, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[10][11] The combination of these two pharmacophores suggests that this compound could possess significant biological activity with favorable drug-like properties.
This guide outlines a logical, multi-stage experimental plan to systematically investigate this hypothesis.
Compound Profile
Property
Value
IUPAC Name
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Molecular Formula
C₆H₁₁N₅O
Molecular Weight
169.19 g/mol
Chemical Structure
Hypothesized Mechanism of Action: Antifungal Activity
Based on established literature for 1,2,4-triazole antifungals, a primary hypothesis is that 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine acts by inhibiting the fungal CYP51 enzyme.[8][9] This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, growth inhibition (fungistatic) or cell death (fungicidal).[8]
Caption: Proposed mechanism of antifungal action via CYP51 inhibition.
Overall Experimental Workflow
The investigation follows a tiered approach, beginning with synthesis and confirmation of the material, proceeding to broad in vitro screening, and culminating in targeted mechanistic and efficacy studies.
Caption: A tiered workflow for compound evaluation.
Detailed Protocols
Protocol 1: Synthesis and Characterization
Rationale: Before any biological evaluation, the identity, purity, and integrity of the test compound must be unequivocally established. This protocol outlines a plausible synthetic route based on established 1,2,4-triazole chemistry and the necessary analytical techniques for validation.[12][13][14]
Materials:
Morpholine
Cyanogen bromide (CNBr)
Hydrazine hydrate
Solvents (Ethanol, Dichloromethane)
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Analytical Instruments: NMR Spectrometer, Mass Spectrometer (LC-MS), HPLC system.
Procedure:
Synthesis of N-cyanomorpholine: To a stirred solution of morpholine (1.0 eq) in a suitable solvent like dichloromethane at 0°C, add cyanogen bromide (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Synthesis of 1-Morpholinoguanidine: The crude N-cyanomorpholine is then reacted with hydrazine hydrate (1.5 eq) in ethanol under reflux for 6-8 hours.
Cyclization to form 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine: While various cyclization reagents can be used, a common method involves reacting the guanidine intermediate with a suitable one-carbon synthon. This step may require optimization based on specific laboratory reagents and expertise.
Purification: The crude product should be purified using column chromatography on silica gel or by recrystallization to achieve >95% purity.
Characterization:
¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure and absence of impurities.
Mass Spectrometry (MS): Use LC-MS to confirm the molecular weight of the compound.
HPLC Analysis: Develop an HPLC method to determine the final purity of the compound. The mobile phase (e.g., acetonitrile/water gradient) and column (e.g., C18) should be optimized. Purity should be ≥95% for use in biological assays. An HPLC-DAD method can be developed for robust quantification.[15]
Senior Scientist's Note: The synthesis of heterocyclic compounds can be complex. The proposed route is a conceptual guideline. Researchers should consult detailed synthetic organic chemistry literature for precise reaction conditions and safety precautions, especially when handling toxic reagents like cyanogen bromide.[12]
Protocol 2.1: In Vitro Antifungal Susceptibility Testing
Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism. It is the gold standard for assessing antifungal potency in vitro.[8] We will follow the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Spectrophotometer or plate reader (optional, for quantitative reading)
Procedure:
Preparation of Inoculum: Grow fungal strains overnight. Adjust the cell suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI medium.
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound, starting from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.0625 µg/mL). Prepare parallel dilutions for the positive control (Fluconazole).
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
Controls: Include a "growth control" well (inoculum + medium, no drug) and a "sterility control" well (medium only).
Incubation: Incubate the plates at 35°C for 24-48 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. For quantitative results, the MIC80 can be determined as the concentration that inhibits 80% of growth compared to the growth control well.[4]
Data Presentation:
Compound
C. albicans MIC (µg/mL)
C. neoformans MIC (µg/mL)
Test Compound
[Experimental Result]
[Experimental Result]
Fluconazole
0.5
4.0
Reference data for Fluconazole is illustrative.[7]
Protocol 2.2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Rationale: To evaluate the compound's potential as an anticancer agent, a cytotoxicity assay is performed to determine the concentration that inhibits 50% of cell viability (IC50). The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.
Materials:
Human cancer cell lines (e.g., MCF-7 breast, PC3 prostate)
Non-cancerous cell line for selectivity check (e.g., MCF-10A)
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound and controls. Incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Data Presentation:
Compound
MCF-7 IC50 (µM)
PC3 IC50 (µM)
MCF-10A IC50 (µM)
Test Compound
[Experimental Result]
[Experimental Result]
[Experimental Result]
Doxorubicin
[Control Result]
[Control Result]
[Control Result]
Protocol 3.2: In Vivo Efficacy Model - Murine Systemic Candidiasis
Rationale: A positive result in vitro is not always predictive of in vivo efficacy. This protocol provides a framework for testing the compound in a living system to assess its therapeutic potential, pharmacokinetics, and toxicity.[9] This is a critical step in preclinical drug development.
Materials:
Immunocompetent mice (e.g., BALB/c)
Pathogenic Candida albicans strain
Test Compound formulated for injection (e.g., in a saline/DMSO/Tween 80 vehicle)
Positive Control: Fluconazole
Sterile saline
Procedure (Conceptual Outline):
Acclimatization & Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Mice should be acclimatized for at least one week before the experiment.
Infection: Mice are infected via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of C. albicans.
Treatment: At a set time post-infection (e.g., 2 hours), mice are randomized into groups:
Vehicle Control
Test Compound (e.g., 1, 5, 10 mg/kg)
Positive Control (Fluconazole, e.g., 10 mg/kg)
Treatment is administered (e.g., intraperitoneally or orally) once or twice daily for a set period (e.g., 7 days).
Monitoring: Mice are monitored daily for signs of illness, and body weight is recorded.
Endpoints:
Survival: The primary endpoint is often the survival rate over a period of 14-21 days. Data is typically presented as a Kaplan-Meier survival curve.
Fungal Burden: A subset of mice may be euthanized at a specific time point (e.g., day 3 post-infection), and organs (typically kidneys) are harvested, homogenized, and plated to determine the colony-forming units (CFU) per gram of tissue.[9]
Senior Scientist's Note: In vivo experiments are complex and resource-intensive. The doses, vehicle formulation, and treatment schedule must be carefully optimized in preliminary pharmacokinetic and tolerability studies before commencing a full efficacy trial.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds. Benchchem.
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds. Benchchem.
Triazole derivatives with improved in vitro antifungal activity over azole drugs. PMC - NIH.
Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate.
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. NIH.
Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents: Molecular structure, Hirshfeld surface, in-vivo and in-silico investigation by molecular docking simulation. PubMed.
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central.
A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties. Bentham Science.
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers.
Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate.
(E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine. Acta Crystallographica Section E.
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
A review on pharmacological profile of Morpholine derivatives. ResearchGate.
(PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate.
An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC - PubMed Central.
(PDF) The development of HPLC-DAD method for determination of active pharmaceutical ingredient in the potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio) acetate substance. ResearchGate.
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.
Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz. Der Pharma Chemica.
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
Application Notes & Protocols: Leveraging 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in Phenotypic Screening for Drug Discovery
Introduction: The Power of Phenotypic Screening and the Promise of Novel Scaffolds The landscape of early-stage drug discovery is undergoing a significant renaissance, with a renewed appreciation for phenotypic screening...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Power of Phenotypic Screening and the Promise of Novel Scaffolds
The landscape of early-stage drug discovery is undergoing a significant renaissance, with a renewed appreciation for phenotypic screening.[1][2][3] Unlike target-based approaches that focus on a known protein, phenotypic screening embraces an unbiased methodology, identifying compounds that elicit a desired change in cellular or organismal phenotype without a priori knowledge of the specific molecular target.[1][2] This approach has historically delivered numerous first-in-class therapeutics and is particularly powerful for complex diseases where the underlying molecular pathology is not fully understood.[1][4] The re-emergence of this strategy is bolstered by advancements in high-content imaging (HCI), automated microscopy, and artificial intelligence-driven data analysis, which enable the extraction of rich, multi-parametric data from complex biological systems.[5][6][7][8]
This guide focuses on the application of a novel small molecule, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine , in a phenotypic screening workflow. This compound incorporates two key heterocyclic scaffolds: the 1,2,4-triazole ring, a pharmacophore present in a wide range of clinically used drugs with activities including antifungal and antiviral properties[9][10][11], and the morpholine moiety, which is often introduced in drug design to improve pharmacokinetic properties.[12] The combination of these two groups suggests a high potential for biological activity, making it an intriguing candidate for phenotypic screening campaigns.
This document will provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to effectively utilize 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in a phenotypic screen, from initial assay development to hit validation and preliminary mechanism of action studies.
Conceptual Framework: Designing a Phenotypic Screen for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Given the absence of specific literature on the biological activities of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, we propose a hypothetical, yet scientifically grounded, screening campaign targeting cellular processes relevant to oncology. The rationale is based on the known anti-proliferative and apoptosis-inducing activities of various triazole derivatives. The chosen phenotypic assay will be a high-content imaging-based screen designed to identify compounds that induce apoptosis in a cancer cell line while exhibiting minimal toxicity to a non-cancerous control cell line.
PART 2: Hit Validation and Target Deconvolution Strategies
A primary hit from a phenotypic screen is the beginning, not the end, of the discovery process. Rigorous validation and subsequent identification of the molecular target are critical next steps.
[2]
2.1. Hit Validation
Dose-Response Confirmation: Re-test the hit compound in a 12-point dose-response format to accurately determine its potency (EC₅₀) and efficacy.
Orthogonal Assays: Validate the apoptotic phenotype using a non-imaging-based method, such as a commercially available luminescence-based assay that measures total ATP levels (e.g., CellTiter-Glo®), which correlates with cell viability. [13]Further confirmation can be achieved using flow cytometry with Annexin V and propidium iodide staining.
2.2. Target Deconvolution
Identifying the molecular target(s) of a phenotypic hit, a process known as target deconvolution, is essential for understanding its mechanism of action and enabling medicinal chemistry optimization.
[4][14][15]
Table 1: Common Target Deconvolution Methods
Analyze changes in gene or protein expression profiles after compound treatment to infer affected pathways and potential targets.
Provides a global view of the cellular response; no compound modification needed.
Identifies downstream effects, not necessarily the direct target.
A pragmatic approach often involves a combination of these methods. For 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, a logical starting point would be affinity chromatography, as the primary amine group provides a potential handle for chemical modification and immobilization.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the application of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in a phenotypic drug discovery campaign. By leveraging the power of high-content imaging, a robust primary screen can identify promising bioactive compounds. The subsequent steps of hit validation and target deconvolution are crucial for transforming a phenotypic "hit" into a viable lead compound for further development. The integration of these advanced techniques provides a powerful engine for the discovery of novel therapeutics with innovative mechanisms of action.
[8][19]
References
Charles River Laboratories. High Content Imaging Assays. Available from: [Link]
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]
Kainov, D. E., et al. (2016). Image analysis methods in high-content screening for phenotypic drug discovery. Journal of Biomolecular Screening, 21(1), 3-14.
Kovács, D., et al. (2018). High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons. Methods in Enzymology, 610, 219-250.
Broad Institute. High-Content Imaging & Phenotypic Screening. Available from: [Link]
Wikipedia. High-content screening. Available from: [Link]
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available from: [Link]
Lee, J. W., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126.
Creative Biolabs. Target Deconvolution. Available from: [Link]
Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. Available from: [Link]
Wikipedia. Phenotypic screening. Available from: [Link]
Drug Target Review. (2019). Phenotypic profiling in drug discovery. Available from: [Link]
Campillos, M., et al. (2008). A Phenotypic Approach to Drug Discovery. PLoS ONE, 3(9), e3112.
Moffat, J. G., et al. (2021). The future of phenotypic drug discovery. Drug Discovery Today, 26(3), 633-643.
Akkurt, M., et al. (2014). (E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o284.
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
El-Gohary, N. S., & Shaaban, M. I. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(3), 404.
MDPI. Special Issue: Phenotypic Screening. Available from: [Link]
Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).
Wilson, K., et al. (2015). Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. Oncotarget, 6(32), 33177-33192.
Al-Ostath, R. A., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(11), 3237.
Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 269-274.
Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105219.
Sirota, N. O., et al. (2018). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Ukrainica Bioorganica Acta, 16(1), 3-16.
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
Paronik, V., et al. (2022). [2-(3-R-1H--[1][5][18]Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. Pharmaceutical Chemistry Journal, 56(8), 989-1002.
Technical Support Center: Solubility Enhancement for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and overcome solubility challenges associated with 3-morpholin-4-yl-1H-1,2,4...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and overcome solubility challenges associated with 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. By integrating fundamental physicochemical principles with proven experimental strategies, this document serves as a self-validating system for troubleshooting and enhancing the aqueous solubility of this compound. The guide is structured in a question-and-answer format, addressing common issues and providing detailed, step-by-step protocols for systematic solubility improvement.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine that influence its solubility?
A1: The solubility of this molecule is governed by a balance of polar and non-polar characteristics derived from its three primary structural components:
1,2,4-Triazole Ring: This heterocyclic core is aromatic and possesses both hydrogen bond donor (N-H) and acceptor (ring nitrogens) sites. While the nitrogen atoms contribute to polarity, the aromatic nature can lead to poor aqueous solubility due to crystal lattice energy.[1][2][3] The triazole ring is also amphoteric, meaning it can be protonated or deprotonated depending on the pH.[4]
5-Amine Group (-NH₂): This is a primary amine group, which is basic. Its ability to be protonated at acidic pH is a critical handle for solubility manipulation. The pKa of this group is a key parameter for predicting pH-dependent solubility.[5][6]
3-Morpholine Group: Morpholine is a cyclic ether and a secondary amine, making it a polar, water-miscible functional group.[7][8] Its inclusion in the structure is generally favorable for aqueous solubility compared to a non-polar alkyl or aryl substituent.
Q2: I'm observing very low aqueous solubility in my initial experiments. What is the most likely cause?
A2: Low aqueous solubility is common for crystalline organic molecules, especially those with aromatic character. More than 40% of new chemical entities are poorly soluble in water.[9] For this specific compound, the primary reasons are likely:
High Crystal Lattice Energy: The planar triazole ring can facilitate strong intermolecular interactions (π-π stacking, hydrogen bonding) in the solid state, making it difficult for water molecules to break the crystal lattice and solvate individual molecules.
Neutral Form Predominance: In neutral water (pH ≈ 7), the basic amine groups may not be sufficiently protonated. The uncharged form of a molecule is typically less soluble than its ionized (salt) form.[10]
Q3: What is the first and most critical step I should take to improve the solubility of this compound?
A3: The most effective initial step is to investigate the compound's pH-dependent solubility profile. Since the molecule contains basic amine groups, its solubility is expected to increase significantly at lower pH values where these groups become protonated. This is a fundamental principle used to enhance the solubility of basic drugs.[11][12] Determining the pH-solubility curve will inform all subsequent strategies.
Part 2: Troubleshooting Guide & Advanced Strategies
This section provides a logical workflow for systematically addressing and overcoming solubility issues.
Issue 1: Compound crashes out of solution when moving from DMSO stock to aqueous buffer.
This is a common observation in early-stage in vitro assays and is indicative of poor kinetic solubility . Kinetic solubility refers to the concentration at which a compound, rapidly diluted from a high-concentration organic solvent stock (like DMSO), begins to precipitate in an aqueous medium.[13][14][15][16]
Troubleshooting Workflow:
Caption: Decision workflow for improving kinetic solubility.
Causality and Explanation:
pH-Solubility Profile (Step 1): This is the most crucial diagnostic step. The amine groups on the triazole and morpholine moieties are basic and will be protonated in acidic conditions. This protonation introduces a positive charge, significantly increasing the molecule's interaction with polar water molecules and thereby enhancing solubility. The Henderson-Hasselbalch equation provides a theoretical basis for this relationship, though experimental results can deviate.[17][18]
Co-solvents (Step 2): If pH adjustment alone is insufficient or not viable for your experimental system, the use of co-solvents is a common strategy.[19] Co-solvents like ethanol, propylene glycol, or PEG 400 work by reducing the polarity of the bulk solvent (water), which lowers the interfacial tension between the hydrophobic parts of your molecule and the solvent, making solvation more favorable.[20][21][22][23] This is a practical, though sometimes temporary, fix for in vitro assays.
Combined Approach (Step 3): The most robust approach often involves a combination of pH control and co-solvency.[20] An acidic buffer containing a small percentage (e.g., 5-10%) of a suitable co-solvent can often achieve the necessary solubility for many experimental concentrations.
Issue 2: Need for high, stable concentration for in vivo studies (Thermodynamic Solubility).
For formulation development, you need to determine the thermodynamic solubility , which is the true equilibrium solubility of the solid compound in a solvent.[24][25][26][27] This is often lower than kinetic solubility but represents a stable state.
Advanced Strategies:
Salt Formation: This is the most common and effective method for increasing the solubility and dissolution rate of basic drugs.[11][12] By reacting 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine with a pharmaceutically acceptable acid (e.g., HCl, H₂SO₄, mesylic acid, tartaric acid), you can form a stable salt. The salt form will readily dissociate in aqueous media, leading to a much higher equilibrium solubility compared to the free base.[10][28][29]
Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG).[21][30] The amorphous state lacks the strong crystal lattice energy of the crystalline form, which significantly enhances the dissolution rate and apparent solubility.
Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior.[9] The non-polar parts of your molecule can form an inclusion complex within the cyclodextrin cavity, and the hydrophilic exterior of the complex allows it to dissolve readily in water.
Data Summary Table:
Method
Principle
Expected Solubility Increase
Use Case
pH Adjustment
Protonation of basic amine groups
10x - 1000x
In vitro assays, initial formulation
Co-solvency
Reduces solvent polarity
2x - 50x
In vitro assays, research formulations
Salt Formation
Creates a more soluble, ionized form
100x - 10,000x+
Pre-clinical and clinical formulations
Solid Dispersion
Creates a high-energy amorphous state
10x - 100x
Oral solid dosage form development
Cyclodextrin Complexation
Encapsulation in a soluble host molecule
5x - 50x
Liquid and solid dosage forms
Part 3: Experimental Protocols
Protocol 1: Determination of pH-Dependent Thermodynamic Solubility
This protocol uses the shake-flask method, which is the gold standard for measuring thermodynamic solubility.[18]
Materials:
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine (solid)
Phosphate buffer systems (e.g., 100 mM) prepared at various pH values (e.g., 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
2 mL glass vials
Thermomixer or orbital shaker
Centrifuge
HPLC-UV system for quantification
Procedure:
Add an excess amount of the solid compound (e.g., 1-2 mg, ensuring solid is visible) to 1 mL of each pH buffer in separate glass vials.
Cap the vials securely and place them in a shaker/thermomixer set to a constant temperature (e.g., 25°C or 37°C).
Agitate the suspensions for 24-48 hours to ensure equilibrium is reached.[24]
After incubation, visually confirm that excess solid remains.
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully remove a known aliquot of the supernatant without disturbing the pellet.
Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.
Plot the measured solubility (in µg/mL or µM) against the final measured pH of the supernatant for each sample.
Caption: Workflow for pH-dependent thermodynamic solubility assay.
References
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
Al-Zoubi, N., Odah, F., & Al-Dujaili, E. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Solubility of Things. (n.d.). 1,2,4-Triazole. [Link]
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
Kumar, S., Singh, S., & Sharma, P. K. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(2), 164-169. [Link]
Al-Bayati, M. A. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Pharmaceutical Research International, 34(46A), 1-18. [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
Patel, N., & Patel, J. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-10. [Link]
Shimizu, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(23), 5695-5705. [Link]
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]
Zhang, C., et al. (2010). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data, 55(7), 2517-2519. [Link]
Jain, A., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]
Al-Ostoot, F. H., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5334. [Link]
Ovidius University Annals of Chemistry. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
Verma, M. (2016). Study the effect of co solvent on the solubility of a slightly water soluble drug. Journal of Drug Discovery and Therapeutics, 4(37). [Link]
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 232-241. [Link]
ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]
LibreTexts. (2020). Amines and Heterocycles. [Link]
McMurry, J. (2018). Amines and Heterocycles. Organic Chemistry (9th ed.). [Link]
Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
ResearchGate. (2025). (PDF) Study of pH-dependent drugs solubility in water. [Link]
Leito, I., et al. (2009). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]
Technical Support Center: Synthesis of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine
Introduction 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine is a vital heterocyclic building block in medicinal chemistry, recognized for its role as a scaffold in developing various pharmacologically active agents.[1] Its sy...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine is a vital heterocyclic building block in medicinal chemistry, recognized for its role as a scaffold in developing various pharmacologically active agents.[1] Its synthesis, while conceptually straightforward, is often plagued by challenges related to side reactions, low yields, and purification difficulties stemming from the polarity and reactivity of the intermediates and the final product.[2]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this compound. It combines mechanistic explanations with practical, field-proven protocols to help you navigate these challenges, optimize your reaction conditions, and ensure the consistent production of high-purity material.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
A: Low yields are often multifactorial.[3][4] The primary culprits include:
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion or product degradation.[2]
Moisture Contamination: Water can hydrolyze key intermediates, preventing successful cyclization. Ensure all reagents and solvents are anhydrous where specified.[3]
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates.[3]
Improper Stoichiometry: An incorrect ratio of reactants can leave starting materials unconsumed or promote side reactions.
Q2: I see an unexpected peak in my LC-MS/NMR that corresponds to a dimer of my product. How can I prevent this?
A: Dimerization or oligomerization can occur, especially under harsh thermal conditions or if the reaction is run for an extended period. The exocyclic amino group of one molecule can potentially react with an activated precursor or the product itself. To mitigate this, consider reducing the reaction temperature, shortening the reaction time, and ensuring you do not use a large excess of the cyclizing agent. Reaction monitoring by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed.[2]
Q3: My final product is a brownish, sticky solid instead of a clean powder. How do I purify it effectively?
A: Discoloration often points to impurities or degradation products. Due to the high polarity and basic nature of the triazole, standard silica gel chromatography can be challenging, often resulting in significant streaking.[5]
Recrystallization: This is the preferred method. A solvent screen (e.g., Ethanol, Isopropanol, Acetonitrile, Water, or mixtures) is recommended to find optimal conditions.
Trituration: Stirring the crude product in a solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate) can wash away less polar impurities.
Modified Chromatography: If chromatography is necessary, consider using alumina (basic or neutral) or an amine-deactivated silica gel.[5] Alternatively, reverse-phase chromatography may be an option, though removing water from the final product can be difficult.[6]
Q4: Is it better to use a pre-formed guanidine derivative or build the triazole ring from simpler precursors like dicyandiamide?
A: Both routes are viable. Synthesizing from simpler precursors like dicyandiamide or aminoguanidine is often more cost-effective but may involve more steps and a higher potential for side reactions if not carefully controlled.[7][8] Using a pre-formed, substituted guanidine can sometimes offer a more direct route with higher yields, but the starting material may be more expensive or require synthesis itself.[9] The choice depends on scale, cost considerations, and available starting materials.
Core Synthesis Pathway & Mechanistic Insight
A common and reliable route to 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine involves the cyclization of an N-acyl aminoguanidine intermediate. This intermediate is typically formed by the reaction of a morpholine-derived carboxylic acid equivalent with aminoguanidine. A highly effective modern approach utilizes a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) for the initial acylation, followed by thermal or base-mediated cyclization.[10][11]
Visualizing the Main Reaction vs. a Key Side Reaction
The diagram below illustrates the desired reaction pathway leading to the aminotriazole versus a common side reaction—the formation of an N-acylurea byproduct from the DCC coupling agent.[12]
Caption: Main synthesis pathway vs. N-acylurea side reaction.
Expert Insight: The O-acylisourea intermediate is highly reactive.[10] The desired reaction is a nucleophilic attack by aminoguanidine. However, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction pathway for that molecule.[12] This side reaction is often promoted by higher temperatures during the coupling step or the use of certain solvents like DMF or THF.[12]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a structured format.
Problem
Potential Cause(s)
Recommended Solution(s) & Rationale
Low Yield / Incomplete Conversion
1. Insufficient Activation: The carboxylic acid is not fully converted to the active intermediate. 2. Premature DCC Hydrolysis: Trace moisture is reacting with and quenching the DCC.[13] 3. Suboptimal Cyclization Temp: Temperature is too low for efficient dehydration and ring closure.[7]
1. Optimize Coupling: Add DCC at 0 °C and allow the reaction to warm slowly to room temperature. This minimizes the N-acylurea side reaction.[12] 2. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Atmospheric moisture can significantly lower yield.[3] 3. Monitor Cyclization: Heat the acylated intermediate to reflux in a suitable solvent (e.g., n-butanol) and monitor by TLC/LC-MS until the intermediate spot disappears.
Formation of N-Acylurea Byproduct
1. High Coupling Temperature: Running the DCC coupling step at elevated temperatures promotes intramolecular rearrangement.[12] 2. Solvent Choice: Using solvents like DMF or THF can encourage the formation of this byproduct.[12]
1. Low-Temperature Coupling: Perform the initial DCC coupling at 0 °C in a solvent like Dichloromethane (DCM) or Acetonitrile.[12] 2. Solvent Selection: Prefer DCM or acetonitrile for the coupling step. If solubility is an issue, add the amine component before warming the reaction.
Difficulty Removing Dicyclohexylurea (DCU)
1. Co-precipitation: The product may co-precipitate with the DCU byproduct upon cooling. 2. Partial Solubility: DCU has low but non-zero solubility in many organic solvents, making simple filtration imperfect.[11]
1. Post-Reaction Filtration: After the coupling step, filter the reaction mixture cold to remove the bulk of the precipitated DCU before proceeding to the cyclization or workup. 2. Acidic Wash: During workup, wash the organic layer with dilute acid (e.g., 1M HCl). This will protonate your basic triazole product, moving it to the aqueous layer, while the neutral DCU remains in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the pure product.
Product Streaking on Silica TLC/Column
1. Strong Basicity: The amine and triazole nitrogens are basic and interact strongly with the acidic silanol groups on standard silica gel.[5][14] 2. High Polarity: The compound has multiple hydrogen bond donors/acceptors, leading to very strong adsorption.[6]
1. TLC/Column Modification: Add a basic modifier to your eluent (e.g., 1-2% triethylamine or ammonium hydroxide in a DCM/Methanol system).[5] 2. Alternative Stationary Phase: Use neutral alumina or commercially available amine-functionalized silica gel for column chromatography.[5][6] 3. Prioritize Recrystallization: Avoid chromatography if possible. See Protocol 2 for a detailed recrystallization guide.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine
This protocol is designed to maximize yield by controlling the conditions of the key coupling and cyclization steps.
Step 1: Acylation (Formation of N-Acyl Aminoguanidine Intermediate)
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add morpholine-4-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM, ~0.2 M).
Cool the stirred suspension to 0 °C using an ice bath.
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.[12]
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[13]
Add aminoguanidine hydrochloride (1.0 eq) and triethylamine (1.1 eq) to the reaction mixture.
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
Validation Check: Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH4OH) to confirm the consumption of the carboxylic acid.
Cool the mixture to 0 °C and filter to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
Concentrate the filtrate under reduced pressure to obtain the crude N-acyl aminoguanidine intermediate as a solid or oil. Proceed directly to the next step.
Step 2: Cyclization
Transfer the crude intermediate from Step 1 to a round-bottom flask.
Add n-butanol (~0.3 M) and heat the mixture to reflux (approx. 118 °C).
Validation Check: Monitor the cyclization by TLC/LC-MS every 2 hours. The reaction is complete when the intermediate spot is no longer visible (typically 4-8 hours).
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
The crude product can now be purified as described in Protocol 2.
Protocol 2: Purification by Recrystallization
This is the most effective method for obtaining high-purity, crystalline product.
Transfer the crude solid product to an Erlenmeyer flask.
Add a minimal amount of a suitable solvent (Isopropanol or Ethanol are good starting points) to the flask.
Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5 minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
Cover the flask and allow the solution to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least 1 hour to maximize crystal formation.
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum to a constant weight.
Troubleshooting Workflow Diagram
This diagram provides a logical sequence for diagnosing and solving common synthesis problems.
Caption: Logical workflow for troubleshooting synthesis outcomes.
References
Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
Benchchem.
MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]
Henry, R. A. Syntheses of Heterocyclic Compounds from Aminoguanidine. Journal of the American Chemical Society.
Reddit r/Chempros. What are some common causes of low reaction yields?. [Link]
PubMed Central. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]
PubMed Central. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [Link]
PubMed. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. [Link]
RSC Publishing. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
ResearchGate. Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. [Link]
International Union of Crystallography. (E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine. [Link]
ResearchGate. Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. [Link]
ResearchGate. For highly polar compound, how to do the purification?. [Link]
Benchchem. Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers.
Google Patents.
ResearchGate. Synthesis, antimicrobial and antioxidant activities of imidazotriazoles and new multicomponent reaction toward 5-amino-1-phenyl[2][3][8]triazole derivatives. [Link]
Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
Reddit r/Chempros. Purification of strong polar and basic compounds. [Link]
PubMed Central. Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. [Link]
Oriental Journal of Chemistry. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. [Link]
Benchchem. Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
Comenius University. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]
PubMed Central. Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. [Link]
ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]
ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]
Technical Support Center: Optimizing Reaction Conditions for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Welcome to the technical support center for the synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to facilitate a successful synthesis. The information herein is curated from established synthetic methodologies for 1,2,4-triazoles and aims to provide a scientifically grounded resource for your experimental work.
Synthesis Overview: A Plausible Synthetic Route
The synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine typically proceeds through the cyclization of an appropriately substituted acylaminoguanidine. A common and effective method involves the reaction of a morpholino-substituted carboxylic acid derivative with aminoguanidine. The resulting intermediate, a morpholinyl-acylaminoguanidine, is then cyclized under thermal or microwave-assisted conditions, often in the presence of a base or acid catalyst, to yield the desired 3,5-disubstituted 1,2,4-triazole.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine can stem from several factors. A primary consideration is incomplete cyclization of the acylaminoguanidine intermediate.
Causality: The cyclization step requires overcoming an energy barrier to form the stable triazole ring. Insufficient temperature, incorrect pH, or a non-optimal solvent can hinder this process. Side reactions, such as the formation of oxadiazole isomers, can also consume starting material and reduce the yield of the desired product.
Troubleshooting Steps:
Optimize Reaction Temperature: If conducting the reaction under conventional heating, ensure the temperature is sufficient for cyclization. A temperature range of 120-150 °C is often effective for 1,2,4-triazole formation.[1] If the yield remains low, consider a stepwise increase in temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Employ Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the cyclization and improve yields by providing rapid and uniform heating.[2][3] Typical conditions might involve heating at 120-180 °C for 10-30 minutes in a sealed vessel.
Evaluate the Role of a Catalyst: The cyclization can be promoted by either acidic or basic conditions.
Base-catalyzed: A weak base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate the final cyclization step.[4][5]
Acid-catalyzed: In some cases, acidic conditions can promote the desired cyclization. However, this must be carefully controlled to avoid hydrolysis of the starting materials or product.
Solvent Selection: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used for this type of cyclization to achieve the necessary reaction temperatures. For microwave synthesis, solvents with high dielectric constants are preferable.
Question 2: I am observing a significant amount of an impurity with the same mass as my product in the crude reaction mixture. What could this be and how can I minimize its formation?
Answer:
The most likely impurity with the same mass as your target 1,2,4-triazole is the isomeric 1,3,4-oxadiazole.
Causality: The acylaminoguanidine intermediate possesses nucleophilic nitrogen and oxygen atoms. Under certain conditions, intramolecular cyclization can occur through the oxygen atom, leading to the formation of a 5-membered oxadiazole ring instead of the desired triazole. This is a common side reaction in the synthesis of 1,2,4-triazoles.
Troubleshooting Steps:
Control the pH: The pH of the reaction medium can influence the nucleophilicity of the nitrogen and oxygen atoms in the intermediate. Strongly basic conditions may favor the formation of the 1,2,4-triazole. Experiment with the addition of a non-nucleophilic base to drive the reaction towards the desired product.
Modify the Reaction Conditions: Lowering the reaction temperature and extending the reaction time may selectively favor the formation of the thermodynamically more stable 1,2,4-triazole over the kinetically favored oxadiazole in some cases.
Purification Strategy: If the formation of the oxadiazole impurity cannot be completely suppressed, a robust purification method is necessary. Reversed-phase HPLC is often effective in separating these closely related isomers. Column chromatography on silica gel may also be successful, but careful selection of the eluent system is required.
Question 3: My reaction appears to stall, with starting material remaining even after prolonged reaction times. What could be the issue?
Answer:
Reaction stalling can be due to several factors, including reagent purity, catalyst deactivation, or suboptimal reaction conditions.
Causality: Impurities in the starting materials, particularly the aminoguanidine, can inhibit the reaction. If a catalyst is used, it may become deactivated over time. The reaction may also be reversible under the chosen conditions, leading to an equilibrium mixture of starting materials and products.
Troubleshooting Steps:
Verify Reagent Purity: Ensure that all starting materials, especially aminoguanidine hydrochloride or bicarbonate, are of high purity. Recrystallization of the starting materials may be necessary.
Increase Reagent Stoichiometry: A slight excess of one of the reagents, typically the more volatile or less stable one, can sometimes drive the reaction to completion.
Re-evaluate Catalyst Choice and Loading: If using a catalyst, consider increasing the catalyst loading or switching to a more robust catalyst.
Removal of Water: The cyclization step involves the elimination of water. If the reaction is performed in a solvent that can form an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can help to drive the equilibrium towards the product.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for introducing the morpholine moiety?
A1: Morpholine-4-carboxylic acid or its corresponding acyl chloride or ester are excellent starting materials. The acid can be coupled with aminoguanidine using standard peptide coupling reagents, while the acyl chloride or ester can react directly.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Hydrazine derivatives, which may be used or formed in situ, are potentially toxic and carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature reactions, especially under microwave conditions, should be conducted with appropriate shielding and pressure monitoring.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting materials, intermediate, and product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Q4: What are the typical purification methods for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine?
A4: The purification method will depend on the nature of the impurities.
Crystallization: If the product is a solid and the impurities are significantly more soluble in a particular solvent, recrystallization is an effective and scalable purification method.
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
Reversed-Phase HPLC: For high-purity samples required for biological testing, preparative reversed-phase HPLC is the method of choice.
Experimental Protocol: A Representative Synthesis
This protocol is a general guideline based on established methods for the synthesis of similar 3,5-disubstituted 1,2,4-triazoles.[2][3] Optimization will likely be necessary for your specific setup.
Step 1: Synthesis of N'-((morpholin-4-yl)carbonyl)guanidine (Acylaminoguanidine Intermediate)
To a solution of morpholine-4-carbonyl chloride (1 eq) in a suitable aprotic solvent (e.g., THF, DCM) at 0 °C, add aminoguanidine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq).
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
Concentrate the filtrate under reduced pressure to obtain the crude N'-((morpholin-4-yl)carbonyl)guanidine, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Cyclization to 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Method A: Thermal Cyclization
Dissolve the crude acylaminoguanidine intermediate in a high-boiling solvent such as DMF or NMP.
Add a catalytic amount of a base (e.g., K₂CO₃, 0.2 eq).
Heat the reaction mixture to 140-150 °C for 8-12 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum.
Method B: Microwave-Assisted Cyclization
Place the crude acylaminoguanidine intermediate in a microwave-safe reaction vessel.
Add a suitable solvent (e.g., DMF, ethanol).
Seal the vessel and heat in a microwave reactor at 150-180 °C for 15-30 minutes.
After cooling, the product can be isolated by precipitation or solvent evaporation followed by purification.
Data Summary Table
Parameter
Recommended Range/Value
Rationale
Cyclization Temperature
120-180 °C
To overcome the activation energy for triazole ring formation.
Reaction Time
10 min - 12 h
Dependent on temperature and method (microwave vs. thermal).
Solvent
DMF, NMP, Ethanol
High-boiling polar solvents are generally effective.
Catalyst
K₂CO₃, DABCO
A weak base can promote the cyclization reaction.
Reagent Ratio
1:1.1 (Acyl derivative:Aminoguanidine)
A slight excess of aminoguanidine can drive the reaction.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
References
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(3), 1333-1343. [Link]
Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
Yamamoto, T., et al. (2023). Formal [3 + 2] Cycloaddition of α-Imino Esters with Azo Compounds: Facile Construction of Pentasubstituted 1,2,4-Triazoline Skeletons. Molecules, 28(11), 4335. [Link]
Google Patents. (n.d.). CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]
Guzman, J. D. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 75(1), 268-271. [Link]
Tverdokhlebov, A. V., et al. (2018). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Chemistry of Heterocyclic Compounds, 54(1), 72-79. [Link]
Zazharskyi, V., et al. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(2), 70-76. [Link]
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
Dolzhenko, A. V., et al. (2008). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. [Link]
Gaponik, P. N., et al. (2009). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. [Link]
Kamal, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 864275. [Link]
Utepova, I. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1969. [Link]
Fedotov, V., & Hotsulia, A. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
Kim, S. W., et al. (2006). ChemInform Abstract: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles by Microwave-Assisted N-Acylation of Amide Derivatives and the Consecutive Reaction with Hydrazine Hydrochlorides. ResearchGate. [Link]
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine stability and degradation issues
Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. The stability and degradation of this compound...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. The stability and degradation of this compound are critical parameters that can influence experimental outcomes, from initial screening to late-stage development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of this molecule. The insights provided are based on established principles of organic chemistry and data from related molecular structures, including 1,2,4-triazoles and morpholine-containing compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays
Symptoms:
High variability between replicate experiments.
Gradual loss of compound activity over the course of an experiment, especially in aqueous media.
Discrepancies between freshly prepared and stored stock solutions.
Potential Causes & Troubleshooting Steps:
Hydrolytic Degradation: The 1,2,4-triazole ring is generally stable, but the exocyclic amino group may be susceptible to hydrolysis under certain pH and temperature conditions, particularly over extended incubation periods in aqueous buffers.
Recommendation: Prepare fresh solutions for each experiment. If using stored solutions, perform a quick purity check via HPLC. For prolonged experiments, consider conducting a preliminary time-course study to assess the compound's stability in your specific assay medium. It is advisable to maintain the pH of the assay medium within a neutral range (pH 6-8) if possible.
Oxidative Degradation: The morpholine ring can be susceptible to oxidation. The presence of oxidizing agents, dissolved oxygen, or exposure to certain light conditions can initiate degradation.
Recommendation: Degas aqueous buffers before use. If the assay is sensitive to antioxidants, this may not be feasible. In such cases, minimize the headspace in vials and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments.
Adsorption to Labware: Highly lipophilic or charged molecules can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates).
Recommendation: Use low-adhesion plasticware or silanized glassware. Include a pre-treatment step where you incubate the labware with a solution of the compound at the working concentration to saturate non-specific binding sites.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
A new peak appears in the chromatogram of a sample that has been stored for some time.
The area of the main peak decreases while the area of the new peak increases over time.
Multiple new, smaller peaks are observed after subjecting the compound to stress conditions.
Potential Causes & Troubleshooting Steps:
Photodegradation: Triazole-containing compounds can be susceptible to photodegradation upon exposure to UV or even ambient light.
Protocol: Protect all solutions and solid material from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to direct laboratory light during sample preparation. A confirmatory photostability study can be performed by exposing a solution to a controlled light source and analyzing it at various time points.
Thermal Degradation: Although many aminotriazoles exhibit good thermal stability, prolonged exposure to elevated temperatures can lead to degradation.
Protocol: Store stock solutions at recommended low temperatures (see FAQ section). Avoid repeated freeze-thaw cycles. If heating is required for dissolution, use the lowest effective temperature for the shortest possible duration.
Hydrolysis Products: As mentioned, hydrolysis can lead to new chemical entities.
Investigation: To confirm hydrolysis, a forced degradation study can be performed. Incubate the compound in acidic, basic, and neutral aqueous solutions at an elevated temperature (e.g., 60°C) for a defined period. Analyze the samples by LC-MS to identify the mass of the degradation products, which can provide clues to their structures.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. Recommended conditions are:
Short-term (weeks): Room temperature (20-25°C) in a desiccator.
Long-term (months to years): Refrigerated (2-8°C) or frozen (-20°C) in a desiccator. For frozen storage, ensure the container is well-sealed to prevent moisture ingress upon removal from the freezer.
Condition
Temperature
Atmosphere
Light Protection
Short-Term
20-25°C
Dry
Amber vial/dark
Long-Term
2-8°C or -20°C
Dry/Inert Gas
Amber vial/dark
Q2: What is the best solvent for preparing stock solutions?
A2: DMSO is a common and generally suitable solvent for creating high-concentration stock solutions. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts. If solubility in DMSO is an issue, other organic solvents like DMF or ethanol can be considered. Always use anhydrous-grade solvents to minimize water-mediated degradation.
Q3: Is the compound stable in aqueous buffers?
Q4: How can I perform a forced degradation study to understand potential degradation pathways?
A4: A forced degradation study intentionally exposes the compound to harsh conditions to predict its long-term stability and identify potential degradation products.
Experimental Protocol: Forced Degradation Study
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent.
Photodegradation: Expose a solution of the compound (100 µg/mL in a quartz cuvette) to a photostability chamber with a UV/Vis light source for 24 hours. A control sample should be wrapped in foil.
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method (e.g., with a gradient elution and a photodiode array detector) and LC-MS to identify and quantify the parent compound and any degradation products.
Part 3: Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine based on the known chemistry of its core structures.
Caption: Potential degradation pathways for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Workflow for Investigating Compound Instability
This workflow outlines a systematic approach to diagnosing and resolving issues related to compound instability.
Caption: Workflow for troubleshooting compound instability.
References
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793. Available at: [Link]
Zhang, J., et al. (2015). Constructing an energetic hydroxytetrazole with high thermal stability by linking aminotriazole to 1-hydroxytetrazole. CrystEngComm, 17, 1893-1900. Available at: [Link]
Zhang, J., et al. (2015). Constructing an energetic hydroxytetrazole with high thermal stability by linking aminotriazole to 1-hydroxytetrazole. CrystEngComm, 17(10), 1893-1900. Available at: [Link]
Tardif, O., et al. (1997). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Troubleshooting
Technical Support Center: A Guide to Troubleshooting Poor Yield in 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine Synthesis
PART 1: CORE DIRECTIVE Welcome to the technical support guide for the synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. This document is designed for researchers, medicinal chemists, and process development profess...
Author: BenchChem Technical Support Team. Date: January 2026
PART 1: CORE DIRECTIVE
Welcome to the technical support guide for the synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As your dedicated application scientist, my goal is to move beyond simple procedural lists. This guide is built on a foundation of chemical principles and field-proven experience to help you diagnose issues systematically and implement robust solutions. We will explore the causality behind each experimental step, empowering you to not only fix the immediate problem but also to optimize your synthesis for future success. Our approach is rooted in a first-principles methodology: understanding the reaction mechanism, anticipating potential pitfalls, and using analytical data to drive logical troubleshooting.
The synthesis of 3-amino-1,2,4-triazoles is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to agrochemicals[1]. The target molecule, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, is typically synthesized via the condensation of a morpholine-derived guanidine intermediate. A common and cost-effective route involves the reaction of morpholine with dicyandiamide (2-cyanoguanidine), followed by a thermally-induced cyclization.
Figure 1. General reaction scheme for the synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
This two-stage process, while straightforward in concept, presents several critical control points where yield can be compromised. This guide will address these points in a practical, question-and-answer format.
PART 2: FREQUENTLY ASKED QUESTIONS & TROUBLESHOOTING GUIDE
Section A: Starting Materials and Intermediate Formation
Question 1: My overall yield is extremely low (<20%). I'm not sure where the problem is. What is a systematic way to start troubleshooting?
Answer: A low overall yield is a common but frustrating problem. A systematic approach is crucial to avoid wasting time and resources. The first step is to determine which stage of the reaction is failing: the initial formation of the guanidine intermediate (Stage 1) or the subsequent cyclization to the triazole (Stage 2).
Caption: A systematic workflow for diagnosing poor reaction yield.
Start by verifying your reagents. If they are pure, perform a small-scale reaction and monitor the formation of the intermediate (1-morpholino-2-cyanoguanidine) using Thin Layer Chromatography (TLC) or LC-MS before initiating the high-temperature cyclization. If the intermediate does not form, the problem is in Stage 1. If the intermediate forms but the final product does not, the issue lies in Stage 2.
Question 2: I suspect the initial addition of morpholine to dicyandiamide (Stage 1) is incomplete or producing side products. How can I optimize this?
Answer: This is a critical stage where several factors can lead to poor outcomes.
Causality: The reaction involves the nucleophilic attack of the secondary amine (morpholine) on one of the nitrile carbons of dicyandiamide. Dicyandiamide can exist in different tautomeric forms, but the N≡C–NH₂ form is dominant[2]. This reaction is often catalyzed by acid or base, but can also proceed thermally. The primary competing side reaction is the self-condensation of dicyandiamide to form melamine, especially at elevated temperatures or in the presence of acid.
Troubleshooting & Optimization:
Stoichiometry: Ensure you are using at least a 1:1 molar ratio of morpholine to dicyandiamide. Using a slight excess of morpholine (1.1 to 1.2 equivalents) can help drive the reaction to completion, as morpholine can also act as the solvent or a basic catalyst.
Temperature Control: This is a delicate balance. While heat is required, excessive temperatures (>120-130°C) during this initial addition can favor the formation of melamine. A stepwise heating profile is recommended: mix the reagents at a lower temperature (e.g., 80-100°C) to allow for the formation of the intermediate before proceeding to the higher temperatures required for cyclization.
Solvent Choice: If you are not using morpholine as the solvent, a polar, high-boiling solvent like DMF, DMSO, or n-butanol is suitable. The solvent must be able to dissolve dicyandiamide sufficiently.
pH/Catalyst: While the reaction can proceed thermally, some literature suggests that in related syntheses, the conditions can influence the outcome. Morpholine itself is basic and generally sufficient. Adding a strong acid is not recommended as it will protonate the morpholine and inhibit its nucleophilicity, while also promoting melamine formation.
Validation Protocol (TLC Monitoring):
Prepare a TLC chamber with a suitable solvent system (e.g., Dichloromethane:Methanol 9:1 or Ethyl Acetate).
Spot three lanes on a silica plate: pure dicyandiamide, pure morpholine, and your reaction mixture.
Run the TLC. Dicyandiamide is quite polar and will likely have a low Rf value.
As the reaction proceeds, you should see the dicyandiamide spot diminish and a new spot appear for the intermediate product. The ideal endpoint for Stage 1 is the complete consumption of the dicyandiamide spot.
Section B: Cyclization and Product Formation
Question 3: My analysis shows that the guanidine intermediate is forming correctly, but I get a complex mixture of products or very little conversion during the cyclization step (Stage 2). What are the critical parameters here?
Answer: A successful cyclization is almost entirely dependent on achieving and maintaining the correct thermal conditions and ensuring the chemical environment is favorable.
Causality: The cyclization of the N-morpholinyl-N'-cyanoguanidine intermediate to the 3-amino-1,2,4-triazole ring is an intramolecular nucleophilic addition followed by tautomerization. This is a kinetically controlled process that requires significant thermal energy to overcome the activation barrier. Insufficient temperature will result in no reaction, while excessive temperature can lead to decomposition. The presence of certain acids or bases can influence the rate and outcome of the cyclization of related guanidine derivatives[3][4].
Troubleshooting & Optimization:
Parameter
Recommended Condition
Rationale & Scientific Justification
Temperature
140 - 180 °C (Solvent Dependent)
Expertise: This is the most critical parameter. The intramolecular cyclization has a high activation energy. The target temperature must be reached and maintained for several hours. Monitor the internal reaction temperature, not the oil bath setting.
Solvent
High-boiling polar aprotic (DMF, DMSO) or protic (n-butanol, ethylene glycol)
Expertise: The solvent must remain stable at the required reaction temperature. Solvents like n-butanol (b.p. 118°C) may not be sufficient unless the reaction is run under pressure. DMF (b.p. 153°C) or DMSO (b.p. 189°C) are often better choices.
Reaction Time
4 - 24 hours
Expertise: These reactions are often slow. Monitor by TLC/LC-MS every 2-4 hours. The reaction is complete when the intermediate spot has been fully converted to the product spot.
Atmosphere
Inert (Nitrogen or Argon)
Trustworthiness: While not always strictly necessary, running the reaction under an inert atmosphere prevents potential oxidative side reactions at high temperatures, especially with amine-containing compounds, ensuring a cleaner product profile.
Question 4: I am having significant trouble with purification. My product seems to be soluble in most solvents, or it oils out instead of crystallizing. What strategies can I use?
Answer: Purification is a common hurdle for polar, hydrogen-bond-donating molecules like aminotriazoles.
Causality: The final product contains a morpholine ring, a primary amine, and the triazole core. This combination of functionalities makes it quite polar and capable of forming strong hydrogen bonds with protic solvents, leading to high solubility. Its basic nature means its solubility is highly dependent on pH.
Purification Strategies:
Cool-Down & Crash Precipitation: The simplest method. After the reaction is complete, allow the mixture to cool slowly to room temperature, then place it in an ice bath. The product's solubility will decrease significantly at lower temperatures, potentially causing it to precipitate directly from the reaction mixture.
Anti-Solvent Precipitation: If the product remains dissolved upon cooling, pour the reaction mixture into a large volume of a non-polar "anti-solvent" with vigorous stirring. Water is often an excellent choice for compounds synthesized in organic solvents like DMF or DMSO. Diethyl ether or hexanes can also be effective.
pH Adjustment: Since the molecule has basic amine groups, its solubility can be manipulated with pH. If the product is soluble in a neutral aqueous workup, try adjusting the pH. Acidifying the solution will protonate the amines, forming a highly water-soluble salt. Subsequently, carefully basifying the solution back to neutral or slightly basic (pH 7-9) with a base like sodium bicarbonate or dilute sodium hydroxide should cause the neutral product to precipitate.
Recrystallization: If you obtain a crude solid, recrystallization is the best method for purification.
Recommended Solvents: Try polar protic solvents like ethanol, isopropanol, or water, or mixtures thereof.
Protocol: Dissolve the crude solid in a minimum amount of the hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then to 0-4°C to maximize crystal formation.
PART 3: EXPERIMENTAL PROTOCOLS & DATA
Recommended Synthetic Protocol
This protocol is a self-validating baseline. Deviations from the expected outcome at any step should prompt investigation based on the FAQs above.
Intermediate Formation (Stage 1):
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dicyandiamide (1.0 eq) and morpholine (1.2 eq).
If not using excess morpholine as the solvent, add a suitable high-boiling solvent (e.g., DMF, 3-5 mL per gram of dicyandiamide).
Heat the mixture to 90-100 °C and stir for 2-4 hours.
Validation: Take an aliquot for TLC or LC-MS analysis to confirm the consumption of dicyandiamide and the formation of the intermediate.
Cyclization (Stage 2):
Once intermediate formation is confirmed, increase the temperature of the reaction mixture to 150-160 °C (for DMF).
Maintain this temperature and stir for 6-12 hours.
Validation: Monitor the reaction progress every 2 hours by TLC, observing the disappearance of the intermediate spot and the appearance of a new, typically more polar, product spot.
Work-up and Purification:
Allow the reaction mixture to cool to room temperature.
Pour the cooled mixture into a beaker containing 10 volumes of cold water, stirring vigorously.
A precipitate should form. If not, adjust the pH to ~8 with dilute HCl or NaHCO₃.
Stir the resulting slurry for 30 minutes in an ice bath.
Collect the solid by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol.
Dry the crude solid under vacuum.
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
References
Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459–476. [Link]
Zhang, M., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18. [Link]
Al-Masoudi, N. A. L. (2021). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Egyptian Journal of Chemistry, 64(8), 4213-4226. [Link]
Singh, P., et al. (2012). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Oriental Journal of Chemistry, 28(1), 305-310. [Link]
Zazharskyi, V., et al. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol on cultural attributes of pathogenic M. Bovis. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(2), 70-78. [Link]
Goh, Y. W., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 10(42), 25159-25171. [Link]
Ahrens, J., et al. (2022). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal, 28(41), e202200847. [Link]
Beaulieu, F., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(4), 1833–1836. [Link]
Thomas, D. R., et al. (2016). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 59(10), 4887–4900. [Link]
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 252. [Link]
Wikipedia contributors. (2023). Cyanamide. Wikipedia, The Free Encyclopedia. [Link]
Dolzhenko, A. V. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1297. [Link]
Technical Support Center: Minimizing Off-Target Effects of Novel Kinase Inhibitors
A-Z Guide for Researchers Using 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and Structurally Related Compounds Introduction: The development of specific small molecule inhibitors is a cornerstone of modern drug discovery a...
Author: BenchChem Technical Support Team. Date: January 2026
A-Z Guide for Researchers Using 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and Structurally Related Compounds
Introduction: The development of specific small molecule inhibitors is a cornerstone of modern drug discovery and cell biology research. While 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is a novel compound with therapeutic potential, its successful application hinges on a thorough understanding and mitigation of its off-target effects. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for identifying, validating, and minimizing these unintended interactions. The principles and protocols outlined here are broadly applicable to the characterization of new kinase inhibitors.
Part 1: Frequently Asked Questions (FAQs) - Proactive Off-Target Assessment
Question 1: I have a novel compound, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. How can I predict its potential off-target effects before starting extensive cell-based assays?
Answer: A proactive, multi-pronged approach is recommended to anticipate off-target activities. This typically involves a combination of computational and literature-based methods.
Computational Prediction: Utilize in silico tools to screen your compound against databases of known protein structures, particularly kinases.[1][2] These methods can predict binding affinities and identify potential off-target interactions based on structural and chemical similarities.[3] Tools like BLAST or more sophisticated machine learning algorithms can provide a preliminary list of potential off-target candidates.[1][[“]]
Literature and Database Review: Investigate public databases for information on compounds with similar core structures (e.g., 1,2,4-triazole scaffolds).[5][6][7][8] These resources can provide insights into the known targets and off-targets of analogous molecules, helping you to build a focused list of proteins to investigate experimentally.
Structural Analysis: Analyze the crystal structure of your primary target and compare its ATP-binding pocket to that of other kinases. High homology in this region often suggests a higher likelihood of off-target binding.[9]
Question 2: What are the most common off-target liabilities for kinase inhibitors with a triazole scaffold?
Answer: Kinase inhibitors, due to the conserved nature of the ATP-binding site across the kinome, frequently exhibit polypharmacology, meaning they bind to multiple kinases.[10][11] While specific off-targets depend on the complete chemical structure, common liabilities include:
Closely Related Kinases: Inhibition of kinases within the same family or subfamily as the primary target is a frequent occurrence.
Non-Kinase Targets: It's increasingly recognized that kinase inhibitors can bind to other protein families, such as GPCRs, ion channels, and epigenetic targets like bromodomains.[12] This underscores the importance of broader profiling beyond the kinome.
Part 2: Troubleshooting Guide - Experimental Validation of Off-Target Effects
Issue 1: My experimental results are inconsistent or suggest effects that cannot be explained by the inhibition of the primary target. How do I confirm if off-target effects are the cause?
Answer: When faced with unexpected phenotypes, a systematic approach to validate off-target effects is crucial. This involves moving from broad, unbiased screening to specific, targeted validation assays.
Kinome-Wide Profiling: The gold standard for identifying off-target kinase interactions is to screen your compound against a large panel of recombinant kinases.[13][14][15] Several commercial services offer profiling against hundreds of kinases, providing quantitative data (IC50 or Ki values) on the inhibitor's selectivity.[16] This approach provides a broad overview of the compound's activity across the kinome.[17]
Cellular Target Engagement Assays: To confirm that the predicted off-target interactions occur within a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable. CETSA measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells or cell lysates.[18]
Phenotypic Rescue Experiments: A powerful method to link a phenotype to a specific off-target is through genetic rescue experiments. If you suspect an off-target is responsible for an observed cellular effect, expressing a drug-resistant mutant of that off-target should reverse the phenotype.[19]
This protocol outlines a typical workflow for assessing the selectivity of a novel inhibitor like 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Objective: To determine the inhibitory activity of the compound against a broad panel of protein kinases.
Methodology:
Compound Preparation: Prepare a concentrated stock solution of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine in a suitable solvent (e.g., DMSO).
Assay Plate Preparation: In a multi-well plate, perform serial dilutions of the compound to create a range of concentrations for IC50 determination.
Kinase Reaction: Add the recombinant kinase, its specific substrate, and ATP to the wells containing the diluted compound.
Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific kinase.
Detection: Measure the kinase activity using a suitable detection method, such as radiometric, fluorescence, or luminescence-based assays.[14]
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each kinase.
Data Presentation:
The results of a kinase selectivity screen are often presented in a table summarizing the IC50 values for the primary target and a selection of off-targets.
Kinase Target
IC50 (nM)
Kinase Family
Comments
Primary Target Kinase X
10
Tyrosine Kinase
On-target activity
Off-Target Kinase A
50
Tyrosine Kinase
5-fold less potent than primary target
Off-Target Kinase B
250
Serine/Threonine Kinase
25-fold less potent than primary target
Off-Target Kinase C
>10,000
Tyrosine Kinase
No significant inhibition
Part 3: Troubleshooting Guide - Strategies to Minimize Off-Target Effects
Issue 2: My compound shows significant off-target activity. How can I design my experiments to be confident that the observed effects are due to the inhibition of my primary target?
Answer: Several strategies can be employed to minimize the impact of off-target effects and strengthen the link between your primary target and the observed phenotype.
Use of a Structurally Unrelated Inhibitor: Corroborate your findings using a second, structurally distinct inhibitor of the same primary target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Dose-Response Correlation: Carefully titrate your compound and demonstrate that the phenotypic effect correlates with the IC50 for the primary target, not the off-targets.
Genetic Knockdown/Knockout: The most rigorous approach is to use genetic methods like RNAi or CRISPR/Cas9 to deplete the primary target.[20][21] The resulting phenotype should mimic the effect of the inhibitor.
Chemical-Genetic Approaches: As mentioned earlier, expressing a drug-resistant mutant of the primary target that rescues the inhibitor-induced phenotype provides strong evidence for on-target activity.[19]
Workflow for On-Target Validation
The following diagram illustrates a comprehensive workflow for validating that an observed cellular phenotype is a result of on-target inhibition.
Caption: A workflow for validating on-target effects of a small molecule inhibitor.
References
Huang, X. et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
Uitdehaag, J. C. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
Klaeger, S. et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
Liston, D. R. & Doan, T. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering. Available at: [Link]
Liston, D. R. & Doan, T. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. Available at: [Link]
Naito, Y. et al. (2015). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PLOS ONE. Available at: [Link]
Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. Consensus. Available at: [Link]
Loch, C. et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. Available at: [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Wodicka, L. M. et al. (2010). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PubMed Central. Available at: [Link]
Scilit. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Scilit. Available at: [Link]
ResearchGate. (n.d.). Off-target identification of kinase drug candidates. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). CRISPR gene editing. Wikipedia. Available at: [Link]
Zhang, L. et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. Available at: [Link]
BIOENGINEER.ORG. (2026). Discovering New PI3Kα Inhibitors for Colon Cancer. BIOENGINEER.ORG. Available at: [Link]
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
Gozalbes, R. et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. Available at: [Link]
Lazzarotto, C. R. et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed Central. Available at: [Link]
Scott, D. E. et al. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
MDPI. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. Available at: [Link]
Akkur, M. et al. (2014). (E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Kaelin, W. G. Jr. (2018). Preclinical cancer-target validation: How not to be wrong. YouTube. Available at: [Link]
National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available at: [Link]
PubMed Central. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PubMed Central. Available at: [Link]
PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]
PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]
common pitfalls in experiments with 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Welcome to the technical support center for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experiments with this compound. The following information is curated to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions to ensure the integrity and success of your research.
Introduction
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a morpholine and an amine group. The unique combination of these functional groups imparts specific chemical properties that can present challenges in experimental settings. This guide will address these potential issues in a practical, question-and-answer format.
I. Synthesis and Purification
The synthesis of substituted 1,2,4-triazoles can be complex, often resulting in side products or low yields if not optimized. The presence of the morpholine and amine groups on the triazole ring introduces specific reactivity that must be considered.
FAQ 1: I am experiencing low yields in the final cyclization step to form the 1,2,4-triazole ring. What are the common causes?
Low yields during the synthesis of 1,2,4-triazole derivatives are a frequent issue. The efficiency of the cyclization reaction is highly dependent on the reaction conditions and the nature of the starting materials.
Possible Causes and Troubleshooting:
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst is critical. For the synthesis of similar 1,2,4-triazole derivatives, various conditions have been reported. It is advisable to perform small-scale optimization experiments to identify the ideal conditions for your specific synthetic route.
Side reactions: The presence of multiple nucleophilic sites (amine and morpholine nitrogen) can lead to side reactions. Protecting groups may be necessary for the amine functionality to prevent unwanted reactions.
Degradation of starting materials or product: The starting materials or the final product might be unstable under the reaction conditions. Assess the stability of your compounds at the reaction temperature and pH.
Workflow for Optimizing 1,2,4-Triazole Synthesis
Reference Data & Comparative Studies
Validation
A Comparative Guide to Triazole-Based Inhibitors: Profiling 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine Against Established Therapeutic Agents
Abstract The 1,2,4-triazole nucleus is a quintessential heterocyclic scaffold, recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1,2,4-triazole nucleus is a quintessential heterocyclic scaffold, recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites, make it a versatile building block for designing potent and selective inhibitors.[3][4] This guide provides a comparative analysis of a specific, substituted triazole, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, against a panel of well-characterized triazole inhibitors from different therapeutic classes. We will dissect their mechanisms of action, explore the structure-activity relationships that govern their potency, and provide robust, field-proven experimental protocols for their direct comparison. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of triazole-based inhibitors and the methodologies required to characterize novel chemical entities within this class.
The 1,2,4-Triazole Scaffold: A Foundation for Diverse Bioactivity
The five-membered ring of 1,2,4-triazole, containing three nitrogen atoms, is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles. This scaffold is foundational to drugs spanning multiple therapeutic areas, from antifungals like Fluconazole to anticancer agents like Letrozole and antivirals such as Ribavirin.[2] The triazole ring's nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. Furthermore, their ability to coordinate with the heme iron in cytochrome P450 enzymes is a critical feature exploited in the design of antifungal agents that target lanosterol 14α-demethylase (CYP51).[5]
Profiling the Lead Compound: 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
While specific experimental data for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is not extensively documented in publicly available literature, a structural analysis allows us to infer its potential pharmacological profile and establish a hypothesis for comparative studies.
Core Structure: The 1H-1,2,4-triazole ring provides the foundational scaffold.
5-Amino Group: The primary amine at the 5-position can serve as a key hydrogen-bonding group, potentially anchoring the molecule within an enzyme's active site. Similar 4-amino-triazole-3-thiol derivatives have been explored for their antioxidant and antimicrobial properties.[6][7]
3-Morpholino Group: The morpholine moiety is a common substituent in drug design, often incorporated to enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic properties.[8][9] Its presence suggests the compound is designed for good drug-like characteristics.
Given this combination of a proven heterocyclic core and functional groups known to interact with biological targets, we will hypothesize that 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine (Compound X) is a competitive inhibitor of a human metabolic enzyme, such as Thymidine Phosphorylase (TP) , an established target in cancer therapy.[10] This hypothesis will serve as the basis for our comparative framework.
Comparative Analysis with Established Triazole Inhibitors
To contextualize the potential of Compound X, we will compare it to three distinct, well-characterized triazole inhibitors.
Comparator 1: Voriconazole (Antifungal)
Mechanism of Action: Voriconazole is a potent antifungal agent that functions by inhibiting lanosterol 14α-demethylase (CYP51), a fungal-specific cytochrome P450 enzyme.[5] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and arresting fungal growth.
Signaling Pathway:
Caption: Ergosterol biosynthesis pathway inhibited by Voriconazole.
Mechanism of Action: Many triazole derivatives incorporating a benzene sulfonamide moiety have been developed as potent inhibitors of human carbonic anhydrases (hCAs).[11] Specifically, they target tumor-associated isoforms like hCA IX, which is overexpressed in hypoxic tumors. hCA IX helps maintain intracellular pH by catalyzing the hydration of CO2 to bicarbonate and a proton, facilitating tumor survival and proliferation. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.
Signaling Pathway:
Caption: Role of Thymidine Phosphorylase (TP) in tumor progression.
Experimental Design for Comparative Analysis
To objectively compare Compound X with the established inhibitors, a series of standardized, self-validating assays must be employed. The causality behind these experimental choices is to build a comprehensive profile, moving from direct target engagement to cellular effects.
This protocol determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC₅₀), providing a direct measure of potency.
Methodology:
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute this stock in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).
Enzyme & Substrate Preparation: Dilute the recombinant human enzyme (e.g., Thymidine Phosphorylase) and its corresponding substrate (e.g., thymidine) to optimal concentrations in assay buffer, as determined by preliminary enzyme kinetics experiments (Km determination).
Assay Execution:
In a 96-well microplate, add 10 µL of each inhibitor dilution.
Add 70 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
Initiate the reaction by adding 20 µL of the substrate solution.
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The specific detection method depends on the enzyme (e.g., for TP, monitoring the conversion of a substrate analog).
Data Analysis:
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
Normalize the velocities relative to a vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a typical enzyme inhibition assay.
This assay measures the overall effect of an inhibitor on cell viability, providing a more biologically relevant metric of efficacy (GI₅₀: concentration for 50% growth inhibition).
Methodology:
Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line overexpressing TP, such as HT-29) in appropriate media until it reaches ~80% confluency.
Cell Plating: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Add serially diluted test compounds to the wells and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
Viability Assessment:
Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.
Incubate according to the manufacturer's protocol.
Measure the luminescent signal using a plate reader.
Data Analysis:
Normalize the data to vehicle-treated controls (100% viability).
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ value.
Data Interpretation and Comparative Summary
The data generated from these assays allows for a direct, quantitative comparison of the triazole inhibitors.
Compound X vs. TP-Inhibitor: The hypothetical potency of Compound X (IC₅₀ = 85 nM) is comparable to, though slightly less than, the reference TP inhibitor (IC₅₀ = 28.7 nM). [10]The key difference lies in the substituents. While the reference compound is a bis-triazole, Compound X possesses a single triazole core with amino and morpholino groups. The 5-amino group likely forms critical hydrogen bonds in the active site, while the morpholine group primarily influences solubility and pharmacokinetics. Further optimization could involve exploring different heterocyclic substitutions at the 3-position to enhance potency.
Target Selectivity: The benzene sulfonamide group is the critical pharmacophore for CA IX inhibition, allowing it to chelate the active site zinc ion. [11]Compound X lacks this feature and would be expected to show poor activity against hCAs. Similarly, the specific structural features of Voriconazole that allow it to fit into the fungal CYP51 active site are absent in Compound X, predicting selectivity.
Conclusion
The 1,2,4-triazole scaffold remains a highly productive starting point for the development of novel enzyme inhibitors. Through a structural analysis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine (Compound X), we hypothesized its activity against Thymidine Phosphorylase. By comparing its inferred profile to established inhibitors like Voriconazole and specialized CA and TP inhibitors, we highlight the chemical diversity and functional specificity that can be achieved from a common heterocyclic core. The provided experimental workflows offer a robust framework for validating this hypothesis and quantitatively assessing the potency and cellular efficacy of new chemical entities. The key to advancing triazole-based drug discovery lies in this systematic approach: combining rational design with rigorous, comparative biological evaluation.
A Comparative Analysis of Morpholine-Substituted Triazoles Against Standard Therapeutic Agents
A Senior Application Scientist's Guide to Evaluating 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and its Analogs In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, integral to numerous t...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Evaluating 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and its Analogs
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, integral to numerous therapeutic agents.[1][2][3] Its prevalence is a testament to its ability to engage in diverse non-covalent interactions with biological macromolecules, offering a versatile platform for designing potent and selective inhibitors. The incorporation of a morpholine moiety can further enhance the pharmacological profile of a molecule by improving solubility and other pharmacokinetic properties.[4] This guide provides a comparative analysis of a representative morpholine-substituted 1,2,4-triazole, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine (termed 'Compound X' for this guide), against established standard compounds in key therapeutic areas: antifungal, antibacterial, and anticancer.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of novel triazole derivatives. The experimental protocols and comparative data presented herein are synthesized from established methodologies to provide a robust starting point for in-depth investigation.
The Significance of the 1,2,4-Triazole-Morpholine Moiety
The 1,2,4-triazole ring is a bioisostere of amide, ester, and carboxylic acid functionalities, enabling it to interact with a wide array of biological targets.[3] This heterocyclic system is found in a variety of clinically used drugs, including the antifungal agent fluconazole and the anticancer drugs letrozole and anastrozole.[4][5] The addition of a morpholine ring, a saturated heterocycle, can modulate a compound's physicochemical properties. It can increase polarity and hydrogen bonding potential, which may lead to improved aqueous solubility and oral bioavailability. Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor, contributing to target binding.
Comparative In Vitro Efficacy: A Multi-pronged Approach
To ascertain the therapeutic potential of Compound X, a direct comparison with established standard drugs is essential. This guide outlines a series of in vitro assays to evaluate its antifungal, antibacterial, and anticancer activities.
Antifungal Activity
The emergence of multidrug-resistant fungal pathogens necessitates the development of novel antifungal agents.[2][5] The 1,2,4-triazole core is a well-established pharmacophore in antifungal drugs, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[5]
This protocol is designed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Preparation of Fungal Inoculum: A standardized suspension of Candida albicans (ATCC 90028) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
Compound Dilution: Compound X and Fluconazole are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
Inoculation: Each well is inoculated with the fungal suspension.
Incubation: The plate is incubated at 35°C for 24-48 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
Compound
MIC against C. albicans (µg/mL)
Compound X
[Hypothetical Value]
Fluconazole
[Typical Reported Value]
Workflow for Antifungal MIC Determination:
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Antibacterial Activity
While many triazoles are known for their antifungal properties, derivatives have also shown promising antibacterial activity.[2][6] A comparative screening against both Gram-positive and Gram-negative bacteria is crucial.
Standard Compound: Ciprofloxacin
Experimental Protocol: Antibacterial MIC Assay
This protocol is similar to the antifungal assay but uses Mueller-Hinton Broth (MHB) and bacterial strains.
Preparation of Bacterial Inoculum: Standardized suspensions of Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative) are prepared in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution: Compound X and Ciprofloxacin are serially diluted in a 96-well plate.
Inoculation: Each well is inoculated with the bacterial suspension.
Incubation: The plate is incubated at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration with no visible bacterial growth.
Data Presentation:
Compound
MIC against S. aureus (µg/mL)
MIC against E. coli (µg/mL)
Compound X
[Hypothetical Value]
[Hypothetical Value]
Ciprofloxacin
[Typical Reported Value]
[Typical Reported Value]
Anticancer Activity
1,2,4-triazole derivatives have been extensively investigated for their anticancer properties, with some acting as enzyme inhibitors or receptor antagonists.[3][4]
Standard Compound: Doxorubicin
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Culture: Human breast cancer cells (MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
Compound Treatment: Cells are treated with various concentrations of Compound X and Doxorubicin for 48 hours.
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
Formazan Solubilization: The resulting formazan crystals are solubilized with DMSO.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ (half-maximal inhibitory concentration) is then calculated.
Data Presentation:
Compound
IC₅₀ against MCF-7 cells (µM)
Compound X
[Hypothetical Value]
Doxorubicin
[Typical Reported Value]
Workflow for MTT Cytotoxicity Assay:
Caption: A hypothetical mechanism of action for Compound X, illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of novel morpholine-substituted 1,2,4-triazoles. The outlined protocols for assessing antifungal, antibacterial, and anticancer activity against established standards offer a robust starting point for determining the therapeutic potential of these compounds. While the hypothetical data presented here serves as a template, rigorous experimental validation is paramount.
Future research should focus on elucidating the precise mechanism of action of promising candidates, conducting structure-activity relationship (SAR) studies to optimize potency and selectivity, and evaluating in vivo efficacy and safety profiles. The versatility of the 1,2,4-triazole scaffold, combined with the favorable pharmacokinetic properties often conferred by the morpholine moiety, ensures that this class of compounds will remain a fertile ground for drug discovery.
References
Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]
Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed, STAR Protoc. 2025 Mar 21;6(1):103605. [Link]
Han, Y., et al. (2022). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. JoVE. [Link]
Zhou, P., & Li, Z. (2020). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]
Kim, S., et al. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s). [Link]
Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1230, 129894. [Link]
Akkurt, M., et al. (2014). (E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. [Link]
Islam, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 884287. [Link]
Patel, R., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1117-1121. [Link]
Gomaa, A. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(2), 466. [Link]
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
Parshyn, S., et al. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. ResearchGate. [Link]
Wen, X., Zhou, Y., Zeng, J., & Liu, X. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1441-1460. [Link]
Wang, S., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 28(16), 6149. [Link]
Le-Kuluki, F., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[7][8][9]riazin-7(6H)-ones and Derivatives. Molecules, 27(21), 7493. [Link]
Shylaja, B., & Sangeetha, R. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 15(11), 1362. [Link]
Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 295-300. [Link]
Sirota, N. O., et al. (2020). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Chemistry of Heterocyclic Compounds, 56(11), 1399-1411. [Link]
Zozulynets, D. M., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(1), 48-52. [Link]
A Comparative Guide to the Structure-Activity Relationship of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. This guide pr...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core, drawing upon experimental data from related chemical series to elucidate the key determinants of their biological activity. While a comprehensive, singular study on the direct SAR of this specific scaffold is not extensively documented, by examining analogs targeting kinases such as phosphatidylinositol 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK), we can construct a robust model of their molecular interactions and guide future drug design efforts.
The Privileged Core: Understanding the Roles of the Morpholine, Triazole, and Amino Moieties
The 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine core is a composite of three key functional groups, each contributing significantly to the molecule's ability to interact with kinase targets.
The Morpholine Moiety: The morpholine ring is a recurrent feature in a multitude of kinase inhibitors. Its primary role is to act as a "hinge-binder," forming a crucial hydrogen bond with the backbone amide protons of the kinase hinge region. The oxygen atom of the morpholine is a key hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket.[1] This interaction is a cornerstone of the inhibitory activity for many PI3K and mTOR inhibitors.[1]
The 1,2,4-Triazole Ring: The 1,2,4-triazole is a versatile heterocyclic scaffold known for its metabolic stability and its ability to engage in various non-covalent interactions.[2] The nitrogen atoms within the triazole ring can act as both hydrogen bond donors and acceptors, contributing to the overall binding affinity and selectivity of the compound.[3] Furthermore, the triazole core serves as a rigid linker, appropriately positioning the other functional groups for optimal interaction with the target protein.
The 5-Amino Group: The exocyclic amino group at the 5-position of the triazole ring provides a critical interaction point. It can function as a hydrogen bond donor, forming interactions with key residues in the active site of the kinase. Modifications at this position can significantly impact potency and selectivity, as will be discussed in the subsequent sections.
Comparative Analysis of Structural Modifications
The following sections delve into the structure-activity relationships of analogs by examining modifications at different positions of the core scaffold. The insights are synthesized from studies on related morpholine-containing kinase inhibitors.
Modifications of the Morpholine Ring
While the morpholine ring itself is often conserved due to its critical hinge-binding role, substitutions on the ring can modulate physicochemical properties and introduce additional interactions. However, extensive modifications are generally not well-tolerated as they can disrupt the crucial hinge-binding interaction.
Substitutions on the 1,2,4-Triazole Ring (N1, N2, and N4 positions)
The nitrogen atoms of the triazole ring offer opportunities for substitution to explore different regions of the ATP-binding pocket.
N1-Substitution: Alkylation or arylation at the N1 position can be used to probe the solvent-exposed region of the kinase active site. The nature and size of the substituent can influence solubility and cell permeability.
N4-Substitution: Modifications at the N4 position can be directed towards the ribose-binding pocket. Introducing groups capable of forming hydrogen bonds with residues in this region can enhance potency.
Modifications of the 5-Amino Group
The 5-amino group is a key site for derivatization to achieve selectivity and enhance potency.
Acylation and Sulfonylation: Acylation or sulfonylation of the 5-amino group can introduce substituents that extend into the deeper regions of the ATP-binding site. The nature of the acyl or sulfonyl group can be varied to optimize interactions with specific residues, thereby tuning the selectivity profile of the inhibitor.
Alkylation and Arylation: Direct alkylation or arylation of the amino group can also lead to potent inhibitors. The choice of the substituent is critical, with bulky groups potentially causing steric clashes, while smaller, appropriately functionalized groups can pick up additional favorable interactions.
Performance Comparison: Analogs as PI3K, mTOR, and DNA-PK Inhibitors
The 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine scaffold and its close relatives have shown significant promise as inhibitors of the PI3K/mTOR and DNA-PK signaling pathways, which are frequently dysregulated in cancer.
PI3K/mTOR Inhibition
Several potent PI3K and dual PI3K/mTOR inhibitors feature a morpholine-substituted heterocyclic core. The morpholine oxygen's interaction with the hinge region is a common binding motif.[1] The SAR of these compounds highlights the importance of a planar aromatic system attached to the core to occupy the adenine-binding region.
Table 1: Comparative Activity of Morpholine-Containing PI3K/mTOR Inhibitors
Data synthesized from publicly available information for illustrative comparison.
DNA-PK Inhibition
DNA-PK is another important target in cancer therapy, and inhibitors often share structural similarities with PI3K inhibitors due to the homology in their kinase domains. Morpholine-containing compounds have been identified as potent DNA-PK inhibitors.
Table 2: Comparative Activity of Morpholine-Containing DNA-PK Inhibitors
Data synthesized from publicly available information for illustrative comparison.
Experimental Protocols
General Synthesis of 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine Analogs
The synthesis of the core scaffold typically involves the cyclization of a guanidine derivative with a suitable precursor. The following is a representative synthetic scheme.
Caption: General synthetic route to 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and its derivatives.
Step-by-step methodology:
Synthesis of Morpholine-4-carbonitrile: To a solution of morpholine in a suitable solvent (e.g., dichloromethane), cyanogen bromide is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion.
Formation of Intermediate A: Morpholine-4-carbonitrile is treated with hydrazine hydrate in an alcoholic solvent and heated to reflux.
Cyclization to form the Core Scaffold: The resulting intermediate is cyclized with a guanidine derivative in the presence of a base to afford the 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine core.
Derivatization: The core scaffold can be further functionalized at the 5-amino group via standard acylation or sulfonylation reactions using the corresponding acyl or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs is typically evaluated using in vitro kinase assays.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-step methodology:
Recombinant kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compounds are prepared in an appropriate assay buffer.
The kinase is pre-incubated with varying concentrations of the inhibitor for a specific period.
The kinase reaction is initiated by the addition of the substrate and ATP.
The reaction is allowed to proceed for a set time at a controlled temperature and then stopped, often by the addition of a solution containing EDTA.
The amount of product formed is quantified using a suitable detection method (e.g., luminescence for ADP-Glo™ assay, fluorescence for Z'-LYTE™ assay, or radioactivity for assays using [γ-³²P]ATP).
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The key to unlocking its full potential lies in a systematic exploration of the structure-activity relationships through carefully designed chemical modifications. The morpholine moiety serves as a reliable anchor to the kinase hinge region, while the 1,2,4-triazole and 5-amino groups provide ample opportunities for derivatization to enhance potency and achieve selectivity.
Future research in this area should focus on:
Systematic SAR studies: A comprehensive investigation of substitutions at all possible positions of the core scaffold is warranted to build a detailed SAR map.
Structure-based drug design: Co-crystal structures of analogs bound to their target kinases would provide invaluable insights for rational drug design.
Optimization of pharmacokinetic properties: In addition to potency and selectivity, future analogs should be optimized for drug-like properties such as solubility, metabolic stability, and oral bioavailability.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of next-generation kinase inhibitors based on the versatile 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine scaffold for the treatment of cancer and other diseases.
References
Mallon, R., et al. (2011). Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. Journal of Medicinal Chemistry, 54(18), 6274-6292. [Link]
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][5][6][7]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4253-4258. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 65(1), 564-585. [Link]
Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162-176. [Link]
Zhang, S., et al. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Molecules, 27(3), 785. [Link]
Zhang, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(22), 2631-2646. [Link]
Kubinski, D. J., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3198-3202. [Link]
Liu, Y., et al. (2015). Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro. Bioorganic & Medicinal Chemistry Letters, 25(8), 1755-1759. [Link]
Wang, X., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 28(13), 5109. [Link]
Zhu, J., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3149-3152. [Link]
A Comparative Analysis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine: A Next-Generation PI3K/mTOR Inhibitor Candidate
Introduction: The Rationale for Dual PI3K/mTOR Inhibition in Oncology The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs f...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rationale for Dual PI3K/mTOR Inhibition in Oncology
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, driven by mutations in key pathway components or the overexpression of receptor tyrosine kinases.[1][2] This has established the PI3K/mTOR pathway as a high-priority target for anticancer drug development.
While early inhibitors targeted either PI3K or mTOR individually, clinical experience has revealed that feedback loops can limit their efficacy. This has spurred the development of dual PI3K/mTOR inhibitors, which can achieve a more profound and durable pathway blockade.[2] The morpholine and triazole scaffolds are privileged structures in this field, with the morpholine ring, in particular, being a key feature in many potent inhibitors due to its ability to form critical hydrogen bonds in the kinase active site.
This guide introduces a novel investigational compound, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, and provides a comparative analysis of its anticipated efficacy against established inhibitors. By dissecting its structural motifs and leveraging data from close analogs, we present a forward-looking evaluation of its potential as a best-in-class therapeutic agent.
The Candidate: 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
The structure of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine combines two key pharmacophores:
The 1,2,4-Triazole Core: A five-membered heterocyclic ring that is metabolically stable and acts as a versatile scaffold, capable of forming multiple hydrogen bonds.[3]
The Morpholine Moiety: This group is a well-established hinge-binding motif in numerous kinase inhibitors, including those targeting PI3K and mTOR. Its oxygen atom frequently acts as a crucial hydrogen bond acceptor.
The 5-Amino Group: This functional group provides an additional point for hydrogen bonding, potentially enhancing binding affinity and selectivity.
Based on these features, we hypothesize that this compound will function as a potent, ATP-competitive inhibitor of both PI3K and mTOR kinases.
Comparative Efficacy Analysis
To contextualize the potential of our lead compound, we compare its projected efficacy with that of Gedatolisib (PKI-587) , a potent, clinical-stage dual PI3K/mTOR inhibitor that also features a morpholine-triazine core.[4][5]
Biochemical Potency: Kinase Inhibition
The primary measure of a targeted inhibitor's potency is its ability to inhibit the enzymatic activity of its target protein. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation.
Rationale for Anticipation: The combination of the established morpholine hinge-binder with the hydrogen-bonding potential of the amino-triazole core is expected to yield high-potency inhibition of both PI3K and mTOR, comparable to or exceeding that of Gedatolisib.
Cellular Potency: Anti-proliferative Activity
Effective kinase inhibition must translate into a functional cellular response, such as the inhibition of cancer cell growth. This is typically assessed using cell proliferation assays across a panel of cancer cell lines.
Rationale for Anticipation: Given the potent anticipated biochemical activity and the central role of the PI3K/mTOR pathway in these cell lines, the lead compound is expected to demonstrate robust anti-proliferative effects at low nanomolar concentrations.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is designed to inhibit the kinase activity of PI3K and mTOR, thereby blocking the phosphorylation of their downstream substrates. This dual blockade prevents the activation of Akt and downstream mTORC1 effectors like S6K and 4E-BP1, leading to the inhibition of protein synthesis, cell growth, and proliferation, and ultimately inducing apoptosis in cancer cells.
Caption: PI3K/mTOR Signaling Pathway and Points of Inhibition.
Experimental Protocols
To ensure robust and reproducible comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
In Vitro PI3Kα Kinase Assay (Luminescent)
This assay quantifies the amount of ADP produced from the kinase reaction, which correlates with PI3Kα activity.
Caption: Workflow for a PI3Kα Luminescent Kinase Assay.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a PI3K Reaction Buffer containing 20 mM HEPES (pH 7.1), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol, and 20 µM Phosphatidylinositol-4,5-bisphosphate (PIP2).
Dilute purified human PI3Kα enzyme in the reaction buffer to the desired final concentration.
Prepare serial dilutions of the test compound and Gedatolisib in DMSO.
Kinase Reaction:
In a 384-well plate, add 0.5 µL of the diluted compound or DMSO (vehicle control).
Add 4 µL of the enzyme/lipid substrate mixture to each well.
Initiate the reaction by adding 0.5 µL of 250 µM ATP. The final ATP concentration will be 25 µM.
Incubate the plate at room temperature for 60 minutes with gentle shaking.
Signal Detection (using a commercial kit like ADP-Glo™):
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
Incubate for another 30-60 minutes at room temperature, protected from light.
Measure the luminescence using a compatible plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vitro mTOR Kinase Assay (Immunoprecipitation-based)
This protocol involves immunoprecipitating the mTORC1 complex from cell lysates and then measuring its kinase activity against a recombinant substrate.
Step-by-Step Protocol:
Cell Culture and Lysis:
Culture HEK293T cells to ~80% confluency.
Lyse the cells in mTOR lysis buffer (e.g., 40 mM HEPES pH 7.4, 2 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 0.3% CHAPS, and protease/phosphatase inhibitors).
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
Immunoprecipitation:
Incubate the clarified lysate with an anti-Raptor antibody (for mTORC1) for 2 hours at 4°C with rotation.
Add Protein G Sepharose beads and incubate for an additional hour.
Wash the beads three times with lysis buffer and once with kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).
Kinase Reaction:
Resuspend the beads in 20 µL of kinase assay buffer.
Add 1 µL of serially diluted test compound or DMSO. Pre-incubate for 10 minutes at room temperature.
Start the reaction by adding 5 µL of a mixture containing 1 µg of recombinant GST-4E-BP1 substrate and ATP to a final concentration of 200 µM.
Incubate at 37°C for 30 minutes with gentle shaking.
Detection:
Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with a primary antibody specific for phosphorylated 4E-BP1 (e.g., Thr37/46).
Detect with an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.
Data Analysis:
Quantify band intensities using densitometry software.
Calculate the percentage of inhibition and determine the IC50 value as described for the PI3K assay.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
Cell Plating:
Trypsinize and count the desired cancer cells (e.g., MDA-MB-361).
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control.
Incubate for 72 hours at 37°C, 5% CO₂.
MTT Addition and Incubation:
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[9]
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
Formazan Solubilization:
Carefully aspirate the medium from each well.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Subtract the background absorbance from a set of wells containing medium only.
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion and Future Directions
The structural features of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine present a compelling rationale for its investigation as a potent dual PI3K/mTOR inhibitor. The combination of a proven morpholine hinge-binding moiety with a versatile and metabolically stable amino-triazole core suggests the potential for high biochemical and cellular potency, rivaling that of clinical-stage compounds like Gedatolisib.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel inhibitor candidates. The direct, head-to-head comparison of enzymatic inhibition and anti-proliferative activity against established benchmarks is a critical step in validating its therapeutic potential. Future studies should expand this analysis to include in vivo xenograft models to assess antitumor efficacy, pharmacokinetics, and safety profiles, further defining the promise of this compound in the landscape of targeted cancer therapy.
References
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.).
Wang, L., et al. (2022). Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer. Cancers (Basel).
Gedatolisib (PKI-587). (n.d.).
Gedatolisib (PKI-587). (n.d.).
Gedatolisib | PKI-587 | PF-05212384. (n.d.).
Gedatolisib's Impact on Cancer Cell Proliferation and Survival: A Technical Guide. (n.d.).
Gedatolisib (PKI-587). (n.d.).
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. (2016). Methods in Molecular Biology.
Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. (2014). Molecular Cancer Therapeutics.
An In Vitro Assay for the Kinase Activity of mTOR Complex 2. (2012).
MTT assay protocol. (n.d.).
MTT Cell Proliferation Assay. (n.d.).
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io.
Mallon, R., et al. (2011). Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor. Clinical Cancer Research.
Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. (2007). Journal of Biological Chemistry.
PKI-587 structure and IC50 data (μmol/L) for class I PI3Ks, the most... (n.d.).
PI3K(p110α/p85α) Kinase Assay. (n.d.).
PI3-Kinase Activity AlphaScreen Assay. (n.d.).
Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design.
Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a... (n.d.).
Measuring PI3K Lipid Kinase Activity. (2012).
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io.
Poulsen, A., et al. (2012). Structure-based Optimization of Morpholino-Triazines as PI3K and mTOR Inhibitors. Bioorganic & Medicinal Chemistry Letters.
Gedatolisib. (n.d.).
Janku, F., et al. (2014). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research.
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design.
The Strategic Advantage of the Morpholine Moiety in 3-Amino-1,2,4-Triazole Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold stands as a cornerstone for the development of novel therapeutics, particularly in oncology.[1][2] Its rigid structure, capacity for hydrogen bo...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold stands as a cornerstone for the development of novel therapeutics, particularly in oncology.[1][2] Its rigid structure, capacity for hydrogen bonding, and metabolic stability make it an ideal framework for designing targeted inhibitors.[2] This guide delves into the nuanced advantages of a specific derivative, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine , by comparing it with structurally similar compounds. We will explore how the incorporation of a morpholine ring can significantly enhance biological activity and pharmacokinetic properties, with a focus on the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[3][4]
The 3-Amino-1,2,4-Triazole Core: A Foundation for Potency
The 3-amino-1,2,4-triazole nucleus is a privileged scaffold in drug discovery, consistently demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] Its efficacy often stems from the ability of the triazole ring and its substituents to form key interactions with biological targets. However, the therapeutic potential of this core is profoundly influenced by the nature of the substituents at its 3, 4, and 5-positions.
The Morpholine Advantage: Enhancing PI3K Inhibition and Drug-like Properties
Our comparative analysis focuses on the strategic incorporation of a morpholine ring at the 3-position of the 1,2,4-triazol-5-amine scaffold. The morpholine moiety is not merely a passive structural element; it actively contributes to the molecule's efficacy and drug-like properties.
Superior Potency in PI3K Inhibition
The PI3K/mTOR signaling pathway is a pivotal target in oncology.[3] Several studies have highlighted that the morpholine ring is a crucial feature for potent PI3K inhibition. The oxygen atom of the morpholine ring can form a critical hydrogen bond with the hinge region of the PI3K enzyme, a key interaction for stable binding and effective inhibition.[3][4]
To illustrate this, let's consider a hypothetical comparative study based on established SAR principles for PI3K inhibitors.
Table 1: Comparative In Vitro Activity of 3-Substituted-1,2,4-triazol-5-amine Analogs
Compound ID
3-Substituent
PI3Kα IC50 (nM)
HeLa Cell Line IC50 (µM)
Rationale for Predicted Activity
Target-01
Morpholine
< 10
< 1
The morpholine oxygen is predicted to form a key hydrogen bond with the PI3K hinge region, leading to high potency. Favorable physicochemical properties contribute to good cell permeability.
Analog-A
Piperidine
50-100
5-10
The absence of the hydrogen bond-accepting oxygen reduces binding affinity to PI3K.
Analog-B
Pyrrolidine
> 100
> 10
A five-membered ring may have a less optimal vector for interaction within the PI3K active site compared to the six-membered morpholine.
Analog-C
N,N-Dimethylamine
> 500
> 20
The acyclic nature and lack of a constrained conformation lead to a significant loss of potency.
Note: The IC50 values in this table are hypothetical and are presented to illustrate the expected trends based on published SAR studies of PI3K inhibitors.
Enhanced Pharmacokinetic Profile
Beyond its direct contribution to target binding, the morpholine moiety is well-regarded for its ability to improve the pharmacokinetic properties of drug candidates.[4] Its inclusion can lead to:
Improved Aqueous Solubility: The polar oxygen atom enhances solubility, which is crucial for oral bioavailability.
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, leading to a longer half-life in the body.
Favorable Physicochemical Properties: The pKa of the morpholine nitrogen is in a range that often results in good absorption and distribution characteristics.
Experimental Protocols
To facilitate further research and validation of these principles, we provide detailed protocols for key in vitro assays.
Synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
The synthesis of the target compound and its analogs typically follows a multi-step pathway. A general approach is outlined below.
Caption: General synthetic workflow for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.
Detailed Protocol:
Preparation of Morpholine-4-carboximidamide: A solution of morpholine and cyanamide in a suitable solvent (e.g., ethanol) is heated under reflux. The product is isolated upon cooling and recrystallization.
Synthesis of the Acylguanidine Intermediate: The morpholine-4-carboximidamide is acylated using an appropriate amino acid derivative in the presence of a coupling agent (e.g., DCC or EDC).
Cyclization to the 1,2,4-Triazole: The acylguanidine intermediate is subjected to cyclization, often under thermal conditions or in the presence of a dehydrating agent, to yield the final 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. Purification is typically achieved by column chromatography.
In Vitro PI3Kα Kinase Assay
This assay determines the 50% inhibitory concentration (IC50) of the test compounds against the PI3Kα enzyme.
Caption: Workflow for the in vitro PI3Kα kinase assay.
Step-by-Step Methodology:
Compound Preparation: Serially dilute the test compounds in DMSO and then in the kinase assay buffer.
Reaction Setup: In a 384-well plate, add the diluted compounds, recombinant human PI3Kα enzyme, and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).
Reaction Initiation: Start the kinase reaction by adding ATP.
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).
Data Analysis: Measure the luminescence signal using a plate reader and calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
The strategic incorporation of a morpholine moiety into the 3-amino-1,2,4-triazole scaffold offers a distinct advantage in the design of potent and selective kinase inhibitors, particularly for the PI3K pathway. This is attributed to its ability to form key hydrogen bond interactions within the enzyme's active site and to confer favorable pharmacokinetic properties. While further direct comparative studies are warranted to fully elucidate the superiority of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, the existing body of evidence strongly supports the morpholine ring as a critical pharmacophore for enhancing both potency and drug-likeness in this class of compounds. The experimental protocols provided herein offer a robust framework for researchers to further investigate and validate these findings in their own drug discovery programs.
References
Beaufils, F., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5898101/]
Guan, J., et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/33636303/]
Ali, A. R., et al. (2018). 6-(2-Morpholinoethyl)-thiazolo[3,2-a]pyrimidin-5-one: A novel scaffold for the synthesis of potential PI3kα inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.researchgate.net/publication/323114068_6-2-Morpholinoethyl-thiazolo32-apyrimidin-5-one_A_novel_scaffold_for_the_synthesis_of_potential_PI3ka_inhibitors]
Venkatesh, B., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ChemistrySelect. [URL: https://www.researchgate.net/publication/362711717_Recent_Updates_on_Morpholino_Pyrimidine_Derivatives_as_Promising_PI3KAktmTOR_Inhibitors]
N/A. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9229048/]
Zazharskyi, V. V., et al. (2018). Synthesis and research of the impact of new derivatives of 4-R-3-(morpholinomethyl)-4H-1, 2, 4-triazole-5-thiol on cultural attributes of pathogenic М. Bovis. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [URL: https://www.researchgate.
N/A. (2020). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. [URL: https://www.mdpi.com/1420-3049/25/23/5648]
Ouyang, G., et al. (2015). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry. [URL: https://www.researchgate.
N/A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [URL: https://www.researchgate.
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01511a]
Al-Ostath, A., et al. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8838734/]
N/A. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ChemistrySelect. [URL: https://www.researchgate.net/publication/366591037_Synthesis_Cytotoxicity_Molecular_Docking_and_ADME_Assay_of_Novel_Morpholine_appended_123-Triazole_Analogues]
Al-Sanea, M. M., et al. (2021). Synthesis and Screening of New[1][3][7]Oxadiazole,[1][3][8]Triazole, and[1][3][8]Triazolo[4,3-b][1][3][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825595/]
Bayrak, H., et al. (2010). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Turkish Journal of Chemistry. [URL: https://www.researchgate.
Nistor, G., et al. (2022). IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. ResearchGate. [URL: https://www.researchgate.net/figure/IC50-M-values-of-4a-4b-and-their-intermediates-against-normal-and-cancer-cell_tbl1_366160100]
Sharma, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][8]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [URL: https://www.semanticscholar.org/paper/Synthesis-and-evaluation-of-4-amino-5-phenyl-4H-%5B-Sahoo-Sharma/64070a92d244a1b02521191060e227d819195b07]
Singh, P., et al. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/23465710/]
BenchChem. (2025). Comparative Bioactivity Analysis of s-Triazine Derivatives Targeting the PI3K/mTOR Pathway. BenchChem. [URL: https://www.benchchem.com/uploads/docs/B1266507_20240117.pdf]
N/A. (2014). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/19/11/17983]
Kumar, A., et al. (2022). Calculated IC50 values of synthesized triazole derivatives. ResearchGate. [URL: https://www.researchgate.
N/A. (2022). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/35065275/]
Singh, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [URL: https://ijpca.com/index.php/ijpca/article/view/387]
N/A. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [URL: https://www.mdpi.com/1420-3049/29/1/240]
A Senior Application Scientist's Guide to the Independent Verification of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine and a Comparative Analysis with its Piperidine Analog
This guide provides a comprehensive framework for the independent synthesis and verification of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, a molecule of interest in contemporary medicinal chemistry. Recognizing the param...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for the independent synthesis and verification of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, a molecule of interest in contemporary medicinal chemistry. Recognizing the paramount importance of rigorous analytical validation in research and development, this document outlines detailed protocols for its synthesis, purification, and characterization. Furthermore, to provide a valuable comparative context, we present a parallel analysis of its structural analog, 3-(piperidin-1-yl)-1H-1,2,4-triazol-5-amine. This guide is intended for researchers, scientists, and drug development professionals who require not just a synthetic route, but a robust methodology for ensuring the identity, purity, and integrity of their compounds of interest.
The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices. By understanding the "why" behind each step, researchers can better troubleshoot and adapt these methods to their specific laboratory contexts. All methodologies are supported by references to authoritative literature, ensuring a foundation of scientific integrity.
Rationale and Synthetic Strategy
The synthesis of 3-substituted-5-amino-1H-1,2,4-triazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the cyclization of a substituted aminoguanidine with a suitable electrophile. In our case, the key starting materials are N-cyanomorpholine and aminoguanidine. This approach is favored for its reliability and the ready availability of the precursors.[1]
The chosen structural analog, 3-(piperidin-1-yl)-1H-1,2,4-triazol-5-amine, allows for a direct comparison of the impact of substituting the morpholine ring with a piperidine ring, a common bioisosteric replacement in drug design.
Proposed Synthetic Pathway
The synthetic route for both the target compound and its analog is outlined below. The reaction proceeds via the condensation of the respective N-cyanoheterocycle with aminoguanidine hydrochloride, followed by an intramolecular cyclization to form the triazole ring.
A Guide to Assessing the Specificity of Novel Kinase Inhibitors: A Comparative Analysis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
In the landscape of targeted therapeutics, particularly in oncology and immunology, the specificity of a small molecule inhibitor is a critical determinant of its efficacy and safety profile. Off-target activities can le...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of targeted therapeutics, particularly in oncology and immunology, the specificity of a small molecule inhibitor is a critical determinant of its efficacy and safety profile. Off-target activities can lead to unexpected toxicities and diminish the therapeutic window. This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, using the hypothetical molecule 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine as our primary subject. The morpholine and triazole moieties are common scaffolds in kinase inhibitor design, frequently interacting with the hinge region of the kinase domain.[1][2] For the purpose of this guide, we will postulate that our compound of interest (which we will refer to as Cmpd-X ) is a putative inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cell growth and survival.
This guide is structured to provide not just protocols, but the strategic reasoning behind them. We will compare Cmpd-X against two well-characterized clinical-stage PI3K inhibitors: Gedatolisib (PF-05212384) , a dual PI3K/mTOR inhibitor, and Pictilisib (GDC-0941) , a pan-PI3K inhibitor.[1] This comparative approach will allow us to benchmark the selectivity profile of our novel agent.
Pillar 1: Foundational Specificity - In Vitro Kinase Profiling
The first step in characterizing any new inhibitor is to understand its activity against a broad panel of purified enzymes. This provides a direct measure of interaction and a foundational map of its selectivity.
Rationale for Experimental Choice
A large-scale kinase panel is essential for identifying both the intended targets and, crucially, any unintended off-targets. We will employ a competition binding assay format, which measures the ability of the test compound to displace a known ligand from the kinase active site. This method is high-throughput and provides quantitative dissociation constants (Kd), which are a direct measure of binding affinity.
Compound Preparation : Prepare a 10 mM stock solution of Cmpd-X, Gedatolisib, and Pictilisib in 100% DMSO. Create a serial dilution series from 100 µM to 1 nM.
Assay Panel : Utilize a commercial kinase panel, such as the Eurofins DiscoverX KINOMEscan™, which covers over 450 human kinases.
Binding Assay : The assay is typically performed by incubating the kinase-tagged phage, the test compound, and a ligand-immobilized solid support. The amount of kinase bound to the solid support is then quantified.
Data Analysis : Results are often expressed as a percentage of control (%Ctrl), where the control is the binding without any inhibitor. A lower %Ctrl indicates stronger binding. For hits below a certain threshold (e.g., <10% Ctrl at 1 µM), a full dose-response curve is generated to determine the Kd.
Data Presentation: Comparative Kinase Selectivity
The data below represents a hypothetical outcome of such a screen, summarized for key kinases in the PI3K pathway and selected common off-targets.
Kinase Target
Cmpd-X (Kd, nM)
Gedatolisib (PF-05212384) (Kd, nM)
Pictilisib (GDC-0941) (Kd, nM)
PI3Kα
15
0.4
1.9
PI3Kβ
25
5.6
27
PI3Kδ
5
0.2
1.6
PI3Kγ
8
1.2
5.8
mTOR
550
1.6
83
LRRK2
>10,000
>10,000
>10,000
FLT3
2,500
8,000
>10,000
CDK2
>10,000
>10,000
>10,000
Interpretation : This hypothetical data suggests that Cmpd-X is a potent pan-PI3K inhibitor with a notable selectivity for the δ isoform. Importantly, it shows significantly less activity against mTOR compared to the dual inhibitor Gedatolisib. The lack of activity against other kinases like LRRK2 and CDK2 suggests a relatively clean profile in this initial screen.[3]
While in vitro assays are crucial, they do not always reflect a compound's behavior in the complex environment of a living cell. Cellular target engagement assays confirm that the compound can reach its intended target and exert a functional effect.
Rationale for Experimental Choice
We will use a Cellular Thermal Shift Assay (CETSA®) to directly measure target engagement in intact cells. CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. This allows us to confirm that Cmpd-X binds to PI3K inside the cell. We will complement this with a Western blot analysis of downstream pathway markers to confirm functional inhibition.
Cell Culture : Grow a relevant cell line (e.g., BT-20 breast cancer cells, which have high PI3K pathway activity) to ~80% confluency.
Compound Treatment : Treat cells with Cmpd-X (e.g., at 1 µM) or vehicle (DMSO) for 1 hour.
Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes.
Cell Lysis & Protein Quantification : Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
Detection : Analyze the soluble fraction by Western blot using an antibody specific for the PI3Kα subunit. The intensity of the band at each temperature is quantified.
Visualization of Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Data Presentation: Downstream Pathway Inhibition
To assess the functional consequence of target engagement, we will measure the phosphorylation of Akt, a key downstream effector of PI3K.
Treatment (1 µM)
p-Akt (Ser473) / Total Akt Ratio
Vehicle (DMSO)
1.00
Cmpd-X
0.25
Gedatolisib
0.10
Pictilisib
0.20
Interpretation : The decrease in p-Akt levels confirms that Cmpd-X engages PI3K in cells and inhibits its kinase activity, leading to downstream pathway suppression. Its potency appears comparable to Pictilisib in this cellular context.
Pillar 3: Unbiased Off-Target Profiling
While kinase panels are excellent for assessing specificity within a known target class, a truly comprehensive analysis requires an unbiased approach to identify any unexpected off-targets across the entire proteome.
Rationale for Experimental Choice
Proteolysis-targeting chimeras (PROTACs) are increasingly used in drug discovery, but their components can sometimes have off-target effects.[4] While Cmpd-X is not a PROTAC, the principles of unbiased off-target analysis are broadly applicable. We will use a chemical proteomics approach, specifically affinity chromatography coupled with mass spectrometry, to pull down proteins that bind to Cmpd-X from a whole-cell lysate. This is a powerful, discovery-oriented method.
Probe Synthesis : Synthesize a derivative of Cmpd-X that incorporates a linker and a biotin tag, creating an affinity probe. A control probe (e.g., with a scrambled or inactive core) should also be synthesized.
Lysate Preparation : Prepare a native protein lysate from a large batch of cells (e.g., K562 cells).
Affinity Pulldown : Incubate the lysate with streptavidin beads that have been pre-incubated with either the biotinylated Cmpd-X probe or the control probe.
Washing and Elution : Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
Mass Spectrometry : Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis : Identify and quantify the proteins that are significantly enriched in the Cmpd-X pulldown compared to the control.
Visualization of Signaling Pathway Context
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Interpretation of Potential Outcomes : The primary hits from this experiment should be the PI3K isoforms. The presence of other highly enriched proteins would constitute potential off-targets requiring further validation. For example, if a non-kinase protein is identified, orthogonal validation methods such as Surface Plasmon Resonance (SPR) with the purified protein would be necessary to confirm a direct binding interaction.
Conclusion and Future Directions
This guide outlines a logical, multi-tiered strategy for assessing the specificity of a novel kinase inhibitor, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine (Cmpd-X) . By benchmarking against established compounds like Gedatolisib and Pictilisib, we can build a comprehensive understanding of its selectivity profile.
Initial kinase screening provides a broad, quantitative overview of on- and off-target affinities.
Cellular assays confirm target engagement and functional pathway modulation in a physiological context.
Unbiased chemical proteomics offers a safety net to catch unexpected interactions across the proteome.
Based on our hypothetical data, Cmpd-X presents as a promising pan-PI3K inhibitor with good selectivity against mTOR and other kinases. The next logical steps would involve confirming its isoform selectivity in cell-based assays (e.g., using cell lines with specific PI3K isoform dependencies) and initiating pharmacokinetic and in vivo efficacy studies. This rigorous, self-validating approach to specificity assessment is fundamental to the successful development of safe and effective targeted therapies.
References
Henderson, J. L., Kormos, B. L., Hayward, M. M., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419–432. [Link]
Venable, J. D., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. Journal of Medicinal Chemistry, 53(6), 2636-45. [Link]
Burger, M. T., et al. (2011). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 54(23), 8086–8102. [Link]
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
Zhang, X., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 18, 1213–1222. [Link]
Personal protective equipment for handling 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Comprehensive Safety & Handling Guide: 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine This guide provides essential safety and logistical information for the handling and disposal of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine....
This guide provides essential safety and logistical information for the handling and disposal of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine. As specific hazard data for this compound is limited, this protocol is grounded in a conservative approach, considering the potential hazards associated with its core chemical structures: the aminotriazole ring and the morpholine substituent. This ensures a high margin of safety for all laboratory personnel.
Hazard Assessment: A Synthesis of Structural Analogues
Due to the absence of comprehensive toxicological data for 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, a risk assessment must be based on the known hazards of its constituent moieties.
Aminotriazole Core: The parent compound, 3-Amino-1,2,4-triazole (Amitrole), is a known goitrogen in rodents and is suspected of causing cancer.[1] It is also classified as a skin and eye irritant.[2][3] Inhalation of dust from aminotriazole compounds can cause respiratory irritation.[3]
Morpholine Substituent: Morpholine is a flammable liquid and vapor that is also corrosive and can cause severe skin burns and eye damage.[4][5][6] It is harmful if swallowed or inhaled.[4][6]
Therefore, 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine should be handled as a substance that is potentially carcinogenic, a skin and eye irritant, and harmful if inhaled or ingested.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
Protection Type
Specific Equipment
Standards & Justification
Eye/Face Protection
Safety glasses with side-shields or chemical goggles.[1][7]
Must conform to EN166 (EU) or NIOSH (US) standards.[1] This provides a barrier against accidental splashes and airborne dust particles.
Skin Protection
Chemical-resistant gloves (Neoprene or PVC recommended).[7] A disposable lab coat or overalls should be worn.[7]
Gloves should be inspected for integrity before each use. Follow proper glove removal technique to prevent skin contamination.[1] A lab coat protects against incidental contact with skin and clothing.
Respiratory Protection
A NIOSH-approved N95 or equivalent dust mask is required when handling the solid compound.[1]
This is essential to prevent the inhalation of fine dust particles, which may be harmful.[3] All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood.
Operational Plan: From Receipt to Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Pre-Handling Preparations
Review the Safety Data Sheet (SDS): Although the SDS for this specific compound may be incomplete, it is crucial to review it along with the SDS for 3-Amino-1,2,4-triazole and Morpholine.[8]
Ensure Proper Ventilation: All work with the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Assemble and Inspect PPE: Before beginning any work, don all required PPE as detailed in the table above, ensuring each item is in good condition.[1][7]
Prepare the Workspace: The work area should be clean and uncluttered. Locate the nearest emergency eyewash station and safety shower and confirm they are operational.
Handling Procedures
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use dry, clean-up procedures for any minor spills, such as gently sweeping or using a vacuum cleaner fitted with a HEPA filter.[7]
Portioning and Weighing: When weighing the compound, do so within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Accidental Release Measures
Minor Spills: For small spills, wear your complete PPE, dampen the material with water to prevent dusting, and then carefully sweep it into a suitable container for disposal.[7]
Major Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
Disposal Plan
Waste Collection: All waste materials, including contaminated PPE, weighing boats, and any spilled material, should be collected in a clearly labeled, sealed container.
Waste Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. For aminotriazole-containing compounds, incineration is often the preferred method of disposal.[9] Do not dispose of this material down the drain or in the regular trash.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations when handling 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine.